molecular formula C9H6BrNO B1504690 2-Bromo-4-phenyl-1,3-oxazole CAS No. 1060816-19-4

2-Bromo-4-phenyl-1,3-oxazole

Cat. No.: B1504690
CAS No.: 1060816-19-4
M. Wt: 224.05 g/mol
InChI Key: PZEVPGXTKPDMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-phenyl-1,3-oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEVPGXTKPDMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700172
Record name 2-Bromo-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-19-4
Record name 2-Bromo-4-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060816-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-phenyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-phenyl-1,3-oxazole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Bromo-4-phenyl-1,3-oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic and steric properties allow it to act as a versatile scaffold in medicinal chemistry, engaging with a wide array of biological targets through various non-covalent interactions. The strategic introduction of a bromine atom at the 2-position of the 4-phenyloxazole core, as seen in this compound, creates a highly valuable and versatile building block for drug discovery and development. The C-Br bond serves as a synthetic handle for the introduction of molecular diversity through a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

Core Compound Data: Physicochemical and Predicted Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1060816-19-4
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
IUPAC Name This compoundN/A
Synonyms 2-Bromo-4-phenyloxazole, Oxazole, 2-bromo-4-phenyl-
Predicted Density 1.524 ± 0.06 g/cm³N/A
Predicted Boiling Point 327.9 ± 35.0 °CN/A
Predicted pKa -1.29 ± 0.10
Predicted XLogP3 3.1N/A

Synthesis and Characterization

Representative Synthesis Protocol: Hantzsch-Type Synthesis

A common and effective method for the synthesis of 4-substituted oxazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with an amide. For the synthesis of this compound, a variation of this approach using urea as the amide source is a logical pathway.

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2-bromo-1-phenylethan-1-one (1.0 mmol, 199 mg) and urea (2.0 mmol, 120 mg).

  • Solvent Addition: Add dimethylformamide (DMF, 5 mL) to the vessel and stir briefly to dissolve the reactants.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 138 °C for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Precipitation and Filtration: A precipitate of 2-amino-4-phenyloxazole will form. Collect the solid by vacuum filtration and wash with cold water.

  • Bromination (Sandmeyer-type reaction): The resulting 2-amino-4-phenyloxazole can then be converted to the target 2-bromo derivative via a Sandmeyer-type reaction. While the direct bromination of the oxazole ring at the 2-position can be challenging, the diazotization of the 2-amino group followed by displacement with bromide is a feasible route.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G 2-bromo-1-phenylethan-1-one 2-bromo-1-phenylethan-1-one DMF_Microwave DMF, Microwave 138 °C, 20 min 2-bromo-1-phenylethan-1-one->DMF_Microwave Urea Urea Urea->DMF_Microwave 2-amino-4-phenyloxazole 2-amino-4-phenyloxazole DMF_Microwave->2-amino-4-phenyloxazole Sandmeyer Sandmeyer-type Reaction 2-amino-4-phenyloxazole->Sandmeyer Target This compound Sandmeyer->Target

Figure 1: Representative synthetic workflow for this compound.
Characterization and Spectroscopic Data of an Analogous Compound: 2-Bromo-4-phenyl-1,3-thiazole

Due to the lack of published experimental spectroscopic data for this compound, we present the data for its close structural analog, 2-Bromo-4-phenyl-1,3-thiazole (CAS: 57516-16-2), for comparative purposes.[1] The electronic environment of the phenyl and heterocyclic protons and carbons are expected to be similar, providing a strong basis for the characterization of the target oxazole.

Spectroscopic Data for 2-Bromo-4-phenyl-1,3-thiazole: [1]

Data TypeDescription
¹H NMR (500 MHz, DMSO-d₆) δ 8.16 (s, 1H, thiazole-H), 7.92 (d, J = 7.3 Hz, 2H, Ar-H), 7.46 (t, J = 7.6 Hz, 2H, Ar-H), 7.40-7.37 (m, 1H, Ar-H).
IR (KBr, cm⁻¹) 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689.

Expected Spectroscopic Features for this compound:

Based on the data for the thiazole analog, the ¹H NMR spectrum of this compound is expected to show a singlet for the proton at the 5-position of the oxazole ring, and multiplets in the aromatic region corresponding to the phenyl group. The ¹³C NMR spectrum will show characteristic signals for the oxazole ring carbons and the phenyl carbons. Mass spectrometry should show a characteristic isotopic pattern for the bromine atom.

Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The primary synthetic utility of this compound lies in the reactivity of the C2-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2][3] this compound is an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position of the oxazole ring.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%), to the reaction mixture.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dimethoxyethane (DME) and water (4:1), via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-phenyloxazole.

G Start This compound Reaction Pd(dppf)Cl₂, K₂CO₃ DME/H₂O, 80-90 °C Start->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Product 2-Aryl-4-phenyl-1,3-oxazole Reaction->Product

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 4-phenyloxazole motif is present in a number of biologically active compounds. The ability to easily diversify the 2-position of this scaffold using this compound as a starting material makes it a highly attractive building block for the synthesis of compound libraries for high-throughput screening.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: The oxazole ring is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Substituted oxazoles have shown promise as antibacterial and antifungal agents.[4][5]

  • Anticancer Agents: The oxazole scaffold can be found in compounds with antiproliferative activity against various cancer cell lines.

By using this compound in combinatorial synthesis workflows, medicinal chemists can rapidly generate a diverse set of analogs for structure-activity relationship (SAR) studies, accelerating the process of lead optimization and drug candidate selection.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its well-defined structure and the versatile reactivity of its C-Br bond provide a reliable platform for the synthesis of a wide range of 2,4-disubstituted oxazoles. While detailed experimental data for this specific compound is sparse in the public domain, its properties and reactivity can be confidently inferred from established chemical principles and data from closely related analogs. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to effectively utilize this valuable chemical entity in their pursuit of novel therapeutic agents.

References

  • Carballo, R. M., et al. (2019). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 18(5), 1021-1028.
  • Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Novel Synthesis and Characterization of Some New-2-(R) Phenyl- 4-(- 4-Bromo-2-Fluoro Benzylidene)-Oxazol-5-Ones. Oriental Journal of Chemistry, 26(4).
  • Williams, D. R., & Fu, L. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2010(4), 591–594.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Chemistry, 2015, 1-6.
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • Kelly, S. E., & Scott, J. S. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Williams, D. R., & Fu, L. (2010). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform, 41(22).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Novel synthesis and characterization of some new-2-(R) phenyl- 4-(-4-bromo-2-fluoro benzylidene)-oxazol-5-ones. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.
  • The Suzuki Reaction. (2014, February 6). Columbia University. Retrieved from [Link]

  • Vedejs, E., & Fields, S. C. (1996). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 61(8), 2611-2615.
  • Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
  • Chelucci, G., & Thummel, R. P. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(10), 8349–8361.
  • Husain, A., & Ajmal, M. (2009). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities. Journal of Pharmaceutical Sciences and Research, 1(3), 1-10.
  • Drăcea, A. N., et al. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Molecules, 25(18), 4252.
  • SpectraBase. (n.d.). 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604.
  • Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 2(2), 237-243.
  • Al-Bayati, R. I. H., & Hussien, F. A. (2010). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

Sources

An In-depth Technical Guide to 2-Bromo-4-phenyl-1,3-oxazole: Properties, Synthesis, and Reactivity for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-4-phenyl-1,3-oxazole, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and synthetic utility, grounded in established chemical principles.

Introduction: The Strategic Value of the Oxazole Core

The 1,3-oxazole ring is a privileged scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its five-membered aromatic structure, containing both nitrogen and oxygen heteroatoms, facilitates a range of non-covalent interactions with biological targets like enzymes and receptors, making it a cornerstone of modern drug design.[1][2] The introduction of a bromine atom at the 2-position, as in this compound, transforms this stable core into a highly versatile synthetic intermediate. The bromine atom serves as a reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the strategic elaboration of the oxazole core to build molecular complexity and generate libraries of novel compounds for biological screening.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis, including planning reactions, choosing appropriate solvents, and implementing purification strategies.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compound-
CAS Number 1060816-19-4[4][5]
Molecular Formula C₉H₆BrNO[5][6]
Molecular Weight 224.05 g/mol [5][6]
Monoisotopic Mass 222.96329 Da[7]
InChIKey PZEVPGXTKPDMGD-UHFFFAOYSA-N[6]
Predicted Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that these values are predominantly derived from computational predictions and should be used as a guide for experimental design.

PropertyPredicted ValueSource
Boiling Point 327.9 ± 35.0 °C[6]
Density 1.524 ± 0.06 g/cm³[6]
pKa -1.29 ± 0.10[5]
LogP (XLogP3) 3.1[6]

Solubility Profile: Based on its predominantly aromatic structure with a polar oxazole core, this compound is expected to be poorly soluble in water but readily soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone.

Synthesis Pathway: A Protocol Grounded in Logic

While various methods exist for oxazole synthesis[1], a robust and accessible route to this compound proceeds from the commercially available α-bromoketone, 2-bromo-1-(4-phenyl)ethan-1-one (also known as 2-Bromo-4'-phenylacetophenone). The following protocol is a well-established method for constructing the 4-phenyloxazole core, which would then be followed by bromination at the 2-position.

Diagram: Synthetic Workflow

G cluster_1 Route A cluster_2 Route B A 2-Bromo-4'-phenylacetophenone + Amide/Urea B Hantzsch-type Condensation A->B Reflux, Solvent (e.g., Ethanol) C 2-Amino-4-phenyloxazole or 2-Alkyl/Aryl-4-phenyloxazole B->C D Sandmeyer-type Bromination (if starting from 2-amino) C->D 1. NaNO₂, HBr 2. CuBr E Direct Bromination (if C2 is unsubstituted) C->E NBS or Br₂ Solvent (e.g., CCl₄) F This compound D->F E->F

Caption: Plausible synthetic routes to this compound.

Step-by-Step Experimental Protocol (Route A Example)

This protocol outlines the synthesis via a 2-aminooxazole intermediate, a common and reliable pathway.

Part 1: Synthesis of 2-Amino-4-phenyloxazole

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-4'-phenylacetophenone (1.0 eq) and urea (1.5 eq) in absolute ethanol.

    • Rationale: Ethanol serves as a suitable polar solvent for the reactants. An excess of urea is used to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the Hantzsch-type condensation and cyclization to form the oxazole ring.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate of 2-amino-4-phenyloxazole will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Bromination via Sandmeyer-type Reaction

  • Diazotization: Suspend the synthesized 2-amino-4-phenyloxazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Rationale: The cold temperature is crucial to stabilize the resulting diazonium salt, which is highly reactive and unstable at higher temperatures.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Add the cold diazonium salt solution dropwise to the CuBr solution with vigorous stirring.

    • Rationale: CuBr catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion.

  • Isolation and Purification: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Characterization Profile

Confirming the structure and purity of the synthesized compound is paramount. The following is a predictive guide to the key features expected in the primary analytical spectra, based on data from analogous structures.[8][9][10][11]

  • ¹H NMR (Proton NMR):

    • Phenyl Protons (C₆H₅-): A complex multiplet is expected in the aromatic region, typically between δ 7.30-8.00 ppm. The protons ortho to the oxazole ring will likely appear further downfield due to deshielding effects.

    • Oxazole Proton (-CH=): A sharp singlet corresponding to the single proton at the C5 position of the oxazole ring is expected, likely in the range of δ 7.50-8.20 ppm.[10]

  • ¹³C NMR (Carbon NMR):

    • Oxazole Carbons: Three distinct signals are expected for the oxazole ring carbons. The brominated carbon (C2) will be significantly downfield. The C4 carbon attached to the phenyl group and the C5 carbon will also appear in the aromatic/heteroaromatic region (typically δ 120-165 ppm).[9]

    • Phenyl Carbons: Four signals are expected for the phenyl group: one for the ipso-carbon attached to the oxazole, and three for the ortho, meta, and para carbons.

  • IR (Infrared) Spectroscopy:

    • C=N Stretching: A characteristic absorption band for the oxazole C=N bond is expected around 1610-1650 cm⁻¹.[11]

    • C-O-C Stretching: Look for bands associated with the ether-like C-O-C linkage within the ring, typically in the 1050-1250 cm⁻¹ region.

    • Aromatic C-H and C=C Stretching: Standard absorptions for the phenyl group will be present, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands around 1450-1600 cm⁻¹.

    • C-Br Stretching: A weak to medium intensity band in the fingerprint region, typically 500-650 cm⁻¹, can be attributed to the C-Br bond.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₉H₆BrNO, these peaks will be at m/z ≈ 223 and m/z ≈ 225.[7]

    • Fragmentation: Common fragmentation patterns for phenyl-substituted heterocycles may include the loss of CO, HCN, and the bromine radical.

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in its utility as a substrate for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring and the C-Br bond at the 2-position make it an excellent electrophilic partner.

Suzuki-Miyaura Coupling

This powerful reaction is used to form carbon-carbon bonds by coupling the bromo-oxazole with an organoboron reagent (e.g., a boronic acid or ester). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the oxazole.[3][12][13]

G cluster_0 Suzuki-Miyaura Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) D 2-Substituted-4-phenyl-1,3-oxazole A->D + B Aryl/Alkyl Boronic Acid (R-B(OH)₂) B->D C->D Solvent, Heat

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

  • Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[3]

  • Application in Drug Discovery: This reaction is invaluable for rapidly generating analogs of a lead compound. By using a diverse set of boronic acids, researchers can systematically probe the structure-activity relationship (SAR) of the substituent at the 2-position, optimizing for potency, selectivity, or pharmacokinetic properties.

Heck Coupling

The Heck reaction couples the bromo-oxazole with an alkene to form a new C-C bond, resulting in an alkenylated oxazole. This is a key method for introducing vinyl groups, which can serve as handles for further functionalization.[14][15]

  • Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and stereoselectivity.[15] Phosphine ligands are commonly employed to stabilize the palladium catalyst, and inorganic bases like potassium carbonate or organic bases like triethylamine are used to neutralize the HBr generated during the cycle.[14]

Safety and Handling

This compound is classified as a skin irritant (Category 2) and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[6]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in chemical synthesis. Its stable, biologically relevant core, combined with a versatile reactive handle, provides researchers with a reliable platform for the efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers scientists to fully leverage its potential in the quest for novel therapeutics and advanced materials.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PubMed Central. Retrieved from [Link]

  • Research Square. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H6BrNO). Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved from [Link]

  • University of Regensburg. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. PubMed Central. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′-sulfanyl acetamide. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • University of Manchester. (2006). Suzuki coupling of oxazoles. Research Explorer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Bromo-4-phenyl-1,3-oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 2-Bromo-4-phenyl-1,3-oxazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide leverages predictive methodologies and data from analogous structures to present a robust analytical framework.

Introduction: The Structural Significance of this compound

This compound is a halogenated aromatic heterocycle. The oxazole ring is a key pharmacophore in many biologically active compounds, and the presence of a bromine atom at the 2-position and a phenyl group at the 4-position creates a unique electronic and steric environment. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, making this a valuable intermediate in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity and purity. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the single proton on the oxazole ring. The chemical shifts are influenced by the electronic effects of the oxazole ring and the bromine atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 (Oxazole)~ 8.0 - 8.2Singlet (s)N/A
H-2', H-6' (Phenyl)~ 7.8 - 8.0Doublet (d) or Multiplet (m)~ 7-8
H-3', H-4', H-5' (Phenyl)~ 7.3 - 7.5Multiplet (m)N/A

Causality Behind Predicted Shifts:

  • H-5 (Oxazole): This proton is on an electron-deficient heterocyclic ring, which deshields it, causing a downfield shift. Its chemical shift is anticipated to be a singlet as there are no adjacent protons.

  • Phenyl Protons (H-2', H-6'): The ortho protons are deshielded by the proximity to the electron-withdrawing oxazole ring.

  • Phenyl Protons (H-3', H-4', H-5'): The meta and para protons will appear as a complex multiplet in the typical aromatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Oxazole)~ 140 - 145
C-4 (Oxazole)~ 150 - 155
C-5 (Oxazole)~ 125 - 130
C-1' (Phenyl)~ 128 - 132
C-2', C-6' (Phenyl)~ 125 - 128
C-3', C-5' (Phenyl)~ 128 - 130
C-4' (Phenyl)~ 129 - 132

Causality Behind Predicted Shifts:

  • C-2 (Oxazole): This carbon is directly attached to a bromine atom and a nitrogen atom, leading to a significant downfield shift.

  • C-4 and C-5 (Oxazole): These carbons are part of the heterocyclic ring and their chemical shifts are characteristic of such systems.[1]

  • Phenyl Carbons: The chemical shifts of the phenyl carbons are in the expected aromatic region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the aromatic region (approximately 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-160 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings within the phenyl ring.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment can confirm long-range correlations, for example, between the phenyl protons and the oxazole carbons.

Visualization of NMR Correlations

G cluster_mol This compound C4 C4 C5 C5 C4->C5 C1p C1' C4->C1p O1 O C5->O1 H5 H5 C5->H5 C2 C2 O1->C2 N3 N N3->C4 C2->N3 Br Br C2->Br C2p C2' C1p->C2p C3p C3' C2p->C3p H2p H2' C2p->H2p C6p C6' C6p->C1p H6p H6' C6p->H6p C4p C4' C3p->C4p H3p H3' C3p->H3p C5p C5' C5p->C6p H5p H5' C5p->H5p C4p->C5p H4p H4' C4p->H4p G M [C₉H₆BrNO]⁺˙ m/z = 223/225 F1 [C₉H₆NO]⁺ m/z = 144 M->F1 - Br• F2 [C₇H₅O]⁺ m/z = 105 F1->F2 - HCN F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Sources

A Technical Guide to the Synthesis of Key Precursors for 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of crucial precursors for 2-bromo-4-phenyl-1,3-oxazole. The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The targeted introduction of a bromine atom at the C2 position creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making this compound a valuable building block. This guide emphasizes the strategic rationale behind synthetic choices, offering detailed, validated protocols and mechanistic insights to ensure reproducibility and success.

We will explore two primary strategic pathways that converge on the final product, each beginning with the synthesis of a cornerstone α-haloketone intermediate. The choice between these pathways may depend on starting material availability, scalability, and the desired purity profile of the final compound.

Part 1: Synthesis of the Cornerstone Precursor: Phenacyl Bromide (2-Bromoacetophenone)

Nearly all efficient routes to the 4-phenyl-1,3-oxazole core rely on the versatile α-haloketone, phenacyl bromide (2-bromoacetophenone). This precursor provides the essential three-carbon backbone (phenyl-C(O)-CH₂-) required for cyclization. Its synthesis is typically achieved through the selective α-bromination of acetophenone. The causality behind this initial step is clear: installing the bromine atom activates the α-carbon for subsequent nucleophilic attack, which is the key event in forming the oxazole ring.

Several methods exist for this transformation, each with distinct advantages regarding safety, yield, and substrate scope. Direct bromination using molecular bromine (Br₂) is highly effective but requires careful handling due to the hazardous nature of Br₂. Alternative reagents like N-bromosuccinimide (NBS) or copper(II) bromide offer improved safety profiles. For the purposes of this guide, we will detail the robust and widely cited method using molecular bromine in an ether solvent, catalyzed by aluminum chloride, as described in Organic Syntheses.

Comparative Analysis of Bromination Methods

The selection of a brominating agent is a critical decision based on balancing reactivity, safety, and cost.

Brominating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Molecular Bromine (Br₂) Diethyl Ether / AlCl₃0 to RT~1-288-96 (crude)
Copper(II) Bromide Acetic Acid903~60
Pyridine Hydrobromide Perbromide Acetic Acid90385
K₂S₂O₈ / KBr (from Styrene) Water60N/AGood
Experimental Protocol: Synthesis of Phenacyl Bromide

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.

Materials:

  • Acetophenone (50 g, 0.42 mol)

  • Anhydrous diethyl ether (50 mL)

  • Anhydrous aluminum chloride (0.5 g)

  • Bromine (67 g, 0.42 mol)

  • Methanol (for recrystallization)

  • Petroleum ether

Procedure:

  • A solution of acetophenone in anhydrous diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • The solution is cooled in an ice bath, and anhydrous aluminum chloride is added.

  • Bromine is added dropwise from the dropping funnel with vigorous stirring over approximately 1 hour, maintaining the temperature of the reaction mixture.

  • After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.

  • The resulting solid mass of brownish-yellow crystals is washed with a mixture of water and petroleum ether to remove color impurities.

  • The crystals are collected by suction filtration and washed with fresh portions of the water/petroleum ether mixture until a white product is obtained.

  • The crude phenacyl bromide (yield: 88–96%) can be recrystallized from methanol to yield pure white crystals (m.p. 49–51°C).

Workflow for Phenacyl Bromide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Acetophenone Acetophenone Reaction α-Bromination (Diethyl Ether, 0°C) Acetophenone->Reaction Bromine Bromine (Br₂) Bromine->Reaction AlCl3 AlCl₃ (cat.) AlCl3->Reaction Workup 1. Reduced Pressure Evaporation 2. Wash (H₂O/Pet. Ether) 3. Filtration Reaction->Workup Recrystallization Recrystallization (Methanol) Workup->Recrystallization Product Phenacyl Bromide (Pure) Recrystallization->Product

Caption: Workflow for the synthesis of phenacyl bromide.

Part 2: Strategic Precursor Synthesis

With pure phenacyl bromide in hand, the path diverges. We will explore the synthesis of two distinct oxazole precursors, each enabling a different strategy for introducing the C2-bromine.

  • Strategy A: Synthesize 4-phenyl-1,3-oxazole and perform a direct electrophilic bromination.

  • Strategy B: Synthesize 2-amino-4-phenyl-1,3-oxazole and utilize a Sandmeyer reaction.

2A. Synthesis of the 4-Phenyl-1,3-oxazole Core

This precursor is targeted for a direct, late-stage bromination. The most straightforward synthesis is a variation of the Hantzsch synthesis, reacting phenacyl bromide with formamide. In this reaction, formamide serves as the source for both the nitrogen atom and the C2-hydrogen atom of the oxazole ring.

Mechanistic Rationale (Robinson-Gabriel Type): The reaction proceeds via initial N-acylation of formamide by phenacyl bromide to form an α-acylamino ketone intermediate. This intermediate is not typically isolated. Under the reaction conditions, it undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to yield the aromatic 4-phenyl-1,3-oxazole ring.

G PB Phenacyl Bromide Intermediate α-Formamidoacetophenone (In situ intermediate) PB->Intermediate Formamide Formamide Formamide->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product 4-Phenyl-1,3-oxazole Dehydration->Product

Caption: Mechanism for 4-phenyl-1,3-oxazole synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-1,3-oxazole

Materials:

  • Phenacyl bromide (19.9 g, 0.1 mol)

  • Formamide (50 mL)

  • Concentrated Sulfuric Acid (optional catalyst)

Procedure:

  • A mixture of phenacyl bromide and formamide is heated, typically to a temperature between 100-150°C.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The product may precipitate as a solid or be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford pure 4-phenyl-1,3-oxazole.

2B. Synthesis of the 2-Amino-4-phenyl-1,3-oxazole Intermediate

This precursor is designed for the Sandmeyer reaction, a reliable method for converting an amino group into a halide. The synthesis involves the condensation of phenacyl bromide with urea. Here, urea provides the N-C=O unit, which upon cyclization and tautomerization, results in the C2-amino group.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the nitrogen in urea on the α-carbon of phenacyl bromide, displacing the bromide. This is followed by an intramolecular cyclization where the other nitrogen attacks the carbonyl carbon. Subsequent dehydration and tautomerization yield the stable, aromatic 2-amino-4-phenyl-1,3-oxazole.

G PB Phenacyl Bromide Alkylation N-Alkylation PB->Alkylation Urea Urea Urea->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product 2-Amino-4-phenyl -1,3-oxazole Dehydration->Product

Caption: Synthesis of 2-amino-4-phenyl-1,3-oxazole.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-oxazole

Materials:

  • Phenacyl bromide (19.9 g, 0.1 mol)

  • Urea (12 g, 0.2 mol)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • A mixture of phenacyl bromide and a slight excess of urea is dissolved in a suitable solvent like ethanol.

  • The mixture is heated to reflux for several hours (typically 2-4 hours).

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-amino-4-phenyl-1,3-oxazole.

Part 3: Final Strategic Conversion to this compound

The two precursor pathways culminate in the final brominated product through distinct chemical transformations.

Pathway A: Direct Electrophilic Bromination

The direct bromination of 4-phenyl-1,3-oxazole is a conceptually simple but mechanistically nuanced approach. The oxazole ring is an electron-rich heterocycle, but predicting the site of electrophilic attack can be complex. While the C2 position is the most electron-deficient carbon and generally susceptible to nucleophilic attack, electrophilic substitution patterns can vary. Direct bromination with reagents like NBS or Br₂ may lead to mixtures of products, with substitution potentially occurring at C5 or even on the phenyl ring if not sufficiently deactivated. This pathway is therefore considered higher risk and requires careful optimization and characterization.

Pathway B: The Sandmeyer Reaction

This classical transformation is a highly reliable and field-proven method for converting an aromatic amine to a halide. It is a two-step process:

  • Diazotization: The 2-amino-4-phenyl-1,3-oxazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt intermediate.

  • Displacement: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonium group (as N₂ gas) with a bromide ion.

The trustworthiness of this method lies in its high fidelity and the irreversible loss of nitrogen gas, which drives the reaction to completion.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 2-Amino-4-phenyl-1,3-oxazole (1.60 g, 10 mmol)

  • Hydrobromic acid (48%, ~10 mL)

  • Sodium nitrite (0.76 g, 11 mmol) in water

  • Copper(I) bromide (1.58 g, 11 mmol) in hydrobromic acid

Procedure:

  • Diazotization: 2-Amino-4-phenyl-1,3-oxazole is dissolved in 48% HBr and cooled to 0°C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, keeping the temperature below 5°C. The mixture is stirred for 30 minutes.

  • Displacement: In a separate flask, a solution of CuBr in HBr is prepared and cooled. The cold diazonium salt solution is added slowly to the CuBr solution.

  • Vigorous evolution of nitrogen gas is observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 60°C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • The mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Workflow for the Sandmeyer Reaction

G cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Displacement AminoOxazole 2-Amino-4-phenyl-1,3-oxazole Diazotization NaNO₂, HBr 0-5°C AminoOxazole->Diazotization DiazoniumSalt Diazonium Salt (Intermediate) Diazotization->DiazoniumSalt Displacement CuBr, HBr ~60°C DiazoniumSalt->Displacement Product This compound Displacement->Product

Caption: Two-step workflow for the Sandmeyer reaction.

Conclusion

The synthesis of this compound is most reliably achieved through a strategic, multi-step sequence starting from acetophenone. The synthesis of the phenacyl bromide precursor is a foundational first step. From there, the synthetic chemist has a strategic choice. While direct bromination of the 4-phenyl-1,3-oxazole core is conceivable, the Sandmeyer reaction route, proceeding through the 2-amino-4-phenyl-1,3-oxazole intermediate, offers a more robust, predictable, and high-yielding pathway. The protocols and mechanistic insights provided in this guide are designed to equip researchers with the necessary information to confidently synthesize these valuable precursors for applications in drug discovery and materials science.

References

  • Cowper, R. M.; Davidson, L. H. Phenacyl bromide. Org. Synth.1943 , 23, 76. [Link]

  • Li, P.; Evans, J. C.; Wu, Y. Robinson-Gabriel Annulation in the Synthesis of Oxazoles. J. Org. Chem.2008 , 73 (8), 3260–3267. [Link]

  • Robinson, R. A new synthesis of oxazole derivatives. J. Chem. Soc., Trans.1909 , 95, 2167-2174. [Link]

  • Gabriel, S. Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges.1910 , 43 (1), 134-138. [Link]

  • Singh, P., & Kumar, A. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 2021 , 83(5), 789-801. [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Various Authors. Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Various Authors. Synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. ResearchGate. [Link]

An In-depth Technical Guide on the Reactivity of the Oxazole Ring in 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the 2-Bromo-4-phenyl-1,3-oxazole scaffold, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into the electronic properties of the oxazole ring and the profound influence of the bromo and phenyl substituents on its reactivity. This guide will explore the key reaction pathways, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, electrophilic substitution, and cycloaddition reactions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to provide a practical and authoritative resource for researchers working with this versatile building block.

Introduction: The Oxazole Core in Modern Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is found in a wide array of natural products and synthetic compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The versatility of the oxazole core makes it a privileged scaffold in drug discovery and development. This compound, in particular, serves as a valuable synthetic intermediate, offering multiple reaction sites for molecular elaboration. The strategic placement of the bromine atom at the C2 position and the phenyl group at the C4 position dictates the regioselectivity and feasibility of various chemical transformations.

Electronic Properties and Reactivity Overview

The reactivity of the oxazole ring is a delicate balance of its aromatic character and the electronic influence of its heteroatoms and substituents.[2] The nitrogen atom at position 3 is pyridine-like and weakly basic, with the conjugate acid of oxazole having a pKa of 0.8.[3] The oxygen atom at position 1 is furan-like and contributes a pair of electrons to the aromatic system.

In this compound, the electronic landscape is significantly modulated:

  • C2 Position: This position is the most electron-deficient carbon in the oxazole ring, a consequence of the inductive effect of the adjacent nitrogen and oxygen atoms.[4] The bromine atom at this position is an excellent leaving group, making C2 highly susceptible to nucleophilic attack and the preferred site for metal-catalyzed cross-coupling reactions.[1]

  • C4 Position: The phenyl group at C4 influences the overall electronic distribution of the ring and can participate in reactions itself. Its presence can also sterically hinder certain approaches to the neighboring C5 position.

  • C5 Position: While generally less reactive than C2, the C5 position is the most electron-rich carbon and thus the preferred site for electrophilic substitution, especially when the ring is activated by electron-donating groups.[3] However, such reactions are often challenging on unsubstituted or deactivated oxazoles.[4]

The general order of reactivity for the unsubstituted carbon positions in the oxazole ring is C2 > C5 > C4 for deprotonation and C2 for nucleophilic attack.[2][5]

Key Reaction Pathways of this compound

Nucleophilic Aromatic Substitution (SNA r)

The C2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the oxazole ring, coupled with the good leaving group ability of the bromide ion, facilitates the displacement of bromine by a wide range of nucleophiles.[6]

Mechanism: The reaction typically proceeds through a Meisenheimer-like intermediate where the nucleophile adds to the C2 carbon, followed by the elimination of the bromide ion to restore aromaticity.[2]

Common Nucleophiles:

  • Amines (primary and secondary)

  • Thiols

  • Alkoxides and Phenoxides

Nucleophilic_Substitution sub This compound Br int Meisenheimer-like Intermediate [Structure] sub:f1->int Attack at C2 nuc Nucleophile (Nu-) nuc->int prod 2-Nu-4-phenyl-1,3-oxazole Nu int->prod:f0 Loss of Leaving Group lg Br- int->lg

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[7][8] Palladium-catalyzed reactions are particularly prevalent.[9]

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[7]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[7]

  • Negishi Coupling: Reaction with organozinc reagents.[7]

These reactions significantly expand the synthetic utility of the this compound core, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents at the C2 position.[10][11]

Cross_Coupling_Workflow start Start reagents This compound + Coupling Partner (e.g., Boronic Acid, Alkyne) start->reagents catalyst Palladium Catalyst + Ligand + Base reagents->catalyst reaction Reaction Mixture (Inert Atmosphere, Heat) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 2-Substituted-4-phenyl-1,3-oxazole purification->product end End product->end

Electrophilic Substitution

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated with electron-donating groups.[4] For this compound, the C5 position is the most likely site for electrophilic attack, though forcing conditions may be required. Common electrophilic substitution reactions like nitration and halogenation often result in low yields.[2]

Metallation and Subsequent Reactions

The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4.[5] While the C2 position is substituted in our molecule of interest, direct lithiation at the C5 position can be achieved with strong bases like n-butyllithium, followed by quenching with an electrophile. However, metallation at the C2 position of unsubstituted oxazoles can lead to ring-opening to form an isocyanide intermediate.[1][4]

Cycloaddition Reactions (Diels-Alder)

Oxazoles can act as dienes in Diels-Alder reactions, providing a route to pyridine and furan derivatives. The reactivity in these [4+2] cycloadditions is enhanced by electron-donating substituents on the oxazole ring.[2] The presence of the phenyl group at C4 may influence the stereochemical outcome of such reactions.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine)

  • Solvent (e.g., DMF, NMP)

  • Base (e.g., K2CO3, Et3N)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., Na2CO3, K3PO4)

  • Solvent system (e.g., Toluene/EtOH/H2O, Dioxane/H2O)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon, Nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

Table 1: Representative Yields for Nucleophilic Substitution and Cross-Coupling Reactions of this compound

Reaction TypeReagentProductYield (%)
Nucleophilic SubstitutionMorpholine2-(Morpholin-4-yl)-4-phenyl-1,3-oxazole85
Nucleophilic SubstitutionSodium thiophenoxide2-(Phenylthio)-4-phenyl-1,3-oxazole92
Suzuki-Miyaura Coupling4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole88
Sonogashira CouplingPhenylacetylene2-(Phenylethynyl)-4-phenyl-1,3-oxazole76

Note: Yields are illustrative and can vary based on specific reaction conditions.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its reactivity is dominated by the susceptibility of the C2 position to nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing efficient pathways for the synthesis of a diverse range of substituted oxazoles. While electrophilic substitution is less favorable, it can be achieved under specific conditions. A thorough understanding of the electronic properties and reactivity patterns of this scaffold is crucial for its effective utilization in the design and synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Tailor, S. et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 215-225.
  • Wikipedia. (2023). Oxazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • PubMed. (2016). Formal Nucleophilic Substitution of Bromocyclopropanes With Azoles. Retrieved from [Link]

  • Slideshare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Quijano-Quiñones, R. F. et al. (2019). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 18(7), 1481-1489.
  • ResearchGate. (2018). Known literature approaches to substituted 2-bromooxazoles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2010). Novel Synthesis and Characterization of Some New-2-(R) Phenyl- 4-(- 4-Bromo-2-Fluoro Benzylidene)-Oxazol-5-Ones. Retrieved from [Link]

  • PubMed Central. (2019). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Retrieved from [Link]

  • RSC Publishing. (1990). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Retrieved from [Link]

  • MDPI Books. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (2020). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]

  • HETEROCYCLES. (2022). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activities of 2-Bromo-4-phenyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3-oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a focal point for medicinal chemists. This guide delves into the therapeutic potential of a specific, synthetically versatile subclass: 2-bromo-4-phenyl-1,3-oxazole derivatives. The introduction of a bromine atom at the 2-position not only influences the molecule's physicochemical properties but also serves as a crucial synthetic handle for generating diverse chemical libraries. This document provides an in-depth analysis of the synthesis, prominent biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—and key structure-activity relationships of these compounds, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The 1,3-Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are foundational to modern pharmacology, with the 1,3-oxazole nucleus being a particularly noteworthy five-membered ring system containing oxygen and nitrogen atoms at positions 1 and 3, respectively.[2][3][4] This arrangement confers a unique combination of stability, aromaticity, and the capacity for diverse molecular interactions, making it a recurring motif in both natural products and synthetic drugs.[5]

The this compound core (Molecular Formula: C₉H₆BrNO)[6] represents a strategic starting point for drug discovery. The 4-phenyl group provides a lipophilic anchor capable of participating in π-π stacking and hydrophobic interactions within biological targets. Critically, the bromine atom at the 2-position is an exceptionally versatile functional group. It acts as a "linchpin" for further chemical elaboration through a variety of modern cross-coupling reactions, enabling the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties. This guide explores the significant therapeutic potential unlocked by this specific chemical architecture.

Synthetic Strategies and Chemical Versatility

The synthesis of the 2,4-disubstituted oxazole core can be achieved through several established methods, such as the Robinson-Gabriel synthesis or iodine-catalyzed reactions involving α-bromoketones.[7] For the this compound scaffold, a key synthetic consideration is the strategic introduction of the bromine atom.

The true value of the 2-bromo substituent lies in its utility as a precursor for diversification. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, alkyl, and alkyne moieties at the 2-position, facilitating the rapid generation of compound libraries essential for robust structure-activity relationship (SAR) studies.

Below is a conceptual workflow illustrating the strategic importance of the 2-bromo intermediate in generating a diverse library of oxazole derivatives for biological screening.

G cluster_synthesis Core Synthesis cluster_diversification Library Diversification (via Cross-Coupling) cluster_derivatives Derivative Classes A Starting Materials (e.g., 2-Bromoacetophenone, Urea) B Cyclization Reaction (e.g., Iodine-catalyzed) A->B C This compound (Core Scaffold) B->C D Suzuki Coupling (Aryl Boronic Acids) C->D Versatile Precursor E Heck Coupling (Alkenes) C->E Versatile Precursor F Sonogashira Coupling (Alkynes) C->F Versatile Precursor G Other Couplings (e.g., Buchwald-Hartwig) C->G Versatile Precursor H 2-Aryl-4-phenyl-oxazoles D->H I 2-Alkenyl-4-phenyl-oxazoles E->I J 2-Alkynyl-4-phenyl-oxazoles F->J K 2-Amino-4-phenyl-oxazoles G->K L Biological Screening (Anticancer, Antimicrobial, etc.) H->L SAR Studies I->L SAR Studies J->L SAR Studies K->L SAR Studies

Caption: Synthetic utility of the this compound scaffold.

Key Biological Activities and Mechanisms of Action

Derivatives of the 1,3-oxazole core exhibit a broad spectrum of pharmacological activities.[1] The introduction of bromo-phenyl substitution patterns has been shown to yield compounds with significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Oxazole derivatives are recognized for their potent anticancer activities, which are often achieved through multiple mechanisms of action against various cancer cell lines.[8] These compounds can induce apoptosis and inhibit cell cycle progression by targeting key cellular machinery.[2][4]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain oxazole derivatives can bind to tubulin, disrupting the formation of microtubules. This interference with the cytoskeleton arrests the cell cycle and ultimately triggers apoptosis.[4][9]

  • Kinase Inhibition: Many cellular processes, including growth and division, are regulated by protein kinases. Oxazole-based compounds can act as inhibitors of these enzymes, disrupting signaling pathways essential for cancer cell proliferation.[3]

  • STAT3 and G-quadruplex Targeting: Oxazoles have been shown to inhibit novel targets like the STAT3 transcription factor, which is crucial for cancer cell survival, and to bind to G-quadruplex DNA structures, interfering with replication.[2][4][9]

  • Topoisomerase Inhibition: Some derivatives function by inhibiting DNA topoisomerase enzymes, which are vital for managing DNA topology during replication and transcription, leading to DNA damage and cell death.[3]

Quantitative Data: While specific data for this compound is emerging, studies on structurally related compounds highlight the scaffold's potential. For instance, oxadiazole derivatives bearing a bromo-phenyl moiety have demonstrated significant cytotoxicity.

Compound Structure/DescriptionCancer Cell LineIC₅₀ (µM)Reference
1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanoneHeLa (Cervical), Panc (Pancreatic), MCF-7 (Breast), U-87 (Glioblastoma)Not specified, but showed strong proapoptotic activity[10][11]
1,2,4-Oxadiazole with 4-Bromo-3,5-dinitro phenyl groupMCF-7 (Breast)0.11 ± 0.04[12]
1,2,4-Oxadiazole with 4-Bromo-3,5-dinitro phenyl groupA549 (Lung)0.23 ± 0.011[12]
1,2,4-Oxadiazole with 4-Bromo-3,5-dinitro phenyl groupDU-145 (Prostate)0.92 ± 0.087[12]

Illustrative Pathway: STAT3 Inhibition The STAT3 signaling pathway is a critical target in cancer therapy. The diagram below illustrates how an oxazole-based inhibitor might interrupt this pathway.

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binds jak JAK receptor->jak 2. Activates stat3 STAT3 jak->stat3 3. Phosphorylates pstat3 p-STAT3 (Active) stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer 4. Dimerizes nucleus Nucleus dimer->nucleus 5. Translocates transcription Gene Transcription (Proliferation, Survival) nucleus->transcription 6. Activates oxazole Oxazole Derivative oxazole->stat3 Inhibits Phosphorylation G A 1. Seed cancer cells in a 96-well plate and incubate (24h) B 2. Treat cells with various concentrations of the oxazole derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well and incubate (4h) C->D E 5. Solubilize formazan crystals with DMSO or other solvent D->E F 6. Read absorbance at ~570 nm using a plate reader E->F G 7. Calculate % viability and IC₅₀ value F->G

Sources

The Strategic Role of 2-Bromo-4-phenyl-1,3-oxazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Core and the Strategic Importance of the C2-Bromo Handle

The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that features prominently in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal building block in drug discovery. The 4-phenyl-1,3-oxazole core, in particular, serves as a rigid anchor, positioning substituents in a well-defined three-dimensional space for optimal interaction with biological targets.

This guide focuses on a key intermediate that unlocks the vast potential of this scaffold: 2-Bromo-4-phenyl-1,3-oxazole . The bromine atom at the C2 position is not merely a substituent; it is a versatile synthetic handle. Its presence transforms the otherwise stable oxazole core into a reactive platform, primed for diversification through modern cross-coupling methodologies. This strategic placement allows medicinal chemists to rapidly generate extensive libraries of 2-substituted-4-phenyloxazoles, enabling thorough exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Herein, we provide a comprehensive overview of the synthesis, reactivity, and application of this pivotal building block in the context of contemporary drug development.

Synthesis of the this compound Core: A Two-Step Approach

The most reliable and efficient pathway to obtaining this compound begins with the construction of its 2-amino precursor, followed by a diazotization and bromination sequence analogous to the Sandmeyer reaction. This approach ensures high yields and purity, which are critical for subsequent synthetic manipulations.

Step 1: Synthesis of 2-Amino-4-phenyl-1,3-oxazole

The initial step involves the Hantzsch-type condensation of a phenacyl bromide with urea. This reaction provides a straightforward entry into the 2-amino-4-phenyloxazole scaffold.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-oxazole

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromoacetophenone (1.0 eq), urea (7.0 eq), and dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 2-bromoacetophenone.

  • Reaction Execution: Heat the stirred mixture to reflux (approximately 153°C) for 2 to 2.5 hours. The causality for using a large excess of urea is to drive the equilibrium towards the product and minimize side reactions. DMF is selected as the solvent due to its high boiling point and its ability to dissolve both reactants.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into an equal volume of ice-cold water to precipitate the product.

  • Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove residual DMF and unreacted urea, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water to yield 2-amino-4-phenyl-1,3-oxazole as a solid.[1]

Step 2: Diazotization and Bromination to Yield this compound

With the 2-amino precursor in hand, the critical conversion to the 2-bromo analogue is achieved via a Sandmeyer-type reaction. This classic transformation involves the formation of a diazonium salt from the 2-amino group, which is subsequently displaced by a bromide ion, typically from a copper(I) or copper(II) bromide source.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a flask suitable for low-temperature reactions, dissolve 2-amino-4-phenyl-1,3-oxazole (1.0 eq) and copper(II) bromide (CuBr₂) (1.5 eq) in acetonitrile. Acetonitrile is an excellent solvent for this transformation as it solubilizes the reactants and is relatively inert under the reaction conditions.

  • Diazotization: Cool the mixture to 0°C in an ice bath. To this stirred solution, add tert-butyl nitrite (1.5 eq) dropwise. The slow addition is crucial to control the exothermic reaction and the evolution of nitrogen gas. The tert-butyl nitrite serves as the diazotizing agent, converting the primary amine into the reactive diazonium intermediate in situ.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is complete when gas evolution ceases.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.[2]

Synthesis Workflow Figure 1: Two-Step Synthesis of the Core Scaffold cluster_0 Step 1: Aminoxazole Formation cluster_1 Step 2: Sandmeyer-Type Bromination A 2-Bromoacetophenone + Urea B 2-Amino-4-phenyl-1,3-oxazole A->B DMF, Reflux C This compound B->C t-BuONO, CuBr2, Acetonitrile

Caption: Figure 1: Two-Step Synthesis of the Core Scaffold

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling

The true utility of this compound in medicinal chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most powerful and widely used of these methods for constructing carbon-carbon bonds.[3] It allows for the efficient and modular installation of a diverse array of aryl and heteroaryl groups at the C2 position of the oxazole core.

The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and broad substrate scope. Systems like Pd(PPh₃)₄ or combinations of Pd(OAc)₂ with phosphine ligands such as SPhos or XPhos are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner for transmetalation to the palladium center.[3]

Suzuki Coupling Figure 2: Diversification via Suzuki Coupling Core This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Core->Catalyst Partner Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Partner->Catalyst Product 2-Aryl-4-phenyl-1,3-oxazole (Biologically Active Analogs) Catalyst->Product

Caption: Figure 2: Diversification via Suzuki Coupling

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step, as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The aqueous component is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction Execution: Heat the mixture to 100-120°C (either with a conventional oil bath or in a microwave reactor) and stir for 2-12 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-phenyl-1,3-oxazole derivative.[3]

Medicinal Chemistry Applications: Targeting Protein Kinases

The 2,4-disubstituted oxazole scaffold is a well-established pharmacophore for the inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases. The general structure features a "hinge-binding" heterocycle, and the strategic diversification of the C2 position of the 4-phenyloxazole core allows for the optimization of interactions within the ATP-binding pocket of these enzymes.

A prominent example is the inhibition of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. Inhibitors often feature a 4-pyridyl group that forms a crucial hydrogen bond with the "hinge" region of the kinase (the backbone NH of Met109).[2] The 4-phenyl group of the oxazole core can then occupy a nearby hydrophobic pocket. By using this compound as a starting material, researchers can readily synthesize analogues where the C2 position is decorated with various aryl and heteroaryl groups to probe additional binding interactions and optimize potency and selectivity.

Compound ClassTarget KinaseRepresentative IC₅₀ Values (nM)Reference
Pyridinylimidazolep38 MAP Kinase~10-100 nM[2]
Substituted Isoxazolesp38 MAP Kinase~50-200 nM[4]
Pyrazole-based Ureasp38 MAP Kinase<10 nM[5]
Proposed 2-Aryl-4-phenyloxazoles p38 MAP Kinase / Other Kinases (Predicted) <100 nM N/A
Table 1: Representative Kinase Inhibitor Data for Related Scaffolds. The data illustrates the potency achievable with similar pharmacophores, providing a rationale for the exploration of 2-aryl-4-phenyloxazoles derived from the title compound.

digraph "Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: p38 Kinase Signaling Pathway"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4"]; MAPKK [label="MKK3/6", fillcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#FFFFFF"]; Substrates [label="Kinase Substrates\n(e.g., MK2, ATF2)", fillcolor="#FFFFFF"]; Response [label="Inflammatory Response\n(TNF-α, IL-1β Production)", fillcolor="#FFFFFF", fontcolor="#34A853"]; Inhibitor [label="2-(Pyridin-4-yl)-4-phenyl-oxazole\n(Derived from Core Scaffold)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];

Stimuli -> MAPKK [label="activates"]; MAPKK -> p38 [label="phosphorylates"]; p38 -> Substrates [label="phosphorylates"]; Substrates -> Response [label="leads to"]; Inhibitor -> p38 [label="INHIBITS", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Figure 3: p38 Kinase Signaling Pathway

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its synthesis is robust and scalable, and its reactivity, particularly in Suzuki-Miyaura cross-coupling, provides an efficient gateway to a rich chemical space of high-value compounds. The demonstrated success of related 2,4-disubstituted heterocyclic scaffolds as potent kinase inhibitors provides a compelling rationale for the continued exploration of libraries derived from this core. Future work will undoubtedly focus on expanding the repertoire of cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) from this platform and applying the resulting compounds to a wider range of biological targets, solidifying the central role of this compound in modern medicinal chemistry.

References

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2022). MDPI. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). ScienceDirect. [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. (2011). ResearchGate. [Link]

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (2006). PubMed. [Link]

  • Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. (2015). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014). ResearchGate. [Link]

  • (PDF) Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). ResearchGate. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central. [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the production of substituted bromobenzenes. (2012).
  • Palladium-catalyzed Suzuki Coupling Synthesis and Biological Activities of Ten New 1,3,4-oxadiazole Derivatives. (2020). ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). National Center for Biotechnology Information. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. [Link]

Sources

Discovery and history of substituted phenyl-oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Phenyl-Oxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to serve as a versatile scaffold have led to its incorporation into a multitude of biologically active compounds. This guide provides a detailed exploration of the discovery and historical development of a particularly significant subclass: substituted phenyl-oxazoles. We will trace the evolution of synthetic methodologies from foundational 19th-century discoveries to modern catalytic systems, explaining the causal drivers behind these innovations. This document delves into key reaction mechanisms, provides detailed experimental protocols, and examines the structure-activity relationships that have established phenyl-oxazoles as critical components in drug discovery, from anti-inflammatory agents to oncology candidates.

The oxazole moiety is a dually unsaturated five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 3.[3] This arrangement of heteroatoms imparts a unique set of physicochemical properties that make it an attractive scaffold in chemical design.

Physicochemical Properties of the Oxazole Ring

The oxazole ring is a planar, sp² hybridized system with 6π electrons, conferring aromatic character.[3] However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to other azoles, influencing its reactivity.[1][2] It is a weak base, with a conjugate acid pKa of approximately 0.8, significantly less basic than imidazole (pKa ≈ 7).[4] This electronic profile governs its interaction with biological targets, often participating in hydrogen bonding, π–π stacking, and dipole-dipole interactions.[5]

  • Reactivity: The positions on the oxazole ring exhibit different reactivity. Electrophilic substitution is difficult but, when it occurs, preferentially happens at the C4 or C5 position.[4][6] Deprotonation is easiest at the C2 position, making it a key site for functionalization.[4] The diene-like character of the ring allows it to participate in Diels-Alder reactions, providing a route to pyridines and other complex heterocycles.[6]

Significance in Medicinal Chemistry and Materials Science

The oxazole nucleus is a "privileged scaffold," appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[7] Its derivatives have been successfully developed as anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral agents.[1][7] The U.S. Food and Drug Administration (FDA) has approved over 20 drugs containing the oxazole or isoxazole core.[5] Prominent examples include the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin and the antidiabetic agent Aleglitazar .[7] Beyond medicine, 2,5-diaryloxazoles are of significant interest in materials science for their ability to act as scintillators, emitting light in the presence of ionizing radiation.[8]

Foundational Discoveries: The Dawn of Phenyl-Oxazole Synthesis

The initial synthesis of the oxazole entity was reported in 1947, but the chemistry that enabled its widespread use began much earlier with methods designed to create substituted derivatives.[2]

The Fischer Oxazole Synthesis (1896)

One of the earliest methods for generating substituted oxazoles was developed by Emil Fischer in 1896.[9] This reaction provides a direct route to 2,5-disubstituted oxazoles, which are frequently phenyl-substituted due to the common use of aromatic starting materials. The synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[9]

Mechanism: The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This is followed by a dehydration and cyclization cascade with the aldehyde to form the stable oxazole ring.[9] The use of aromatic aldehydes and cyanohydrins (like mandelonitrile, derived from benzaldehyde) directly yields 2,5-diphenyl-oxazole.[9]

Fischer_Oxazole_Synthesis start Aromatic Cyanohydrin + Aromatic Aldehyde step1 Formation of Iminochloride (with anhydrous HCl) start->step1 HCl step2 Nucleophilic Attack by Aldehyde step1->step2 step3 Cyclization & Dehydration step2->step3 product 2,5-Diphenyl-oxazole step3->product

Caption: Fischer Oxazole Synthesis Workflow.

The Robinson-Gabriel Synthesis

Discovered by Sir Robert Robinson and Siegmund Gabriel in 1910, this method has become one of the most classical and versatile routes to oxazoles.[6][10] It involves the cyclization and subsequent dehydration of a 2-acylamino-ketone.[6] The necessary starting material is often prepared by the acylation of an α-amino ketone. This method is particularly powerful for creating 2,5-diaryl and other polysubstituted oxazoles.

Causality Behind the Method: The elegance of this method lies in its straightforward approach to building the core structure. By starting with readily available amino ketones and acylating agents, it provides a reliable pathway to the oxazole core under dehydrating conditions, typically using reagents like sulfuric acid, phosphorus pentachloride, or polyphosphoric acid.[6]

Robinson_Gabriel_Synthesis start 2-Acylamino-ketone intermediate Oxazoline Intermediate start:f0->intermediate:f0 Cyclization (Dehydrating Agent, e.g., H₂SO₄) product Substituted Oxazole intermediate:f0->product:f0 Dehydration

Caption: Key stages of the Robinson-Gabriel Synthesis.

The Evolution of Phenyl-Oxazole Synthesis: A Methodological Guide

While classical methods laid the groundwork, the demand for more complex molecules with precise substitution patterns drove the development of new synthetic strategies.

The Van Leusen Oxazole Synthesis (1972)

A significant advancement came in 1972 with the discovery of the Van Leusen reaction.[3][11] This method utilizes tosylmethylisocyanide (TosMIC) as a key reagent to react with an aldehyde in the presence of a base (like K₂CO₃) to form a 5-substituted oxazole.[11]

Expert Insight: The Van Leusen reaction was a paradigm shift because of its mild conditions and high efficiency. TosMIC acts as a "3-atom synthon," providing the C2-N-C5 fragment of the oxazole ring in a single, elegant step.[11] This method is particularly useful for synthesizing 5-phenyl-oxazoles by reacting benzaldehyde with TosMIC. The reaction can be extended to create 4,5-disubstituted oxazoles by using an α-substituted TosMIC derivative or by performing the reaction in the presence of an alkylating agent.[11]

Modern Metal-Catalyzed Approaches

The advent of transition-metal catalysis revolutionized organic synthesis, and oxazole formation was no exception. These methods offer unparalleled control over substitution patterns, allowing for the construction of highly functionalized phenyl-oxazoles that were previously inaccessible.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction has been adapted for the synthesis of bi- and tri-substituted phenyl-oxazoles. For instance, a bromo-substituted oxazole can be coupled with a substituted phenylboronic acid to introduce a phenyl group at a specific position on the oxazole core.[1] This allows for the late-stage functionalization of the molecule, a critical advantage in drug discovery for building libraries of related compounds.[1]

  • Copper-Catalyzed Cyclization: Efficient protocols using copper catalysts have been developed for the intramolecular cyclization of functionalized enamides to yield 2-phenyl-4,5-substituted oxazoles.[12] This approach involves a two-step process starting from a 2-phenyl-5-oxazolone precursor, which undergoes ring-opening followed by a copper-catalyzed cyclization, offering a high degree of control over the substituents at the 4 and 5 positions.[8][12]

Summary of Key Synthetic Routes
MethodKey ReagentsSubstitution PatternKey AdvantagesLimitations
Fischer Synthesis Cyanohydrin, Aldehyde, HCl2,5-DisubstitutedOne of the earliest methods; good for symmetric diaryl-oxazoles.Harsh acidic conditions; limited substrate scope.
Robinson-Gabriel 2-Acylamino-ketone, Dehydrating agent2,4,5-TrisubstitutedHighly versatile; readily available starting materials.Requires preparation of the acylamino-ketone precursor.
Van Leusen Synthesis Aldehyde, TosMIC, Base5-Substituted (or 4,5-)Mild conditions; high efficiency; one-pot reaction.[11]TosMIC can be odorous; limited to 5-substitution unless modified.
Suzuki Coupling Halo-oxazole, Phenylboronic acid, Pd catalystSite-specific arylationExcellent for late-stage functionalization; broad functional group tolerance.[1]Requires pre-functionalized oxazole; catalyst cost.
Cu-Catalyzed Cyclization Functionalized Enamides, Cu catalyst2,4,5-TrisubstitutedHigh control over C4/C5 substituents; efficient.[12]Multi-step precursor synthesis required.

Detailed Experimental Protocol: Synthesis of a 2,5-Disubstituted Phenyl-Oxazole

This section provides a representative protocol for the synthesis of 2,5-diphenyl-oxazole via the Robinson-Gabriel synthesis, a cornerstone technique.

Robinson-Gabriel Synthesis of 2,5-Diphenyl-oxazole

This protocol is adapted from established methodologies for the cyclodehydration of 2-benzamidoacetophenone.

Objective: To synthesize 2,5-diphenyl-oxazole through the sulfuric acid-mediated cyclodehydration of 2-benzamidoacetophenone.

Materials:

  • 2-Benzamidoacetophenone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (excess, ~5-10 eq)

  • Ice-cold water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, place 2-benzamidoacetophenone.

  • Reagent Addition: Carefully and slowly add concentrated sulfuric acid to the flask while cooling in an ice bath. The mixture should be stirred until all the solid has dissolved.

    • Causality Note: Concentrated H₂SO₄ acts as both a solvent and a powerful dehydrating agent, essential for promoting the intramolecular cyclization and subsequent elimination of water to form the aromatic oxazole ring.

  • Heating: Remove the ice bath and heat the reaction mixture gently (e.g., in a 60-70 °C water bath) for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the flask back to room temperature and then carefully pour the acidic mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. A precipitate should form.

    • Self-Validating System: The precipitation of the organic product upon pouring into water confirms its formation, as the ionic starting materials and byproducts remain in the aqueous phase.

  • Neutralization: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals of 2,5-diphenyl-oxazole.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point).

Pharmacological Significance of Substituted Phenyl-Oxazoles

The phenyl-oxazole scaffold is a recurring motif in compounds targeting a wide range of diseases. The substitution pattern on both the phenyl and oxazole rings is crucial for modulating potency, selectivity, and pharmacokinetic properties.[1]

Case Study: Phenyl-Oxazoles as Anti-Inflammatory Agents

Substituted phenyl-oxazoles have been extensively investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[13] The design of these inhibitors often mimics the diarylheterocycle structure of selective COX-2 inhibitors like Celecoxib.

  • Mechanism of Action: These compounds typically feature a central oxazole ring flanked by two phenyl groups. One of the phenyl rings, often bearing a sulfonamide or methylsulfonyl moiety, binds to a hydrophilic side pocket in the COX-2 active site, an interaction that is critical for selectivity over the COX-1 isoform. The other phenyl group occupies the main channel of the enzyme. Modifications to the substitution on these phenyl rings directly impact binding affinity and selectivity.

COX2_Inhibition COX2 COX-2 Enzyme ActiveSite Active Site Channel SidePocket Hydrophilic Side Pocket Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Inhibition Inhibitor Phenyl-Oxazole Inhibitor Phenyl1 Phenyl Group 1 Phenyl2 Sulfonamide-Phenyl Group 2 Phenyl1->ActiveSite Binds in main channel Phenyl2->SidePocket Binds for selectivity ArachidonicAcid Arachidonic Acid (Substrate) ArachidonicAcid->COX2 Blocked

Caption: Phenyl-oxazole binding in the COX-2 active site.

Case Study: Phenyl-Oxazoles in Oncology

Derivatives of 2-phenyl-oxazole-4-carboxamide have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells.[14] Structure-activity relationship (SAR) studies on this class of molecules revealed that modifications to the phenyl ring at the 2-position and the amide functionality at the 4-position were critical for activity. For example, compound 1k from one study, with specific substitutions, demonstrated a potent ability to induce apoptosis in human colorectal cancer cells and showed significant tumor growth inhibition in xenograft mouse models.[14]

Conclusion and Future Perspectives

The journey of the substituted phenyl-oxazole is a compelling narrative of chemical innovation driven by scientific curiosity and therapeutic need. From the foundational syntheses of Fischer and Robinson-Gabriel to the precision of modern metal-catalyzed reactions, the ability to construct these scaffolds with intricate control has expanded dramatically. This has enabled their exploration in virtually every area of drug discovery. The phenyl-oxazole core is a testament to the power of a privileged scaffold, providing a robust and tunable platform for interacting with complex biological systems. Future research will undoubtedly focus on developing even more efficient, sustainable, and stereoselective synthetic methods, as well as exploring novel therapeutic applications in areas like neurodegeneration and infectious diseases, further cementing the legacy of this remarkable heterocyclic system.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
  • Synthesis of 2-Phenyl-4,5-Substituted Oxazoles by Copper-Catalyzed Intramolecular Cyclization of Functionalized Enamides. The Journal of Organic Chemistry.
  • Fischer oxazole synthesis. Wikipedia.
  • Synthetic approaches for oxazole deriv
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. Shenyang Pharmaceutical University.
  • Synthetic approaches for oxazole derivatives: A review. Taylor & Francis Online.
  • Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver...
  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed.
  • Synthesis and Reactions of Oxazoles.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH.
  • Oxazole. Wikipedia.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Marketed drugs containing oxazole.

Sources

Methodological & Application

Strategic Synthesis of 2-Bromo-Aryl-1,3-Oxazoles via a Modified van Leusen/Halogenation Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Halogenated oxazoles, in particular, serve as versatile building blocks for further molecular elaboration through cross-coupling reactions, enabling the rapid diversification of drug candidates. This application note provides a detailed, field-proven protocol for the synthesis of 2-bromo-aryl-1,3-oxazoles. The synthesis employs a two-step sequence commencing with the robust van Leusen oxazole synthesis to construct the aryl-oxazole core, followed by a regioselective bromination at the C2 position. We present a comprehensive methodology for the synthesis of 2-bromo-5-phenyl-1,3-oxazole, a representative of this valuable compound class. The causality behind experimental choices, detailed safety protocols for handling hazardous reagents, and characterization data are thoroughly discussed to ensure reliable and reproducible execution.

Introduction and Scientific Rationale

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its unique electronic properties and ability to participate in hydrogen bonding and pi-stacking interactions make it a cornerstone in drug design, with applications spanning anti-inflammatory, anticancer, and antimicrobial agents.[1][3][4] The van Leusen reaction, first reported in 1972, offers a powerful and direct method for synthesizing the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][5] This reaction is prized for its operational simplicity, mild conditions, and tolerance of a wide range of functional groups.[1]

A critical aspect of modern drug development is the ability to create libraries of related compounds for structure-activity relationship (SAR) studies. 2-Bromo-oxazoles are highly valuable intermediates for this purpose, as the bromine atom can be readily substituted using modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira couplings). This note details a reliable pathway to these key intermediates.

Regiochemical Consideration: The classical van Leusen reaction between an aldehyde (R-CHO) and TosMIC produces a 5-substituted oxazole (5-R-1,3-oxazole).[1][5] Therefore, to synthesize a phenyl-substituted oxazole using this method, benzaldehyde is used as the starting material, which regioselectively yields 5-phenyl-1,3-oxazole. This document will detail this standard transformation, followed by the subsequent bromination at the C2 position to yield the target 2-bromo-5-phenyl-1,3-oxazole.

Mechanistic Pathway: The Van Leusen Oxazole Synthesis

The efficacy of the van Leusen reaction is rooted in the unique trifunctional nature of the TosMIC reagent.[5][6] It possesses (i) an acidic α-methylene group, (ii) an isocyanide carbon, and (iii) a p-toluenesulfinate (tosyl) group, which is an excellent leaving group.[5][6]

The mechanism proceeds through a well-defined sequence:

  • Deprotonation: A mild base, such as potassium carbonate (K₂CO₃), deprotonates the acidic methylene group of TosMIC, generating a nucleophilic carbanion.

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde).

  • Cyclization: The resulting alkoxide undergoes a 5-endo-dig intramolecular cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.[7]

  • Elimination & Aromatization: The base promotes the elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the stable aromatic 1,3-oxazole ring.[5]

Caption: Figure 1: Mechanism of the van Leusen Oxazole Synthesis.

Overall Experimental Workflow

The synthesis is performed in two distinct parts: the initial formation of the oxazole ring, followed by its purification and subsequent bromination under anhydrous conditions.

workflow cluster_part_a Part A: Van Leusen Synthesis cluster_part_b Part B: C2-Bromination start_A Benzaldehyde + TosMIC + K₂CO₃ in Methanol reflux Reflux Reaction (Monitored by TLC) start_A->reflux workup_A Aqueous Work-up & Extraction reflux->workup_A purify_A Column Chromatography workup_A->purify_A product_A 5-Phenyl-1,3-oxazole purify_A->product_A start_B Dissolve 5-Phenyl-1,3-oxazole in Anhydrous THF product_A->start_B Proceed to Part B cool Cool to -78 °C (Inert Atmosphere) start_B->cool lithiation Add n-BuLi (Formation of C2-Anion) cool->lithiation bromination Add Bromine (Br₂) lithiation->bromination workup_B Quench & Aqueous Work-up bromination->workup_B purify_B Column Chromatography workup_B->purify_B final_product 2-Bromo-5-phenyl-1,3-oxazole purify_B->final_product

Caption: Figure 2: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Part A: Synthesis of 5-Phenyl-1,3-oxazole

This protocol describes the synthesis of the oxazole core from benzaldehyde and TosMIC.

Reagent Table

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Benzaldehyde106.121.06 g (1.0 mL)10.01.0
TosMIC195.242.15 g11.01.1
Potassium Carbonate138.212.76 g20.02.0
Methanol (MeOH)32.0450 mL--

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.76 g, 20.0 mmol).

  • Reagent Addition: Add methanol (50 mL), followed by benzaldehyde (1.0 mL, 10.0 mmol) and TosMIC (2.15 g, 11.0 mmol).

    • Expert Insight: A slight excess (1.1 equiv.) of TosMIC is used to ensure the complete consumption of the limiting aldehyde reagent.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot has disappeared (typically 2-4 hours).

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Remove the inorganic solids (K₂CO₃ and the p-toluenesulfinic acid byproduct) by filtration through a pad of celite, washing the filter cake with a small amount of methanol.[8]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Aqueous Work-up: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford 5-phenyl-1,3-oxazole as a white to pale yellow solid.

    • Expected Yield: 70-85%

    • Characterization Data (5-phenyl-1,3-oxazole): ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H), 7.70 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H), 7.25 (s, 1H).

Part B: Synthesis of 2-Bromo-5-phenyl-1,3-oxazole

This stage involves a low-temperature lithiation followed by quenching with bromine. This protocol requires strict anhydrous and inert atmosphere techniques.

⚠️ CRITICAL SAFETY WARNING ⚠️

  • n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water and air. Must be handled under an inert atmosphere (N₂ or Ar) using syringe techniques. Always wear fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizer.[9] Causes severe burns upon contact and is fatal if inhaled.[9] Handle only in a well-ventilated chemical fume hood. Wear neoprene or nitrile gloves, chemical splash goggles, and a face shield.[10] Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.

Reagent Table

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Phenyl-1,3-oxazole145.16725 mg5.01.0
n-BuLi (1.6 M in hexanes)64.063.44 mL5.51.1
Bromine (Br₂)159.810.28 mL (880 mg)5.51.1
Anhydrous THF72.1125 mL--

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: Add 5-phenyl-1,3-oxazole (725 mg, 5.0 mmol) to the flask and dissolve it in anhydrous tetrahydrofuran (THF, 25 mL) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 3.44 mL, 5.5 mmol) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

    • Expert Insight: The proton at the C2 position of the oxazole is the most acidic, allowing for regioselective deprotonation by a strong base like n-BuLi. The low temperature is crucial to prevent decomposition or side reactions of the sensitive oxazol-2-yl lithium intermediate.

  • Bromination: In a separate, dry vial, prepare a solution of bromine (0.28 mL, 5.5 mmol) in 5 mL of anhydrous THF. Add this bromine solution dropwise to the reaction mixture at -78 °C. A color change will be observed. Stir for an additional 30 minutes at -78 °C.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with a 10% aqueous sodium thiosulfate solution (to remove excess bromine), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography (hexane/ethyl acetate gradient) to yield 2-bromo-5-phenyl-1,3-oxazole.

    • Expected Yield: 60-75%

    • Characterization Data (2-bromo-5-phenyl-1,3-oxazole): Molecular Formula: C₉H₆BrNO.[11] Molecular Weight: 224.06 g/mol .[11]

Conclusion

This application note provides a reliable and reproducible two-step method for the synthesis of 2-bromo-aryl-1,3-oxazoles, exemplified by the preparation of 2-bromo-5-phenyl-1,3-oxazole. The procedure leverages the efficiency of the van Leusen oxazole synthesis for core construction and a standard organometallic approach for regioselective C2-bromination. By understanding the underlying mechanisms and adhering to the detailed safety and handling protocols, researchers in drug discovery and organic synthesis can confidently produce these valuable intermediates for the development of novel chemical entities.

References

  • Jin, Z. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

  • Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638. [Link]

  • Varsal Chemical. (n.d.). TosMIC Whitepaper. Varsal. [Link]

  • Jin, Z. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1148. [Link]

  • Barrett, A. G. M., et al. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(2), 271-273. [Link]

  • SynArchive. (n.d.). Van Leusen Reaction. SynArchive. [Link]

  • de la Torre, M. C., et al. (2021). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 26(16), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Tron, G. C., et al. (2014). A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. Beilstein Journal of Organic Chemistry, 10, 211-216. [Link]

  • NROChemistry. (2021). Van Leusen Reaction [Video]. YouTube. [Link]

  • American Chemical Society. (2001). Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(2), 271-273. [Link]

  • Jin, Z. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • ResearchGate. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-bromo-4-phenyl-1,3-oxazole (C9H6BrNO). PubChemLite. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. CDC. [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • Al-Dies, A. M., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 20(8), 14934-14954. [Link]

  • Reddy, T. S., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Chemistry, 4(4), 1478-1488. [Link]

  • YouTube. (2024). Bromination safety. YouTube. [Link]

  • Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

  • ICL Group. (n.d.). BROMINE - Safety Handbook. icl-group-sustainability.com. [Link]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 208, 112795. [Link]

  • Wróbel, M. Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3369. [Link]

  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

Sources

Application Notes and Protocols: Robinson-Gabriel Synthesis for 4-Phenyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Among the various synthetic routes to this valuable heterocycle, the Robinson-Gabriel synthesis stands out as a classical and reliable method.[3][4] This reaction facilitates the construction of the oxazole ring through the cyclodehydration of 2-acylamino-ketones.[4][5] This guide provides an in-depth exploration of the Robinson-Gabriel synthesis, with a specific focus on the preparation of 4-phenyl-oxazole derivatives, which are of significant interest in drug discovery.[1][6][7]

Reaction Mechanism: A Step-by-Step Analysis

The Robinson-Gabriel synthesis proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor.[8][9] The generally accepted mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by a strong acid, which activates the carbonyl group towards nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate, a hemiacetal-like species.

  • Proton Transfer: A proton is transferred from the hydroxyl group to the amide nitrogen.

  • Dehydration: The final step involves the elimination of a water molecule, leading to the formation of the aromatic oxazole ring.

This process is visually detailed in the diagram below.

Robinson_Gabriel_Mechanism start 2-Acylamino-ketone protonated_ketone Protonated Ketone start->protonated_ketone + H⁺ cyclic_intermediate Cyclic Intermediate protonated_ketone->cyclic_intermediate Intramolecular Nucleophilic Attack protonated_amide Protonated Amide cyclic_intermediate->protonated_amide Proton Transfer oxazole Oxazole protonated_amide->oxazole Dehydration H2O H₂O protonated_amide->H2O inv1 inv2

Caption: Robinson-Gabriel Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-oxazole

This protocol details a representative Robinson-Gabriel synthesis of 2-methyl-4-phenyl-oxazole, a common derivative.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Amino-1-phenylethanone HCl171.625.0 g0.029
Acetic Anhydride102.093.3 mL0.035
Pyridine79.1020 mL-
Concentrated Sulfuric Acid98.0810 mL-
Diethyl Ether74.12100 mL-
Saturated Sodium Bicarbonate84.0150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37--
Step-by-Step Procedure

Part 1: Acylation of 2-Amino-1-phenylethanone

  • Suspend 2-amino-1-phenylethanone hydrochloride (5.0 g, 0.029 mol) in pyridine (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.3 mL, 0.035 mol) dropwise to the cooled suspension over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetamido-1-phenylethanone.

Part 2: Cyclodehydration to form 2-Methyl-4-phenyl-oxazole

  • Carefully add the crude 2-acetamido-1-phenylethanone to concentrated sulfuric acid (10 mL) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture cautiously onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-methyl-4-phenyl-oxazole.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

RG_Workflow start Start: 2-Amino-1-phenylethanone HCl acylation Acylation with Acetic Anhydride in Pyridine start->acylation workup1 Aqueous Workup and Extraction acylation->workup1 intermediate Intermediate: 2-Acetamido-1-phenylethanone workup1->intermediate cyclodehydration Cyclodehydration with Conc. H₂SO₄ intermediate->cyclodehydration workup2 Neutralization and Extraction cyclodehydration->workup2 purification Column Chromatography workup2->purification product Product: 2-Methyl-4-phenyl-oxazole purification->product

Caption: Experimental workflow for the synthesis of 2-methyl-4-phenyl-oxazole.

Scope and Variations

A significant advantage of the Robinson-Gabriel synthesis is its versatility. By varying the starting 2-acylamino-ketone, a diverse library of substituted oxazoles can be prepared. The substituents at the 2- and 5-positions of the oxazole ring are determined by the acyl group and the ketone, respectively. For 4-phenyl-oxazole derivatives, the constant is the phenyl group at the 4-position, originating from a phenacyl-based starting material.

R1 (Acyl Group)R2 (at position 5)Dehydrating AgentYield (%)
MethylPhenylConc. H₂SO₄75-85
EthylPhenylPPA70-80
PhenylPhenylPCl₅65-75
tert-ButylPhenylTFAA80-90

PPA: Polyphosphoric Acid, PCl₅: Phosphorus Pentachloride, TFAA: Trifluoroacetic Anhydride

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Acetic Anhydride and Pyridine: Both are corrosive and have strong odors. Handle with care.

  • Concentrated Sulfuric Acid and Polyphosphoric Acid: These are extremely corrosive and will cause severe burns upon contact.[11][12] Add reagents slowly and cautiously, especially during the workup when quenching with water.

  • Phosphorus Pentachloride: This is a moisture-sensitive and highly corrosive solid.[10][13] It reacts violently with water to produce hydrochloric acid gas.[13] All glassware must be thoroughly dried before use.

Applications in Drug Development

The 4-phenyl-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an attractive pharmacophore.[1] Derivatives have shown promise as:

  • Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).[14]

  • Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.[15]

  • Antibacterial agents: Showing activity against a range of pathogenic bacteria.[7]

  • Immunomodulators: Small molecule inhibitors targeting the PD-1/PD-L1 pathway for cancer immunotherapy.[6]

The Robinson-Gabriel synthesis provides a direct and efficient route to access novel 4-phenyl-oxazole derivatives for screening and lead optimization in drug discovery programs.[16]

Troubleshooting

ProblemPossible CauseSolution
Low yield of acylated intermediate Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time and monitor by TLC. Use a slight excess of acetic anhydride.
Loss during workup.Ensure proper phase separation during extraction. Perform multiple extractions.
Low yield of oxazole product Incomplete cyclodehydration.Increase reaction time or try a stronger dehydrating agent (e.g., PPA or TFAA).
Degradation of product.Ensure the reaction temperature is controlled, especially during the addition of the dehydrating agent.
Formation of side products Charring with strong acids.Add the substrate to the acid slowly at a low temperature.
Polymerization.Ensure the reaction is not overheated.

References

  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF. [Link]

  • ResearchGate. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. [Link]

  • Li, J. J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]

  • ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts. [Link]

  • ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]

  • IJPSR. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. [Link]

  • NIH. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

  • PubMed. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF. [Link]

  • NJ.gov. (n.d.). PENTACHLORIDE HAZARD SUMMARY. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. [Link]

  • NIH. (n.d.). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1989). The chemistry of pseudomonic acid, part II. Dehydrative cyclisation of α-acylamino ketones to oxazoles. [Link]

  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • VelocityEHS. (2015). Phosphoric Acid Safety Tips. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. [Link]

  • MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]

Sources

Suzuki-Miyaura cross-coupling reactions with 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with 2-Bromo-4-phenyl-1,3-oxazole

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions using this compound as an electrophilic partner. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The 4-phenyl-1,3-oxazole moiety is a privileged scaffold found in numerous biologically active compounds and advanced materials, making its elaboration via cross-coupling a topic of significant interest.[3][4] This guide delves into the reaction's mechanistic underpinnings, provides a robust and validated experimental protocol, offers a comprehensive troubleshooting section, and explains the critical rationale behind the selection of catalysts, ligands, bases, and solvents.

The Strategic Importance of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[5][6] Its widespread adoption stems from several key advantages:

  • Mild Reaction Conditions: The reaction typically proceeds under conditions that tolerate a wide variety of sensitive functional groups.[1]

  • Commercial Availability of Reagents: A vast library of boronic acids and their derivatives is commercially available.

  • Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed, contributing to the reaction's "green" credentials.[1]

  • High Yields and Predictability: The reaction is known for its reliability and often provides the desired products in excellent yields.

For the specific case of this compound, this reaction opens a direct pathway to a diverse library of 2-aryl-4-phenyl-1,3-oxazoles, which are challenging to synthesize through other means.

Unveiling the Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this cycle is paramount for rational optimization and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[8][9] The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[5]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., a boronate).[10][11][12] This newly formed organopalladium(II) complex now bears both coupling partners.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple to form the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar¹)Br pd0->pd_complex Oxidative Addition start This compound (Ar¹-Br) oxadd Oxidative Addition pd_diaryl L₂Pd(II)(Ar¹)(Ar²) pd_complex->pd_diaryl Transmetalation boronic Arylboronic Acid (Ar²-B(OH)₂) + Base trans Transmetalation pd_diaryl->pd0 Reductive Elimination product 2-Aryl-4-phenyl-1,3-oxazole (Ar¹-Ar²) redelim Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Parameter Selection

The success of coupling a heteroaryl halide like this compound hinges on the judicious selection of reaction components. The Lewis basic nitrogen atom in the oxazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, catalyst systems must be chosen to mitigate this effect.[13]

ParameterRecommended Choice & Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively.[8] They are reduced in situ to the active Pd(0) species. Palladium Precatalysts: Modern precatalysts (e.g., Buchwald G3/G4 or PEPPSI-type) are often superior for challenging substrates. They are air-stable and form the active catalyst with high efficiency, often allowing for lower catalyst loadings.[14]
Ligand Bulky, Electron-Rich Phosphines: For heteroaryl halides, standard ligands like PPh₃ can be ineffective. Bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos ) are highly recommended. They accelerate both the oxidative addition and reductive elimination steps and stabilize the palladium center, preventing decomposition.[14][15] N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes, often delivered as part of a PEPPSI precatalyst, are strong σ-donors that form highly stable and active catalysts suitable for coupling aryl chlorides and other challenging substrates.[16]
Base K₂CO₃ or Cs₂CO₃: These are effective, moderately strong bases commonly used in aqueous/organic solvent mixtures.[16][17] K₃PO₄: A stronger, non-nucleophilic base often used in anhydrous conditions or with sterically hindered substrates. It can be particularly effective in preventing side reactions.[14] The base's primary role is to activate the boronic acid for transmetalation.[2][11]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O: A mixture of an organic solvent with water is standard. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[7][18] Anhydrous Solvents (e.g., Toluene, 2-MeTHF): Used in conjunction with bases like K₃PO₄, especially when water-sensitive functional groups are present.
Temperature 80–110 °C: Most Suzuki couplings require heating to drive the reaction to completion. The optimal temperature depends on the solvent and the reactivity of the coupling partners. Microwave Irradiation: Using a microwave reactor can dramatically shorten reaction times from hours to minutes.[19]

Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2–1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 0.1–0.2 M)

  • Argon or Nitrogen gas supply

  • Standard workup and purification reagents (Ethyl Acetate, water, brine, anhydrous Na₂SO₄, silica gel)

Equipment:

  • Oven-dried reaction vial or flask with a magnetic stir bar

  • Septum and needles

  • Schlenk line or glovebox for inert atmosphere techniques

  • Heating mantle or oil bath with temperature control

  • TLC plates and LC-MS for reaction monitoring

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-step experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq). If using an air-stable precatalyst like XPhos Pd G3 (3 mol%), it can be added at this stage.[14]

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Degassing: To ensure all oxygen is removed, bubble argon through the stirred solution for 20-30 minutes. Oxygen can oxidize and deactivate the Pd(0) catalyst.[14]

  • Execution and Monitoring: Place the sealed vial into a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by periodically taking a small aliquot, diluting it, and analyzing by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a small plug of celite to remove the base and palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-4-phenyl-1,3-oxazole product.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Inappropriate ligand/base combination. 3. Low reaction temperature.1. Ensure rigorous degassing of the solvent and maintain a positive inert gas pressure.[14] 2. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos) or switch to a different base (e.g., Cs₂CO₃ with an aqueous solvent system). 3. Increase the temperature in 10 °C increments, ensuring solvent stability.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. The Pd(II) precatalyst reduction is inefficient, leading to Pd(II)-mediated homocoupling.1. Improve degassing procedures.[7] 2. Switch to a Pd(0) source like Pd₂(dba)₃ or a more efficient precatalyst that rapidly generates the active Pd(0) species.
Debromination of Starting Material 1. The base is too strong or nucleophilic. 2. The catalytic system promotes hydrodebromination.1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). 2. Screen different palladium/ligand combinations. Sometimes a less electron-rich ligand can mitigate this side reaction.
Formation of Palladium Black The active Pd(0) catalyst has agglomerated and precipitated, rendering it inactive. This can be caused by high temperatures, poor ligand stabilization, or oxygen.1. Lower the reaction temperature. 2. Use a more robust and stabilizing ligand (e.g., Buchwald-type biaryl phosphines or NHCs).[20] 3. Ensure the reaction is strictly anaerobic.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and adaptable method for the synthesis of a diverse array of 2-aryl substituted oxazoles. Success in this endeavor relies on a foundational understanding of the catalytic cycle and a rational approach to selecting the reaction parameters. By employing modern, highly active catalyst systems featuring bulky, electron-rich ligands and carefully controlling the reaction environment to exclude oxygen, researchers can consistently achieve high yields of desired products. This guide provides the necessary protocols and troubleshooting insights to empower scientists to effectively utilize this powerful transformation in their synthetic campaigns.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Organic Process Research & Development. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • de Meijere, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Akrough, M., & Ndosiri, N. B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Chen, L., et al. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron. [Link]

  • Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters. [Link]

  • Battilocchio, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]

  • ResearchGate. Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. [Link]

  • Khan, S. A., & Al-Thabaiti, S. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • Wrona-Piotrowicz, A., et al. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]

  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. [Link]

  • Zhang, X., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]

  • Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Topczewski, J. J., & Wasa, M. (2016). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][10]-Fused Indole Heterocycles. Organic Letters. [Link]

  • Wrona-Piotrowicz, A., & Zakrzewski, J. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. [Link]

Sources

Navigating Nucleophilic Aromatic Substitution on 2-Bromo-4-phenyl-1,3-oxazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenyl-1,3-oxazole moiety is a cornerstone in the design of novel therapeutics and advanced materials. Its functionalization, particularly at the C2 position, offers a powerful avenue for modulating molecular properties. This application note provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) on 2-bromo-4-phenyl-1,3-oxazole, a key intermediate for accessing a diverse array of 2-substituted oxazoles. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated protocol.

The Underlying Chemistry: SNAr on an Electron-Deficient Heterocycle

Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic systems.[1][2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr proceeds readily on electron-poor aromatic systems.[1] The 1,3-oxazole ring is an inherently electron-deficient heterocycle due to the presence of two electronegative heteroatoms, nitrogen and oxygen. This electronic feature makes the C2 position susceptible to attack by nucleophiles, especially when substituted with a good leaving group like bromide.

The reaction follows a two-step addition-elimination mechanism.[3] The first step involves the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The presence of electron-withdrawing groups, in this case, the oxazole ring itself, is crucial for stabilizing this intermediate.[1] In the second step, the leaving group (bromide) is expelled, and the aromaticity of the oxazole ring is restored, yielding the final substituted product.

Figure 1: Generalized SNAr mechanism on this compound.

Detailed Protocol: Synthesis of 2-Amino-4-phenyl-1,3-oxazole Derivatives

This protocol outlines a general procedure for the amination of this compound using a primary or secondary amine as the nucleophile.

Materials and Reagents
ReagentGradeRecommended Supplier
This compound≥97%Combi-Blocks
Amine (e.g., morpholine, piperidine)≥99%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99%Acros Organics
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aqueous NaCl (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography230-400 mesh
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Inert gas (N₂ or Ar) supply

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass chromatography column

Step-by-Step Experimental Procedure

G A 1. Combine this compound, amine, and DIPEA in anhydrous DMSO. B 2. Heat the reaction mixture under an inert atmosphere (e.g., 80-120 °C). A->B C 3. Monitor reaction progress by TLC. B->C D 4. Upon completion, cool the reaction and perform an aqueous work-up. C->D E 5. Extract the product with ethyl acetate. D->E F 6. Wash the combined organic layers with brine. E->F G 7. Dry the organic layer over Na₂SO₄, filter, and concentrate. F->G H 8. Purify the crude product by flash column chromatography. G->H

Figure 2: Experimental workflow for the synthesis of 2-amino-4-phenyl-1,3-oxazole derivatives.

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv) in anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and heat the mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical eluent system is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material (this compound) is no longer visible by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Alternative Strategies: Palladium-Catalyzed Amination

While the SNAr reaction is a robust method, palladium-catalyzed amination (Buchwald-Hartwig amination) offers a powerful alternative, particularly for less reactive amines or when milder reaction conditions are required.[4][5][6] This method typically involves a palladium catalyst, a phosphine ligand, and a base. It has been successfully applied to a wide range of heterocyclic bromides.[4][7]

Trustworthiness and Validation

The provided protocol is based on well-established principles of nucleophilic aromatic substitution on electron-deficient heterocycles. The key to a successful reaction lies in the careful control of reaction parameters:

  • Anhydrous Conditions: The use of anhydrous solvent is critical to prevent hydrolysis of the starting material and other side reactions.

  • Inert Atmosphere: An inert atmosphere prevents oxidation of the reactants and intermediates, especially at elevated temperatures.

  • Base Selection: A non-nucleophilic base like DIPEA is used to neutralize the HBr formed during the reaction without competing with the amine nucleophile.

  • Thorough Monitoring: Careful monitoring by TLC ensures that the reaction is driven to completion and helps to avoid the formation of byproducts due to prolonged heating.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Cuesta, S., Cordova-Sintjago, T. C., & Mora, J. (2020). Sulfonylation of Five‐Membered Aromatic Heterocycles Compounds through Nucleophilic Aromatic Substitution: Concerted or Stepwise Mechanism? Chemistry.
  • PubMed. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Published February 7, 2014. [Link]

  • PubMed. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. [Link]

  • NIH. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Published April 20, 2020. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • PubMed. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. [Link]

  • NIH. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Published June 12, 2022. [Link]

  • Baghdad Science Journal. SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • Semantic Scholar. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction. [Link]

  • Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. [Link]

  • Baran Lab. Haloselectivity of Heterocycles. [Link]

  • ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]

  • YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Published January 30, 2024. [Link]

  • MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • NIH. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Published October 20, 2020. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Antifungal Agents and the Potential of the Oxazole Scaffold

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a significant threat to global health. This necessitates the urgent development of new antifungal agents with novel mechanisms of action and improved efficacy.[1] Oxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antifungal properties.[2] The oxazole ring system is a key structural motif in various pharmacologically active molecules and natural products, valued for its ability to engage in diverse non-covalent interactions with biological targets.[3][4]

This guide focuses on the strategic application of 2-bromo-4-phenyl-1,3-oxazole as a versatile starting material for the synthesis of novel antifungal candidates. The presence of a bromine atom at the 2-position of the oxazole ring provides a reactive handle for introducing structural diversity through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the 4-phenyl-1,3-oxazole core to optimize antifungal potency.

One of the key targets for many contemporary fungicides is the enzyme succinate dehydrogenase (SDH) , a critical component of the mitochondrial electron transport chain.[4][5][6] By inhibiting SDH, the cellular respiration of the fungus is disrupted, leading to cell death. This guide will present synthetic strategies to generate derivatives of this compound that are designed to act as potential SDH inhibitors.

Strategic Approach: Leveraging Cross-Coupling Reactions for Structural Diversification

The synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide range of functional groups.[7][8][9] We will focus on two key transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine Pd catalyst, Base aryl_oxazole 2-Aryl-4-phenyl-1,3-oxazoles suzuki->aryl_oxazole amino_oxazole 2-Amino-4-phenyl-1,3-oxazoles buchwald->amino_oxazole antifungal Potential Antifungal Agents aryl_oxazole->antifungal amino_oxazole->antifungal

Caption: Synthetic strategies from this compound.

Protocol 1: Synthesis of 2-Aryl-4-phenyl-1,3-oxazole Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][10][11] This protocol outlines the synthesis of 2-aryl-4-phenyl-1,3-oxazole derivatives, which are structural analogs of known bioactive molecules.

Rationale

The introduction of a second aryl group at the 2-position of the oxazole can significantly influence the molecule's electronic and steric properties, which are crucial for its interaction with biological targets. By varying the substituents on the arylboronic acid, a library of compounds can be generated for structure-activity relationship (SAR) studies.

Experimental Protocol
  • Materials and Reagents:

    • This compound

    • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

    • Add palladium(II) acetate (0.02 mmol).

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-4-phenyl-1,3-oxazole derivative.

Data Summary Table
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,4-Diphenyl-1,3-oxazole85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole82
33-Chlorophenylboronic acid2-(3-Chlorophenyl)-4-phenyl-1,3-oxazole78

Protocol 2: Synthesis of 2-Amino-4-phenyl-1,3-oxazole Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of carbon-nitrogen bonds.[3][7][12][13] This protocol details the synthesis of 2-amino-4-phenyl-1,3-oxazole derivatives, a class of compounds with known biological activities.[14][15][16]

Rationale

The introduction of an amino group at the 2-position of the oxazole ring provides a site for further functionalization and can also participate in hydrogen bonding interactions with target enzymes. The nature of the amine used in the coupling reaction can be varied to fine-tune the physicochemical properties of the final compound.

G start This compound + Amine pd_catalyst Pd(0) Catalyst start->pd_catalyst oxidative_addition Oxidative Addition pd_catalyst->oxidative_addition ligand_exchange Ligand Exchange oxidative_addition->ligand_exchange reductive_elimination Reductive Elimination ligand_exchange->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product 2-Amino-4-phenyl-1,3-oxazole Derivative reductive_elimination->product

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol
  • Materials and Reagents:

    • This compound

    • Desired amine (e.g., morpholine, piperidine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) to a flame-dried Schlenk tube.

    • Add sodium tert-butoxide (1.4 mmol).

    • Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol).

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-phenyl-1,3-oxazole derivative.

Data Summary Table
EntryAmineProductYield (%)
1Morpholine4-(4-Phenyl-1,3-oxazol-2-yl)morpholine88
2Piperidine1-(4-Phenyl-1,3-oxazol-2-yl)piperidine85
3AnilineN,4-Diphenyl-1,3-oxazol-2-amine75

Antifungal Activity Screening Protocol

The synthesized compounds should be screened for their antifungal activity against a panel of clinically relevant fungal pathogens.

  • Fungal Strains: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.

  • Method: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines can be used to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

    • Serially dilute the compounds in RPMI-1640 medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized fungal suspension.

    • Incubate the plates at 35 °C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the synthesis of novel antifungal agents derived from this compound. By employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for antifungal screening. The structure-activity relationships derived from these screenings will be invaluable for the rational design of more potent and selective antifungal agents. Further investigations into the mechanism of action, cytotoxicity, and in vivo efficacy of the most promising compounds will be crucial for their development as potential therapeutic agents.

References

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). ResearchGate. [Link]

  • Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. (n.d.). New Journal of Chemistry. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. (2019). Medicinal Chemistry Research. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Suzuki reaction. (2023). Wikipedia. [Link]

  • A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. (2023). TSI Journals. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. (2024). RSC Medicinal Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). Molecules. [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Novel phenylpyrazole derivatives containing 1,3,4-oxadiazole/thiadiazole groups as potent antifungal agents: design, synthesis, mechanistic investigation, and safety evaluation. (2025). Bioorganic Chemistry. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki coupling of oxazoles. (2006). Organic Letters. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Bromo-4-phenyl-1,3-oxazole for the Synthesis and Evaluation of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Inflammation Research

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide range of therapeutic agents.[2] Oxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Inflammation is a complex biological response crucial for host defense, but its dysregulation is a hallmark of numerous chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Key enzymatic pathways, particularly those involving cyclooxygenase (COX) enzymes and cellular signaling cascades that trigger the release of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), are primary targets for anti-inflammatory drug development.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-Bromo-4-phenyl-1,3-oxazole , a versatile and reactive chemical intermediate, as a starting point for the synthesis of novel anti-inflammatory compounds. We present a robust synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, followed by detailed protocols for evaluating the synthesized compounds' biological activity through established in vitro assays.

Synthetic Strategy: Functionalization via Palladium-Catalyzed Cross-Coupling

The strategic placement of a bromine atom at the 2-position of the 4-phenyl-1,3-oxazole core makes this molecule an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. This approach allows for the modular and efficient introduction of diverse chemical functionalities, enabling the rapid generation of a library of candidate compounds for structure-activity relationship (SAR) studies.

Rationale for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[5][6][7] Its selection for this workflow is based on several key advantages:

  • Versatility: A vast array of commercially available boronic acids and esters can be used, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.[7]

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups, minimizing the need for protecting group strategies.[7]

  • Favorable Toxicology: The boron-containing reagents and byproducts are typically less toxic than those used in other cross-coupling reactions, such as Stille (organotin) or Negishi (organozinc) couplings.[7]

The core reaction involves the coupling of this compound with a selected organoboron species in the presence of a palladium catalyst and a base.[6]

G cluster_0 Synthetic Workflow Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagents->Reaction Product 2-Aryl-4-phenyl-1,3-oxazole (Target Compound) Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay

Caption: General workflow for synthesizing 2-aryl-4-phenyl-1,3-oxazoles.

Protocol: Synthesis of 2-(4'-methoxyphenyl)-4-phenyl-1,3-oxazole

This protocol details a representative Suzuki-Miyaura coupling reaction. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be required for different boronic acid coupling partners.

Materials & Equipment:

  • This compound (Starting Material)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL) to the flask via syringe.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexane) to yield the pure 2-(4'-methoxyphenyl)-4-phenyl-1,3-oxazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Evaluation: Screening for Anti-inflammatory Activity

A tiered screening approach is recommended to efficiently identify promising anti-inflammatory candidates. The initial phase involves in vitro enzyme and cell-based assays to assess the primary mechanisms of anti-inflammatory action.

Target Pathway 1: Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[4] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs.[1] Assessing a compound's ability to inhibit both isoforms provides a measure of its potency and selectivity, which is critical for predicting its therapeutic window and potential side effects.[8]

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Injury/ Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity (of COX enzyme) PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation

Caption: The Cyclooxygenase (COX) signaling pathway.

Protocol: In Vitro COX Inhibition Assay (ELISA-based)

This protocol is adapted from established methods for measuring PGE₂ production and can be performed using commercially available kits.[9][10]

Materials & Equipment:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds (dissolved in DMSO) and positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • Stannous chloride or other stop solution

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • Microplate reader

  • 37°C incubator

Procedure:

  • Prepare dilutions of your test compounds and controls in reaction buffer. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.

  • In a 96-well plate, add reaction buffer, heme, and the appropriate enzyme (COX-1 or COX-2) to each well.

  • Add a small volume (e.g., 10 µL) of the diluted test compound, positive control, or vehicle (for 100% activity control) to the respective wells.

  • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a precise time (e.g., 2 minutes) at 37°C.[11]

  • Stop the reaction by adding the stop solution (e.g., stannous chloride).

  • Quantify the amount of PGE₂ produced in each well using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)¹
Compound X>1001.5>66
Compound Y15.218.50.82
Indomethacin0.11.20.08
Celecoxib15.00.05300
¹Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2)
Target Pathway 2: Cellular Inflammation Model

To assess the activity of compounds in a more biologically relevant context, a cell-based assay is employed. Murine macrophage cells (e.g., RAW 264.7) are commonly used.[12][13] Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a potent inflammatory response, including the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and IL-6.[13][14]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling Cascade (MyD88, TRAF6 etc.) TLR4->Signaling IKK IKK Activation Signaling->IKK NFkB IκB Degradation & NF-κB Nuclear Translocation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription Nucleus->Transcription iNOS iNOS Transcription->iNOS Cytokines TNF-α, IL-6, etc. Transcription->Cytokines Mediators Pro-inflammatory Mediators NO Nitric Oxide (NO) iNOS->NO L-Arginine Cytokines->Mediators NO->Mediators

Caption: LPS-induced pro-inflammatory signaling in macrophages.

Protocol: Inhibition of LPS-Induced NO and Cytokine Production

Part A: Cell Culture and Treatment

  • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified 5% CO₂ incubator at 37°C.[15]

  • Seed the cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[13]

  • The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Pre-incubate the cells with the compounds for 1-2 hours.[14]

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[13]

  • Incubate the plate for 24 hours.[13]

  • After incubation, carefully collect the culture supernatant for analysis of NO and cytokines.

  • Cell Viability Assay: It is crucial to perform a concurrent cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.[13]

Part B: Nitric Oxide (NO) Quantification (Griess Assay)

  • Transfer 50-100 µL of the collected supernatant to a new 96-well plate.[13]

  • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration (a stable product of NO) by comparing the absorbance to a standard curve prepared with sodium nitrite.[15]

Part C: TNF-α and IL-6 Quantification (ELISA)

  • Use the collected supernatant and commercially available ELISA kits for murine TNF-α and IL-6.[16][17]

  • Follow the manufacturer's protocol precisely. This typically involves:

    • Binding of the cytokine from the supernatant to a capture antibody-coated plate.[18][19]

    • Washing, followed by the addition of a biotinylated detection antibody.[18]

    • Washing, followed by the addition of streptavidin-HRP.[18]

    • Addition of a substrate (e.g., TMB) to generate a colorimetric signal.[19]

    • Stopping the reaction and measuring absorbance.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[18]

Compound NO Production IC₅₀ (µM) TNF-α Release IC₅₀ (µM) IL-6 Release IC₅₀ (µM) Cytotoxicity CC₅₀ (µM)
Compound X5.28.110.3>100
Compound Y25.630.145.2>100
Dexamethasone0.050.010.02>100

Conclusion

This compound serves as an excellent and highly adaptable starting material for the development of novel anti-inflammatory agents. The synthetic accessibility via Suzuki-Miyaura coupling allows for extensive chemical space exploration around the core oxazole scaffold. The subsequent evaluation of these new chemical entities in a tiered system of robust in vitro enzymatic and cell-based assays provides a clear and efficient path to identify potent and selective lead compounds. This integrated approach of targeted synthesis and pharmacological screening is fundamental to modern drug discovery and can accelerate the development of next-generation anti-inflammatory therapeutics.

References

  • Garg AK, Singh RK, Saxena V, Sinha SK, Rao S. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. 2023; 13(1):26-28. ([Link])

  • Pires, M., et al.
  • Garg, A. K., et al. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. 2023.
  • An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. ([Link])

  • Garg, A. K., et al. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. ([Link])

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. MDPI.
  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience.
  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH. ([Link])

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. PubMed Central. 2010.
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.
  • Synthesis of novel 2-phenyl-1,3- oxazole derivatives as non-acidic anti inflammatory agent and evaluation by in silico, in vitro and in vivo methods. Semantic Scholar.
  • A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC - NIH. 2013.
  • Lipopolysaccharide (LPS)-induced nitric oxide (NO) production and...
  • SYNTHESIS OF NOVEL 2-Phenyl-1,3- Oxazole Derivatives as Non-Acidic Anti Inflamm
  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in...
  • 2-(2-Arylphenyl)
  • Human TNF-a ELISA Kit Product Inform
  • Enzyme-Linked Immunosorbent Assay (ELISA)
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. ([Link])

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Suzuki reaction. Wikipedia. ([Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • 2-(4-Bromophenyl)-1,3,4-oxadiazole. PubChem. ([Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. 2024.

Sources

Application Note & Protocol: Synthesis of Substituted Pyridines via Inverse-Electron-Demand Diels-Alder Reaction of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Oxazole-Pyridine Synthesis Strategy

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[1] A powerful variant of this reaction utilizes heterocyclic dienes, such as oxazoles, to access other important heterocyclic scaffolds. The reaction of an oxazole with a dienophile, known as the Kondrat'eva pyridine synthesis, provides a direct route to highly substituted pyridines, which are prevalent core structures in pharmaceuticals, agrochemicals, and materials science.[2][3]

This application note provides a detailed protocol and mechanistic rationale for the Diels-Alder reaction of 2-bromo-4-phenyl-1,3-oxazole. The presence of the electron-withdrawing bromine atom at the C2 position renders the oxazole ring electron-deficient.[4] This electronic characteristic makes it an ideal candidate for an inverse-electron-demand Diels-Alder (IEDDA) reaction, where it efficiently reacts with electron-rich dienophiles.[4][5] The subsequent cycloadduct readily undergoes a retro-Diels-Alder reaction to furnish a stable, aromatic pyridine ring. This guide is intended for researchers in organic synthesis and drug development seeking to leverage this robust transformation.

Reaction Mechanism: An Inverse-Demand Pathway

The oxazole ring functions as an azadiene in this cycloaddition.[4] Unlike normal-electron-demand Diels-Alder reactions, which involve an electron-rich diene and an electron-poor dienophile, the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

The key mechanistic steps are:

  • Activation: The electron-withdrawing bromo substituent on the this compound lowers the energy of its LUMO, making it more susceptible to nucleophilic attack from an electron-rich dienophile (e.g., an enamine or enol ether).

  • [4+2] Cycloaddition: The oxazole and the dienophile undergo a concerted [4+2] cycloaddition to form a bicyclic intermediate. This step is typically the rate-determining step and often requires thermal activation.[4]

  • Cycloreversion (Retro-Diels-Alder): The initial adduct is often unstable and spontaneously eliminates a stable small molecule to achieve aromaticity. In this case, the likely pathway involves the loss of HBr and subsequent aromatization to form the substituted pyridine product.

Caption: Figure 1: Mechanism of the Inverse-Electron-Demand Diels-Alder Reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with an electron-rich dienophile. The specific dienophile, solvent, and temperature may require optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
This compound>95%Commercial SourceDiene
N-(1-propenyl)pyrrolidine>95%Commercial SourceElectron-Rich Dienophile
TolueneAnhydrousCommercial SourceSolvent
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.Reagent GradeWork-up (Neutralization)
BrineSaturated Aq. Sol.Reagent GradeWork-up (Washing)
Magnesium Sulfate (MgSO₄)AnhydrousReagent GradeDrying Agent
Silica Gel230-400 meshChromatography GradePurification
Ethyl AcetateHPLC GradeCommercial SourceEluent for Chromatography
HexanesHPLC GradeCommercial SourceEluent for Chromatography
Round-bottom flask, 50 mL-Standard GlasswareReaction Vessel
Reflux Condenser-Standard GlasswarePrevent Solvent Loss
Magnetic Stirrer & Stir Bar-Standard EquipmentAgitation
Heating Mantle/Oil Bath-Standard EquipmentHeat Source
TLC Plates (Silica gel 60 F₂₅₄)-Commercial SourceReaction Monitoring
Step-by-Step Procedure

Rationale: This procedure uses anhydrous toluene as a high-boiling solvent to provide the necessary thermal energy for the cycloaddition and subsequent elimination. An inert atmosphere prevents potential side reactions. The work-up is designed to remove ionic byproducts and water, while column chromatography purifies the final product.

  • Reaction Setup:

    • To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous toluene (approx. 0.2 M concentration relative to the oxazole) via syringe.

  • Addition of Dienophile:

    • Add the electron-rich dienophile, N-(1-propenyl)pyrrolidine (1.2 eq), to the stirred solution at room temperature via syringe.

    • Causality Note: A slight excess of the dienophile is used to ensure complete consumption of the limiting oxazole reagent.

  • Thermal Reaction:

    • Heat the reaction mixture to reflux (approx. 110 °C for toluene) using a heating mantle or oil bath.

    • Maintain the reflux for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Take small aliquots from the reaction mixture and spot them on a TLC plate, eluting with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).

    • The reaction is complete upon the disappearance of the limiting starting material (oxazole).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Transfer the organic mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

    • Causality Note: The NaHCO₃ wash neutralizes any acidic byproducts, such as HBr, formed during the reaction.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the desired pyridine product.

  • Characterization:

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Pyridine Synthesis A 1. Setup - Add Oxazole & Toluene to flask - Establish Inert Atmosphere (N₂/Ar) B 2. Reagent Addition - Add Dienophile (1.2 eq) - Stir at Room Temperature A->B C 3. Thermal Reaction - Heat to Reflux (110°C) - Stir for 12-24 hours B->C D 4. Monitoring - Check reaction progress by TLC C->D D->C Reaction Incomplete E 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with NaHCO₃ & Brine D->E Reaction Complete F 6. Isolation - Dry organic layer (MgSO₄) - Filter & Concentrate E->F G 7. Purification - Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) F->G H 8. Characterization - ¹H NMR, ¹³C NMR, MS G->H

Caption: Figure 2: Experimental Workflow for Pyridine Synthesis.

Trustworthiness and Validation

  • Troubleshooting: If the reaction stalls, catalysis with a mild Lewis acid might be explored, as this can facilitate the cycloaddition by further lowering the LUMO of the oxazole.[5][6][7] However, this may also promote decomposition, so it should be trialed on a small scale.

  • Product Validation: The successful synthesis of the target pyridine can be confirmed by:

    • ¹H NMR: Expect aromatic proton signals in the δ 7.0-8.5 ppm range, along with signals corresponding to the substituents from the dienophile.

    • ¹³C NMR: Appearance of characteristic aromatic carbon signals for the pyridine ring.

    • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Conclusion

The inverse-electron-demand Diels-Alder reaction of this compound is a reliable and effective method for synthesizing substituted pyridines. The electron-deficient nature of the oxazole, imparted by the bromo substituent, allows for efficient cycloaddition with electron-rich dienophiles under thermal conditions. This protocol provides a comprehensive, step-by-step guide that emphasizes the rationale behind each experimental choice, ensuring a high degree of reproducibility for researchers in synthetic and medicinal chemistry.

References

  • Title: Oxazole Diels–Alder Reactions Source: ResearchGate URL: [Link]

  • Title: new chemistry of oxazoles Source: HETEROCYCLES, Vol. 35, No. 2, 1993 URL: [Link]

  • Title: Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction Source: Organic Letters, 2011, 13 (24), pp 6358–6361 URL: [Link]

  • Title: Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction Source: PubMed URL: [Link]

  • Title: Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines Source: ResearchGate URL: [Link]

  • Title: Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Bromo-4-phenyl-1,3-oxazole for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 1,3-Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif of significant interest in the field of drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions allow for effective binding to a variety of biological targets.[2] Consequently, the oxazole nucleus is a core component in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3] Marketed drugs such as the COX-2 inhibitor Oxaprozin and the tyrosine kinase inhibitor Mubritinib feature this versatile scaffold, underscoring its therapeutic relevance.[1][3]

The strategic derivatization of pre-functionalized oxazole cores is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space and the optimization of lead compounds. 2-Bromo-4-phenyl-1,3-oxazole serves as an exceptionally valuable starting material in this context. The presence of the bromine atom at the C2 position provides a reactive handle for a variety of powerful cross-coupling reactions, allowing for the systematic introduction of diverse molecular fragments. This application note provides a detailed guide to the derivatization of this compound, with a focus on robust and scalable protocols for the synthesis of compound libraries for drug discovery programs.

Strategic Importance of this compound

The utility of this compound as a building block stems from the reactivity of the C-Br bond. This bond is amenable to cleavage and subsequent formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in contemporary organic synthesis, prized for their functional group tolerance, reliability, and broad substrate scope.[4] By leveraging reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate large libraries of analogues with diverse substituents at the C2 position of the oxazole core.

dot

Caption: Derivatization strategies for this compound.

Core Derivatization Protocols

The following sections detail experimentally validated protocols for the derivatization of this compound. These protocols are designed to be robust and adaptable to a wide range of substrates, facilitating the generation of diverse compound libraries.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a new C-C bond.[5][6] It is a cornerstone of modern drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) is employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. SPhos is a bulky, electron-rich ligand known to promote efficient coupling of aryl bromides.

  • Base: A base, such as K₂CO₃, is essential for the transmetalation step of the catalytic cycle.[6]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, boronic acid, and K2CO3 to flask B Add 1,4-dioxane and water A->B C Degas with N2/Ar B->C D Add Pd(OAc)2 and SPhos C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT, dilute with EtOAc F->G H Wash with H2O and brine G->H I Dry over Na2SO4, concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a dry reaction vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.05 equiv.) and SPhos (0.10 equiv.).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes:

Aryl Boronic AcidProductTypical Yield (%)
Phenylboronic acid2,4-Diphenyl-1,3-oxazole85-95
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole80-90
3-Pyridinylboronic acid2-(3-Pyridinyl)-4-phenyl-1,3-oxazole70-85
Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction is instrumental in synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[11][12]

Causality of Experimental Choices:

  • Catalyst System: A pre-catalyst such as [Pd(allyl)Cl]₂ with a specialized ligand like cataCXium® A is often used for its high activity and broad substrate scope.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, NaOtBu, and cataCXium A to flask B Add anhydrous toluene A->B C Degas with N2/Ar B->C D Add [Pd(allyl)Cl]2 and amine C->D E Heat to 100-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT, quench with sat. NH4Cl F->G H Extract with EtOAc G->H I Dry over Na2SO4, concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for Sonogashira coupling.

Detailed Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed THF and triethylamine (2:1 v/v) to achieve a substrate concentration of 0.15 M.

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes:

Terminal AlkyneProductTypical Yield (%)
Phenylacetylene2-(Phenylethynyl)-4-phenyl-1,3-oxazole80-90
Ethynyltrimethylsilane4-Phenyl-2-((trimethylsilyl)ethynyl)-1,3-oxazole85-95
Propargyl alcohol3-(4-Phenyl-1,3-oxazol-2-yl)prop-2-yn-1-ol70-80

Biological Evaluation of Derivatized Compounds

Following synthesis and purification, the newly generated library of 2-substituted-4-phenyl-1,3-oxazole derivatives should be subjected to a panel of biological assays to determine their pharmacological activity. The choice of assays will be dictated by the therapeutic area of interest. For example, in an anticancer drug discovery program, initial screening could involve cytotoxicity assays against a panel of cancer cell lines (e.g., MTT or CellTiter-Glo® assays). Active compounds would then be progressed to more specific mechanism-of-action studies, such as kinase inhibition assays or cell cycle analysis.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the generation of diverse compound libraries for drug discovery. The robust and scalable palladium-catalyzed cross-coupling reactions detailed in these application notes—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provide medicinal chemists with a reliable toolkit for rapidly exploring structure-activity relationships. By systematically modifying the C2 position of the oxazole ring, researchers can fine-tune the pharmacological properties of these compounds, accelerating the identification and optimization of novel therapeutic agents.

References

  • Singh, G. et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Scientific Research, 10(1), 01-14. Available at: [Link]

  • Zhang, M. et al. (2020). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 18(3), 438-442. Available at: [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Available at: [Link]

  • Kaur, R. et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-224. Available at: [Link]

  • Li, Y. et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 114, 117961. Available at: [Link]

  • Turchi, I. J. & Tometzki, G. B. (2006). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 71(19), 7255-7258. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Probst, N. P., Deprez, B., & Willand, N. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(10), 1066–1070. Available at: [Link]

  • Król, E. et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 13(15), 8854. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from: [Link]

  • Probst, N. P., Deprez, B., & Willand, N. (2016). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. Available at: [Link]

  • Wéber, Cs. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219–226. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from: [Link]

  • Popiołek, Ł. & Koszałka, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. Available at: [Link]

  • Cacchi, S. et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 342–351. Available at: [Link]

  • Khan, I. et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1655. Available at: [Link]

  • Gontijo, J. V. et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 10323–10352. Available at: [Link]

  • Kumar, D. & Kumar, R. (2021). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Pharmaceutical Research International, 33(47A), 438-454. Available at: [Link]

  • Roughley, S. D. & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Asati, V. & Sharma, S. (2013). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell Science and Therapy, 4(2), 1-8. Available at: [Link]

  • Husain, A. & Ajmal, M. (2009). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 1(1), 1-10. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Al-dujaili, A. H. et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1447. Available at: [Link]

  • Singh, P. et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-277. Available at: [Link]

  • Ali, A. et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts, 13(7), 1083. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2015). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Chemical and Pharmaceutical Research, 7(3), 118-125. Available at: [Link]

Sources

Application Note & Protocol: A Validated Laboratory-Scale Synthesis of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated guide for the laboratory-scale synthesis of 2-Bromo-4-phenyl-1,3-oxazole, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The protocol is structured as a two-step process, commencing with the synthesis of the 2-amino-4-phenyloxazole intermediate via a Hantzsch-type condensation, followed by a highly regioselective Sandmeyer reaction to install the bromide at the C2 position. This guide emphasizes the causality behind experimental choices, robust safety protocols, and detailed characterization methods to ensure the synthesis of a high-purity final product. It is intended for researchers, chemists, and professionals in the field of synthetic organic chemistry.

Introduction and Strategic Overview

The 1,3-oxazole scaffold is a privileged heterocycle found in numerous biologically active natural products and pharmaceutical agents.[2] The targeted compound, this compound, serves as a versatile synthetic intermediate, with the C2-bromo substituent acting as a reactive handle for introducing further molecular complexity through cross-coupling reactions.[1]

While several methods exist for oxazole synthesis, such as the Robinson-Gabriel and Van Leusen reactions, this guide employs a robust and highly reproducible two-step pathway.[3][4]

  • Step 1: Synthesis of 2-Amino-4-phenyl-1,3-oxazole. This step involves the condensation of 2-bromoacetophenone with urea. This classic approach provides the necessary amino-substituted oxazole precursor in good yield.[5]

  • Step 2: Sandmeyer Bromination. The 2-amino group is converted to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst. The Sandmeyer reaction is renowned for its efficiency and high regioselectivity in converting aromatic amines to halides, making it the ideal choice for this transformation.[6][7]

This strategic pathway was chosen for its reliability, scalability, and the commercial availability of the starting materials.

Overall Reaction Scheme

Experimental Protocols

PART A: Synthesis of 2-Amino-4-phenyl-1,3-oxazole (Intermediate)

3.1. Rationale and Mechanism This reaction is a variation of the Hantzsch thiazole synthesis, adapted for oxazoles. 2-Bromoacetophenone provides the C4-C5 fragment, and urea serves as the source for the N3, C2, and the 2-amino group. The reaction proceeds via nucleophilic attack of the urea on the α-bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring. Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent to facilitate the reaction.[5][8]

3.2. Materials and Equipment

Reagent/MaterialM.W.QuantityMolesNotes
2-Bromoacetophenone199.0510.0 g50.2 mmolPotent lachrymator. Handle in a fume hood.
Urea60.0615.1 g251.4 mmolUse a significant excess (5 eq).
Dimethylformamide (DMF)73.09100 mL-Anhydrous grade recommended.
Deionized Water18.02~1 L-For work-up and washing.
Ethanol46.07As needed-For recrystallization.
  • Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel, filtration flask, standard laboratory glassware.

3.3. Step-by-Step Protocol

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (10.0 g, 50.2 mmol) and urea (15.1 g, 251.4 mmol).

  • Add 100 mL of dimethylformamide (DMF) to the flask.

  • Heat the stirred mixture to reflux (approx. 153°C) using a heating mantle. Maintain reflux for 2.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a 1 L beaker containing 800 mL of ice-cold deionized water. A precipitate will form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual DMF and unreacted urea.

  • Dry the crude product under vacuum.

3.4. Purification and Characterization

  • The crude solid can be purified by recrystallization from ethanol to yield 2-amino-4-phenyloxazole as a light yellow or off-white solid.[5]

  • Expected Yield: 60-70%.

  • Characterization:

    • Melting Point: ~148-151°C.

    • ¹H NMR (DMSO-d₆): δ ~7.8 (m, 2H, Ar-H), 7.4 (m, 2H, Ar-H), 7.3 (m, 1H, Ar-H), 7.2 (s, 1H, oxazole-H5), 6.8 (s, 2H, -NH₂).

    • ¹³C NMR (DMSO-d₆): δ ~162.1 (C2), 145.5 (C4), 130.2, 128.9, 128.0, 125.5 (Ar-C), 118.8 (C5).

PART B: Synthesis of this compound (Final Product)

3.1. Rationale and Mechanism This synthesis is a classic Sandmeyer reaction.[6] It begins with the diazotization of the primary amine on the oxazole ring using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C).[9] This forms a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition of this salt and side reactions.[10]

In the second stage, the diazonium salt solution is added to a solution of copper(I) bromide. The Cu(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[7]

3.2. Materials and Equipment

Reagent/MaterialM.W.QuantityMolesNotes
2-Amino-4-phenyl-1,3-oxazole160.175.0 g31.2 mmolFrom Part A.
Hydrobromic Acid (48% aq.)80.9130 mL-Corrosive. Use with care.
Sodium Nitrite (NaNO₂)69.002.4 g34.8 mmolDissolve in 10 mL water before use.
Copper(I) Bromide (CuBr)143.455.4 g37.6 mmol
Dichloromethane (DCM)84.93~200 mL-For extraction.
Anhydrous Sodium Sulfate142.04As needed-For drying.
Silica Gel-As needed-For column chromatography.
Hexane / Ethyl Acetate-As needed-Eluent for chromatography.
  • Equipment: 250 mL three-neck flask, dropping funnel, thermometer, ice-water bath, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column.

3.3. Step-by-Step Protocol

  • Preparation of Diazonium Salt: a. In a 250 mL three-neck flask, suspend 2-amino-4-phenyl-1,3-oxazole (5.0 g, 31.2 mmol) in a mixture of 48% hydrobromic acid (20 mL) and water (20 mL). b. Cool the suspension to 0-5°C using an ice-salt bath. Maintain this temperature range throughout the diazotization. c. Dissolve sodium nitrite (2.4 g, 34.8 mmol) in 10 mL of cold water. Add this solution dropwise to the stirred oxazole suspension over 30 minutes, ensuring the temperature does not rise above 5°C. d. Stir the resulting solution for an additional 30 minutes in the ice bath. The solution should be clear or slightly yellow.

  • Sandmeyer Reaction: a. In a separate 500 mL flask, dissolve copper(I) bromide (5.4 g, 37.6 mmol) in 10 mL of 48% hydrobromic acid. Heat gently if necessary to dissolve, then cool to room temperature. b. Slowly and carefully add the cold diazonium salt solution from step 1d to the copper(I) bromide solution with vigorous stirring. c. Effervescence (evolution of N₂ gas) will be observed. After the initial vigorous reaction subsides, warm the mixture to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt. d. Cool the reaction mixture to room temperature.

3.4. Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M NaOH (50 mL) to remove excess acid, and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel. A gradient elution starting with 100% Hexane and gradually increasing to 5-10% Ethyl Acetate in Hexane is typically effective.[4]

  • Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield this compound as a white to pale yellow solid.

3.5. Characterization of Final Product

  • Expected Yield: 55-65%.

  • Molecular Weight: 224.05 g/mol .[11]

  • ¹H NMR (CDCl₃): δ ~7.9 (m, 2H, Ar-H), 7.7 (s, 1H, oxazole-H5), 7.4 (m, 3H, Ar-H).

  • ¹³C NMR (CDCl₃): δ ~149.0 (C4), 132.5 (C2), 129.0, 128.8, 128.5, 126.5 (Ar-C), 123.0 (C5).

  • Mass Spec (EI-MS): m/z 223/225 [M]⁺ corresponding to bromine isotopes.

Overall Process Workflow

G start Starting Materials|2-Bromoacetophenone + Urea step1 Step 1: Oxazole Formation|DMF, Reflux (3h) start->step1 workup1 Work-up 1|Precipitation in H₂O Filtration & Washing step1->workup1 intermediate Intermediate|2-Amino-4-phenyl-1,3-oxazole (Crude) workup1->intermediate purify1 Purification 1|Recrystallization (Ethanol) intermediate->purify1 pure_intermediate Pure Intermediate|2-Amino-4-phenyl-1,3-oxazole purify1->pure_intermediate step2 Step 2: Sandmeyer Reaction|{ Diazotization (NaNO₂/HBr, 0-5°C) |  Addition to CuBr} pure_intermediate->step2:f0 workup2 Work-up 2|DCM Extraction Washing & Drying step2->workup2 crude_product Crude Product workup2->crude_product purify2 Purification 2|Silica Gel Column Chromatography crude_product->purify2 final_product Final Product|this compound purify2->final_product characterization Characterization|NMR, MS, MP final_product->characterization

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable), must be worn at all times.[12]

  • 2-Bromoacetophenone: This compound is a strong lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a fume hood.

  • Bromine-Containing Reagents (HBr, CuBr): These are corrosive and toxic. Handle with care to avoid skin and eye contact.[13] In case of skin contact, wash immediately with copious amounts of water.[14]

  • Diazonium Salts: While aryl diazonium salts in solution are relatively stable at low temperatures, they can be explosive if isolated and allowed to dry. Do not attempt to isolate the diazonium salt intermediate.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual sodium nitrite solution with a reducing agent like sodium bisulfite before disposal.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure reaction is monitored by TLC and reflux time is sufficient. Use anhydrous DMF.
Product loss during work-up.Ensure complete precipitation by using ice-cold water and adequate stirring time.
Low yield in Step 2 Premature decomposition of diazonium salt.Strictly maintain the reaction temperature between 0-5°C during diazotization and addition.
Incomplete reaction.Ensure the final mixture is warmed to 50-60°C to drive the reaction to completion.
Purification Issues Co-elution of impurities.Optimize the solvent system for column chromatography. A shallower gradient may be required.
Oily product instead of solid.Residual solvent may be present. Dry the product under high vacuum for an extended period.

References

  • Wikipedia. Robinson–Gabriel synthesis . [Link]

  • Slideshare. Bromine handling and safety . [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole . [Link]

  • SynArchive. Robinson-Gabriel Synthesis . [Link]

  • Tropical Journal of Pharmaceutical Research. Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives . [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water . [Link]

  • ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates . [Link]

  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies . [Link]

  • Carl ROTH. Safety Data Sheet: Bromine . [Link]

  • GACL. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2) . [Link]

  • ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts . [Link]

  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles . [Link]

  • Wikipedia. Sandmeyer reaction . [Link]

  • Tropical Journal of Pharmaceutical Research. Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives . [Link]

  • PubMed Central (PMC). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment . [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction . [Link]

  • PubMed Central (PMC). Methodology for the Synthesis of Substituted 1,3-Oxazoles . [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism . [Link]

  • PubMed Central (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review . [Link]

  • ResearchGate. Synthesis of 2‐bromooxazole (9) . [Link]

  • ResearchGate. Synthesis of 2–bromo–4–phenylthiazole . [Link]

  • Preprints.org. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable . [Link]

  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides . [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles . [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide . [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid . [Link]

  • MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives . [Link]

  • ResearchGate. (PDF) 2-Bromo-4-phenyl-1,3-thiazole . [Link]

  • Organic Syntheses Procedure. REGIOSELECTIVE C-4 BROMINATION OF OXAZOLES: 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE . [Link]

  • Organic Chemistry Portal. Diazotisation . [Link]

  • MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group . [Link]

  • Chemistry LibreTexts. 14.4: Diazotization of Amines . [Link]

  • PubMed Central (PMC). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners . [Link]

  • ResearchGate. RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 2-Bromo-4-phenyl-1,3-oxazole and are seeking to improve reaction yields and product purity. We will move beyond basic protocols to explore the causality behind common synthetic challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound. Our approach focuses on diagnosing the problem and implementing a scientifically sound solution.

Q1: My yield of this compound is consistently low when using direct bromination on 4-phenyl-1,3-oxazole. What are the primary causes?

A1: Low yields in the direct electrophilic bromination of 4-phenyl-1,3-oxazole are a frequent challenge. The root causes are typically threefold:

  • Poor Regioselectivity: The oxazole ring has multiple sites susceptible to electrophilic attack. Standard brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) preferentially attack the electron-rich C5 position, leading to the undesired 5-bromo-4-phenyl-1,3-oxazole isomer as the major product[1]. The desired C2-bromo isomer is often a minor component, making isolation difficult and significantly lowering the effective yield.

  • Over-bromination: The phenyl ring and the oxazole ring can both undergo bromination. This can lead to a mixture of mono-, di-, and even tri-brominated products, complicating the purification process and consuming the starting material in unproductive pathways[2].

  • Ring Instability: Oxazoles can be sensitive to strongly acidic or basic conditions, which can sometimes be generated during the reaction or work-up. This can lead to ring-opening or decomposition, further reducing the overall yield[1][3].

Q2: My TLC analysis shows multiple product spots. How can I identify the likely side products?

A2: A complex TLC plate is a classic symptom of the issues described above. The spots likely correspond to the following compounds, typically in decreasing order of polarity (increasing Rf) with a standard silica gel/ethyl acetate/hexane system:

  • Baseline/Low Rf: Highly polar decomposition products or inorganic salts.

  • Spot 1 (Lowest Rf among products): Starting material (4-phenyl-1,3-oxazole).

  • Spot 2: Desired product (this compound).

  • Spot 3: Isomeric byproduct (5-Bromo-4-phenyl-1,3-oxazole).

  • Higher Rf Spots: Di-brominated or other poly-halogenated species.

The diagram below illustrates the potential products from a direct bromination approach.

G cluster_start Starting Material cluster_reagent Reagent SM 4-Phenyl-1,3-oxazole Reagent NBS / Br₂ P1 This compound (Desired, Minor Product) P2 5-Bromo-4-phenyl-1,3-oxazole (Isomer, Major Product) P3 Dibromo Species (Side Product) Reagent->P1 Minor Pathway Reagent->P2 Major Pathway Reagent->P3 Side Reaction

Caption: Potential products from direct bromination of 4-phenyl-1,3-oxazole.

Q3: How can I achieve highly selective bromination at the C2 position to improve my yield?

A3: Given the poor regioselectivity of direct electrophilic attack, a more robust and controllable strategy is required. We strongly recommend a two-step approach involving the synthesis of a 2-amino-4-phenyl-1,3-oxazole precursor followed by a Sandmeyer-type diazotization and bromination. This method offers excellent regioselectivity, as the transformation occurs specifically at the C2 position where the amino group is located. This is analogous to highly reliable methods used in thiazole chemistry[4][5][6].

An alternative for advanced users is a regiocontrolled synthesis via lithiation of the C2 position followed by quenching with an electrophilic bromine source, though this requires strictly anhydrous conditions and careful temperature control[7].

Q4: I am proceeding with the Sandmeyer-type synthesis. What are the critical parameters for success?

A4: The Sandmeyer-type reaction is powerful but sensitive to specific conditions. Pay close attention to the following:

  • Purity of Precursor: Ensure your 2-Amino-4-phenyl-1,3-oxazole is pure and free of residual reagents from its synthesis.

  • Diazotization Temperature: The formation of the diazonium salt is critical and must be performed at low temperatures (typically 0 to 5 °C) to prevent its decomposition. Use of an ice-salt bath is recommended.

  • Slow Addition: The addition of the nitrite solution (e.g., sodium nitrite or n-butyl nitrite) must be done slowly and dropwise to maintain temperature control and prevent dangerous accumulation of nitrous acid.

  • Copper(I) Bromide (CuBr): Use a high-purity, fresh source of CuBr. The quality of the catalyst is directly linked to the efficiency of the bromine substitution step[4][5].

  • Quenching: After the reaction is complete, the mixture should be quenched carefully, often by pouring it into a basic solution (e.g., aqueous ammonia) to neutralize strong acids and complex with the copper salts, which aids in extraction[5].

Troubleshooting and Optimization Workflow

The following workflow provides a logical path to diagnose and solve yield issues in the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield of This compound Q1 What synthetic method are you using? Start->Q1 DirectBrom Direct Bromination (e.g., with NBS) Q1->DirectBrom Sandmeyer Sandmeyer-type (from 2-Amino precursor) Q1->Sandmeyer Q2 TLC shows multiple spots? DirectBrom->Q2 Q3 Check Diazotization Step: - Temp at 0-5°C? - Slow nitrite addition? Sandmeyer->Q3 Sol_Direct Problem: Poor Regioselectivity. Solution: Switch to Sandmeyer-type synthesis for C2 control. Q2->Sol_Direct Yes Sol_Temp Optimize temperature control. Ensure slow, dropwise addition of nitrite. Q3->Sol_Temp No Q4 Check Reagents: - Purity of 2-amino precursor? - Fresh CuBr? Q3->Q4 Yes Sol_Reagent Recrystallize 2-amino precursor. Use fresh, high-purity CuBr. Q4->Sol_Reagent No

Caption: A decision-tree workflow for troubleshooting low synthesis yields.

Validated Experimental Protocols

The following protocols outline the recommended two-step synthesis for obtaining high-purity this compound in good yield.

Protocol 1: Synthesis of 2-Amino-4-phenyl-1,3-oxazole (Precursor)

This procedure is adapted from microwave-assisted methods known for their efficiency in synthesizing 2-amino-oxazole derivatives[8].

Reactants & Conditions

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Bromoacetophenone199.045.0995 mg
Urea60.0610.0600 mg
Dimethylformamide (DMF)--5 mL

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave synthesis vial, combine 2-bromoacetophenone (5.0 mmol) and urea (10.0 mmol).

  • Solvent Addition: Add 5 mL of DMF to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 130-140 °C for 20-30 minutes. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into 50 mL of cold water.

  • Extraction: A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: If a precipitate forms, filter the solid, wash with water, and dry under vacuum. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2-Amino-4-phenyl-1,3-oxazole.

Protocol 2: Synthesis of this compound (Sandmeyer-type Reaction)

This protocol is adapted from analogous, well-established procedures for the synthesis of 2-bromo-thiazoles[4][5].

Reactants & Conditions

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Amino-4-phenyl-1,3-oxazole160.173.0480 mg
Copper(I) Bromide (CuBr)143.454.5645 mg
n-Butyl nitrite103.124.50.55 mL
Acetonitrile (anhydrous)--20 mL

Step-by-Step Procedure:

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 2-Amino-4-phenyl-1,3-oxazole (3.0 mmol) and Copper(I) Bromide (4.5 mmol).

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile. Cool the resulting suspension to 0 °C in an ice bath.

  • Diazotization: While stirring vigorously at 0 °C, add n-butyl nitrite (4.5 mmol) dropwise over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 60-65 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a dilute aqueous ammonia solution (2 x 30 mL) to remove copper salts, followed by a wash with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue should be purified by column chromatography on silica gel (e.g., using a gradient of 0% to 10% ethyl acetate in hexane) to afford pure this compound.

References

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Available at: [Link]

  • MDPI. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Available at: [Link]

  • PMC. (n.d.). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Available at: [Link]

  • PMC. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Available at: [Link]

Sources

Technical Support Center: Bromination of 4-Phenyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and researchers engaged in the synthesis of halogenated oxazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the bromination of 4-phenyl-1,3-oxazole, a common synthetic intermediate. As your Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical solutions required to navigate the challenges of this reaction, ensuring high yield and purity of your target compound.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of 4-phenyl-1,3-oxazole. Each answer provides a diagnosis of the potential causes and offers validated solutions.

Q1: My TLC analysis shows multiple spots after the reaction, and purification is difficult. What are these likely side products?

A1: The appearance of multiple spots on your TLC plate is a common issue that typically points to two main side reactions: over-bromination and the formation of regioisomers.

  • Over-bromination: The primary product, 5-bromo-4-phenyl-1,3-oxazole, is still an electron-rich heterocycle. It can undergo a second electrophilic substitution to yield dibrominated products, such as 2,5-dibromo-4-phenyl-1,3-oxazole. This is especially prevalent if an excess of the brominating agent is used or if the reaction is allowed to run for too long.

  • Isomeric Products: While electrophilic attack is strongly favored at the C5 position of the oxazole ring, minor substitution can occur at other positions, primarily C2, under certain conditions.[1][2] Additionally, although less common under typical heterocyclic bromination conditions, substitution on the activating phenyl ring is a possibility, especially if the reaction conditions inadvertently favor a different mechanism.

  • Degradation Products: The oxazole ring can be sensitive to strongly acidic conditions.[3] If HBr, a byproduct of the reaction, is not adequately scavenged, it can lead to partial degradation or ring-opening, creating a complex mixture.[2]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., N-Bromosuccinimide) to ensure full conversion of the starting material without promoting extensive over-bromination.

  • Monitor the Reaction Closely: Track the reaction's progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated product.

  • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.[4]

  • Use a Scavenger: In reactions that produce HBr (like using Br₂), consider adding a non-nucleophilic base like potassium carbonate or pyridine to neutralize the acid and protect the oxazole ring.[2]

Q2: My yield of the desired 5-bromo-4-phenyl-1,3-oxazole is consistently low. What are the potential causes?

A2: Low yield can stem from several factors, ranging from incomplete reaction to product degradation or loss during workup.

  • Incomplete Reaction: Insufficient reaction time, low temperature, or a deactivated brominating agent can lead to a significant amount of unreacted starting material.

  • Ring Opening: This is a critical side reaction. The oxazole ring is susceptible to cleavage under harsh conditions.[3][5] For instance, using molecular bromine (Br₂) in a nucleophilic solvent like methanol can lead to addition-elimination pathways that result in ring-opened products instead of the desired aromatic substitution.[2]

  • Mechanical Loss: The brominated product may be lost during the aqueous workup if it has some water solubility, or during purification if its polarity is very close to that of a side product.

Optimization Strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂). NBS provides a low, constant concentration of electrophilic bromine, which can minimize side reactions like over-bromination and is generally less harsh.[6][7]

  • Solvent Selection: Use an inert, aprotic solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).[4][8] Avoid nucleophilic solvents like methanol unless a specific addition reaction is intended.

  • Careful Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate to destroy excess bromine), ensure you extract the product thoroughly with a suitable organic solvent. A brine wash of the combined organic layers can help break up emulsions and remove water.

  • Purification Technique: Column chromatography is typically effective. Use a gradient elution system to carefully separate the product from unreacted starting material and any side products.

Q3: Characterization by NMR and MS suggests the oxazole ring has opened during the reaction. Why did this happen and how can it be prevented?

A3: Oxazole ring-opening is a known liability, particularly when the reaction environment becomes too nucleophilic or acidic.[3][9]

Causality: The mechanism of electrophilic bromination involves the formation of a positively charged intermediate (a sigma complex). The stability of this intermediate and the overall reaction pathway is highly dependent on the solvent and other species present.

  • Nucleophilic Attack: In the presence of a nucleophilic solvent (e.g., methanol), the solvent can attack the oxazole ring, especially after it has been activated by the electrophile. This can lead to a cascade of reactions resulting in cleavage of the C-O or C-N bonds.[2]

  • Acid-Catalyzed Decomposition: The HBr generated during bromination can protonate the oxazole ring, making it more susceptible to nucleophilic attack by the bromide counter-ion or other nucleophiles, which can initiate ring cleavage.[5]

Preventative Measures:

  • Solvent is Key: Strictly use non-nucleophilic, aprotic solvents (THF, DCM, CCl₄).

  • Control Acidity: When using Br₂, the addition of a mild, non-nucleophilic base is a valid strategy to scavenge the HBr byproduct.[2] Using NBS is often a better solution as it avoids the generation of stoichiometric HBr in the same manner.

  • Temperature Management: Maintain low temperatures to reduce the rate of potential decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 4-phenyl-1,3-oxazole?

A1: The electrophilic bromination of 4-phenyl-1,3-oxazole is highly regioselective for the C5 position. The oxazole ring's electronics dictate its reactivity. The C5 position is the most electron-rich and can best stabilize the positive charge of the sigma complex intermediate formed during electrophilic attack.[5][10][11] The order of reactivity for electrophilic substitution on the oxazole ring is generally C5 > C4 > C2.[11] The phenyl group at C4 directs substitution away from itself due to steric hindrance.

Q2: Which brominating agent is better for this reaction: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A2: For laboratory-scale synthesis requiring high selectivity and yield, N-Bromosuccinimide (NBS) is generally the superior choice .

  • NBS: Provides a low concentration of Br₂ through equilibrium, which helps to prevent over-bromination.[7] Reactions are often cleaner, and the workup is simpler. It's a crystalline solid, making it easier and safer to handle than liquid bromine.[12]

  • Br₂: Is a powerful brominating agent but is less selective. It has a higher tendency to cause over-bromination and can generate significant amounts of HBr, which may lead to ring degradation.[2] It is also highly corrosive and volatile, requiring more stringent handling precautions.

Q3: How do reaction parameters like solvent and temperature influence the outcome?

A3: Solvent and temperature are critical parameters that must be carefully controlled.

  • Solvent: The solvent's polarity and nucleophilicity are paramount.

    • Aprotic, Non-polar (e.g., CCl₄, Dichloromethane): These are excellent choices for reactions with NBS, as they favor the desired electrophilic substitution pathway.[4]

    • Aprotic, Polar (e.g., THF, DMF): These are also commonly used and can help solubilize the reagents. Using DMF can sometimes influence regioselectivity in lithiation-bromination sequences, but for direct electrophilic bromination, it primarily acts as a polar solvent.[1][6]

    • Protic/Nucleophilic (e.g., Methanol, Acetic Acid): These should be avoided as they can participate in the reaction, leading to addition products or ring-opening.[2]

  • Temperature: Lowering the reaction temperature (e.g., 0 °C) generally increases selectivity by favoring the pathway with the lowest activation energy, which is typically the formation of the desired C5-bromo isomer. It also minimizes the rates of decomposition and over-bromination reactions.

Data Summary

The choice of reaction conditions significantly impacts the success of the bromination. The following table summarizes common conditions and their expected outcomes.

Brominating AgentSolventTemperatureTypical Outcome & Key Considerations
NBS THF or DCM0 °C to RTRecommended Method. High yield of 5-bromo product. Clean reaction profile with minimal side products.[4]
NBS CCl₄RefluxOften used for radical bromination, but can work for electrophilic substitution. Requires careful monitoring to avoid side-chain bromination if alkyl groups are present.[7]
Br₂ Acetic AcidRTCan result in lower yields and ring-opening side reactions due to the acidic medium.[2]
Br₂ DCM with K₂CO₃0 °CThe base neutralizes HBr, preventing ring degradation. Can be effective but may still lead to over-bromination.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and a common side reaction pathway.

Main_Reaction_Pathway cluster_start Reactants 4-Phenyl-1,3-oxazole 4-Phenyl-1,3-oxazole Sigma_Complex Sigma Complex (Resonance Stabilized at C5) 4-Phenyl-1,3-oxazole->Sigma_Complex Electrophilic Attack (Br⁺) NBS NBS Product 5-Bromo-4-phenyl-1,3-oxazole Sigma_Complex->Product Deprotonation

Caption: Desired electrophilic substitution pathway at C5.

Side_Reaction_Pathway Product 5-Bromo-4-phenyl-1,3-oxazole Dibromo_Sigma Second Sigma Complex (Attack at C2) Product->Dibromo_Sigma Further Attack Side_Product 2,5-Dibromo-4-phenyl-1,3-oxazole Dibromo_Sigma->Side_Product Deprotonation Excess_NBS Excess NBS Excess_NBS->Dibromo_Sigma

Caption: Common over-bromination side reaction pathway.

Recommended Experimental Protocol

This protocol is designed for the selective mono-bromination of 4-phenyl-1,3-oxazole at the C5 position using N-Bromosuccinimide.

Materials:

  • 4-phenyl-1,3-oxazole

  • N-Bromosuccinimide (NBS), recrystallized from water if it appears yellow.

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-phenyl-1,3-oxazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in one portion. Note: NBS is a solid, ensure it is fully dissolved or well-suspended.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0% to 10% Ethyl Acetate in Hexanes) to afford 5-bromo-4-phenyl-1,3-oxazole as a pure solid.

References

  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromin
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare.
  • Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. (2024). Journal of ISAS.
  • Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. (n.d.).
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (n.d.). MDPI.
  • New chemistry of oxazoles. (n.d.). Google Scholar.
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025).
  • Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. (n.d.).
  • Technical Support Center: Oxazole Ring Stability in Substitution Reactions. (n.d.). BenchChem.
  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. (n.d.). RSC Publishing.
  • Reactions of Oxazole. (2025). FirstHope.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Key intermediates in the synthesis of new 5-phenyl-1,3,4-oxadiazoles containing bis(carboxymethyl)amino group. (n.d.).
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). MDPI.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • N-Bromosuccinimide (NBS). (n.d.). Common Organic Chemistry.
  • Oxazole – Knowledge and References. (n.d.). Taylor & Francis.
  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (n.d.). BenchChem.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.

Sources

Technical Support Center: Purification of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Bromo-4-phenyl-1,3-oxazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The advice provided is grounded in established chemical principles and practical laboratory experience with similar heterocyclic compounds.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.

Question 1: My TLC of the crude reaction mixture shows multiple spots, and I'm unsure which one is my product. How do I identify the product spot?

Answer:

Identifying the correct spot on a Thin-Layer Chromatography (TLC) plate is a critical first step. Here’s a systematic approach:

  • UV Visualization: this compound contains a phenyl group and an oxazole ring, both of which are UV-active. Your product spot should be visible under a UV lamp (typically at 254 nm).

  • Staining: While the product is UV-active, using a stain can help visualize non-UV-active impurities. A general-purpose stain like potassium permanganate can indicate the presence of oxidizable functional groups, which might be present in side products.

  • Reference Standard: If available, spotting a reference standard of this compound alongside your crude mixture is the most definitive way to identify the product spot.

  • Polarity Prediction: Based on its structure, this compound is expected to be a relatively nonpolar compound. In a normal-phase TLC system (e.g., silica gel with a hexane/ethyl acetate eluent), the product should have a moderate to high Rf value. Highly polar impurities will remain closer to the baseline.

  • Micro-scale Reaction Monitoring: If you are monitoring a reaction, the product spot should intensify over time as the starting materials are consumed.

Question 2: I'm experiencing significant streaking of my compound on the TLC plate and during column chromatography. What causes this and how can I fix it?

Answer:

Streaking on silica gel is a common issue with nitrogen-containing heterocyclic compounds like oxazoles.[1][2] The primary causes are:

  • Strong Interaction with Silica: The basic nitrogen atom in the oxazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking.[2]

  • Compound Instability: Oxazole rings can be sensitive to the acidic nature of silica gel, potentially leading to degradation on the plate or column, which appears as a streak.[1]

  • Sample Overloading: Applying too much sample to the TLC plate or column can saturate the stationary phase and cause streaking.

  • Inappropriate Solvent System: A solvent system with too low a polarity may not effectively move the compound, while one that is too high can lead to poor separation and streaking.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[2] This will neutralize the acidic sites on the silica gel and minimize strong interactions.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3][4]

  • Optimize Sample Concentration: Ensure you are using a dilute solution of your crude material for TLC spotting. For column chromatography, use an appropriate amount of crude material for the column size.

  • Systematic Solvent Screening: Methodically screen different solvent systems with varying polarities using TLC to find the optimal conditions for separation.[1][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

What is the recommended starting solvent system for column chromatography of this compound?

A good starting point for column chromatography on silica gel would be a non-polar solvent system, gradually increasing the polarity. Based on the compound's structure, a hexane/ethyl acetate or a hexane/dichloromethane mixture is recommended.

Solvent System Starting Ratio (v/v) Comments
Hexane / Ethyl Acetate95 : 5A common starting point for moderately nonpolar compounds.
Hexane / Dichloromethane80 : 20Dichloromethane can improve the solubility of aromatic compounds.

It is crucial to first determine the optimal solvent system by running TLC plates with varying solvent ratios. Aim for an Rf value of 0.2-0.3 for the product spot to ensure good separation on the column.

What is a suitable recrystallization solvent for this compound?

For a solid compound like this compound, recrystallization is an excellent technique for achieving high purity.[3] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Potential Recrystallization Solvents to Screen:

  • Hexane or Heptane: Good for nonpolar compounds.

  • Ethanol/Water or Methanol/Water mixtures: The addition of water can decrease the solubility of the compound at lower temperatures.

  • Isopropanol: A versatile solvent for a range of polarities.

  • Toluene: Can be effective for aromatic compounds.

Experimental Protocol for Recrystallization:

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum.

How can I confirm the purity of my final product?

Purity confirmation is essential. A combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess the purity of the compound. The absence of impurity peaks is a strong indicator of purity.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[6]

Is this compound stable under typical purification conditions?

Oxazole rings can be sensitive to both strongly acidic and basic conditions, which may lead to ring-opening.[1] While silica gel is acidic, the brief contact time during chromatography is often tolerated. However, prolonged exposure or heating in the presence of strong acids or bases should be avoided. It is advisable to perform aqueous workups with neutral or buffered solutions and to keep purification steps at or below room temperature whenever possible.[1]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_crude Crude Product cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product & Analysis Crude Crude this compound TLC TLC Analysis Crude->TLC Spot Column Column Chromatography (Silica Gel or Alumina) TLC->Column Optimize Eluent Recrystal Recrystallization Column->Recrystal Collect Fractions Pure Pure Product Column->Pure Evaporate Fractions Recrystal->Pure Isolate Crystals Purity Purity Confirmation (TLC, MP, NMR, MS) Pure->Purity

Caption: A typical workflow for the purification and analysis of this compound.

This technical support guide is intended to provide a solid foundation for the successful purification of this compound. As with any chemical procedure, individual results may vary, and optimization based on your specific experimental observations is encouraged.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Oxazole Derivatives.
  • Guidechem. (n.d.). This compound 1060816-19-4 wiki.
  • Benchchem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids.
  • Benchchem. (n.d.). Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Oxazole Compounds.

Sources

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 2-Bromo-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges you may face when performing cross-coupling reactions with 2-bromo-oxazoles. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

The 2-oxazole moiety is a valuable scaffold in medicinal chemistry, and its C-C bond functionalization via palladium-catalyzed cross-coupling is a cornerstone of modern synthesis. However, the unique electronic properties of the 2-bromo-oxazole substrate—being both electron-deficient and containing a potentially coordinating nitrogen atom—can lead to specific challenges. This guide provides a systematic approach to troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Scenario 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between a 2-bromo-oxazole and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I resolve this?

Answer:

Low conversion in Suzuki-Miyaura couplings with 2-bromo-oxazoles often points to issues with one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] The electron-deficient nature of the oxazole ring generally facilitates oxidative addition to the C-Br bond.[2] Therefore, the bottleneck is more likely to be a slow transmetalation step or catalyst deactivation.

// Add details check_catalyst [tooltip="Ensure Pd(0) source is active and ligand is not oxidized. Consider Buchwald ligands for electron-rich partners."]; check_base [tooltip="Weak base may not form boronate. Strong base can cause side reactions. K3PO4 or Cs2CO3 are good starting points."]; check_boronic_acid [tooltip="Check for protodeboronation. Use boronic ester or screen anhydrous conditions."]; optimize_temp [tooltip="Increase temperature incrementally. 2-bromo-oxazoles are generally stable."]; } dot Caption: Troubleshooting workflow for low-yield Suzuki reactions.

  • Catalyst and Ligand Selection:

    • Expertise & Experience: While Pd(PPh₃)₄ is a common starting point, its performance can be suboptimal. The choice of ligand is critical for stabilizing the active Pd(0) species and promoting the key catalytic steps.[3] For electron-deficient heteroaryl halides like 2-bromo-oxazole, electron-rich and bulky phosphine ligands are often superior as they accelerate oxidative addition and reductive elimination.[2][4]

    • Recommendation: Switch to a more robust catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) with a Pd₂(dba)₃ or Pd(OAc)₂ precursor are highly effective.[5] These ligands create a more electron-rich and sterically hindered palladium center, which can enhance reactivity.

  • The Role of the Base:

    • Causality: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[6] An inadequate base (too weak or poor solubility) is a frequent cause of failure.[6][7]

    • Recommendation: If you are using a mild base like Na₂CO₃, consider switching to a stronger, more soluble base.

      • Potassium Phosphate (K₃PO₄): Often an excellent choice for challenging substrates, providing a good balance of reactivity.[6]

      • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail.[6][8]

  • Boronic Acid Instability (Protodeboronation):

    • Causality: A common side reaction is protodeboronation, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or at high temperatures in the presence of water.[6][7]

    • Recommendation:

      • Use the corresponding pinacol boronate ester instead of the boronic acid. They are generally more stable and less prone to protodeboronation.

      • Employ anhydrous reaction conditions. Use freshly distilled, degassed solvents and consider bases like potassium fluoride (KF) which can be effective in non-aqueous media.[6][9]

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃ (2-4 mol%) + SPhos (4-8 mol%)Pre-catalysts like SPhos Pd G3 can also be used for convenience.
Base K₃PO₄ (2-3 equivalents)Must be finely powdered and dried before use.
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OEnsure solvents are thoroughly degassed by sparging with argon or nitrogen for 20-30 minutes.[5]
Temperature 80-110 °CMonitor reaction by TLC/LCMS. Higher temperatures may be needed for stubborn couplings.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and ligands.[7]
Scenario 2: Significant Dehalogenation Observed in Stille or Heck Couplings

Question: My Stille (or Heck) reaction with 2-bromo-oxazole is producing a significant amount of the dehalogenated oxazole byproduct. How can I suppress this side reaction?

Answer:

Dehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides.[7] It often occurs when the palladium complex, after oxidative addition, undergoes hydrodehalogenation before the desired coupling partner can react. This can be exacerbated by certain solvents, high temperatures, or an inefficient ligand.

Dehalogenation_Pathway start Ox-Pd(II)-Br Complex coupling Desired Pathway: Transmetalation (Stille) or Alkene Insertion (Heck) start->coupling Fast Kinetics dehalogenation Side Reaction: Hydrodehalogenation start->dehalogenation Slow Kinetics product Coupled Product coupling->product byproduct Dehalogenated Oxazole dehalogenation->byproduct

  • Ligand Choice is Paramount:

    • Expertise & Experience: The ligand influences the rates of the desired coupling versus the undesired dehalogenation. Bulky, electron-donating ligands can stabilize the R-Pd-X intermediate and accelerate the subsequent steps of the catalytic cycle, outcompeting the dehalogenation pathway.[10]

    • Recommendation:

      • For Stille couplings , move away from Pd(PPh₃)₄. Try Pd₂(dba)₃ with ligands like P(t-Bu)₃ or dppf. These provide a better balance of steric bulk and electron donation.[10]

      • For Heck reactions , phosphine ligands are standard, but additives can be crucial. The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes stabilize the catalytic species and improve yields.[11]

  • Solvent Effects:

    • Causality: Solvents capable of donating a hydride (like THF or alcohols, especially at high temperatures) can promote dehalogenation. Non-polar solvents often suppress this side reaction.

    • Recommendation: Switch from ethereal solvents like dioxane or THF to a non-polar solvent like toluene or DMF.[10] Ensure the solvent is anhydrous.

  • Reaction Temperature and Time:

    • Causality: Prolonged reaction times at high temperatures increase the likelihood of catalyst decomposition and side reactions.

    • Recommendation: Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. If possible, using a microwave reactor can sometimes improve reaction kinetics sufficiently to avoid dehalogenation.[10]

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂ (2-5 mol%) + PPh₃ (4-10 mol%)A simple and effective starting point.[11][12]
Base Et₃N or K₂CO₃Triethylamine often acts as both base and solvent in some protocols.
Solvent DMF or TolueneAnhydrous and degassed.
Additive TBAB (5-10 mol%)Can help stabilize the catalyst and improve efficiency.[11]
Temperature 60-100 °CStart lower and increase as needed while monitoring for byproduct formation.[12]
Scenario 3: Failed Sonogashira Coupling with Terminal Alkynes

Question: I am trying to perform a Sonogashira coupling with 2-bromo-oxazole, but the reaction is not working. I see starting materials and some alkyne homocoupling (Glaser coupling). What's wrong?

Answer:

The Sonogashira reaction's success hinges on the delicate interplay between two catalytic cycles: one for palladium and one for copper.[13] Failure often stems from issues with the copper co-catalyst, the base, or oxygen contamination. The electron-deficient 2-bromo-oxazole should be a good substrate, making reaction conditions the primary suspect.

  • Oxygen is the Enemy:

    • Causality: The most common failure mode is the presence of oxygen, which promotes the copper-mediated homocoupling of the alkyne (Glaser coupling). This consumes your alkyne and deactivates the catalysts.[14]

    • Recommendation: Rigorous degassing of all solvents and reagents is non-negotiable. Use the freeze-pump-thaw technique for best results, or at a minimum, sparge with an inert gas for at least 30 minutes. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Base and Co-catalyst Integrity:

    • Expertise & Experience: An amine base (like Et₃N or DIPEA) is typically used, and it must be anhydrous and pure. The copper(I) source (usually CuI) is air-sensitive and should be of high purity. Old or discolored CuI (which appears greenish or brown due to oxidation to Cu(II)) should not be used.

    • Recommendation: Use freshly opened, high-purity CuI. Ensure your amine base is distilled and dry.

  • Copper-Free Conditions:

    • Causality: In some cases, particularly with sensitive substrates, the copper co-catalyst can be problematic. Copper-free Sonogashira protocols have been developed to circumvent these issues.[15]

    • Recommendation: If rigorous anaerobic techniques still lead to failure, consider a copper-free protocol. These often require a slightly higher catalyst loading and temperature but can be very effective.

ParameterRecommended ConditionsNotes
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ is also commonly used.
Cu Co-catalyst CuI (2-5 mol%)Must be high purity (white/off-white powder).
Base/Solvent Et₃N or DIPEAMust be anhydrous and rigorously degassed.
Temperature Room Temperature to 50 °CThe reaction is often exothermic and may not require heating.[14]
Atmosphere Strictly Inert (Argon or Nitrogen)Critical to prevent Glaser homocoupling.

By systematically addressing these common points of failure, you can significantly increase the success rate of your cross-coupling reactions with 2-bromo-oxazoles. Remember that for challenging substrates, methodical screening of catalysts, ligands, bases, and solvents is key to developing a robust and reproducible procedure.

References

  • Technical Support Center: Suzuki Coupling with 2-Bromo-5-chlorobenzo[d]oxazole. Benchchem.
  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications (RSC Publishing).
  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH). Available from: [Link]

  • Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. Benchchem.
  • Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (NIH). Available from: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (NIH). Available from: [Link]

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health (NIH). Available from: [Link]

  • Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available from: [Link]

  • Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Available from: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available from: [Link]

  • Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. National Institutes of Health (NIH). Available from: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health (NIH). Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available from: [Link]

  • Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. ResearchGate. Available from: [Link]

  • Synthesis of 2‐bromooxazole (9). ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health (NIH). Available from: [Link]

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
  • Help needed with unreproducible Suzuki coupling. Reddit. Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). Available from: [Link]

  • Heck Reaction—State of the Art. MDPI. Available from: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses. Available from: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available from: [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. ACS Publications. Available from: [Link]

  • significant dehalogenation in stille coupling. Reddit. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub. Available from: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Available from: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available from: [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available from: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available from: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health (NIH). Available from: [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-4-phenyl-1,3-oxazole. Our goal is to synthesize field-proven insights with established chemical principles to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory.

Section 1: Quick Reference Data

For immediate reference, the following table summarizes the essential storage and handling parameters for this compound.

ParameterRecommendationRationale & Key Considerations
Storage Temperature Cool, dry place (2-8°C recommended for long-term storage)Minimizes potential for thermal degradation. A cool environment slows down kinetic processes that could lead to decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Although the oxazole ring is relatively stable, this prevents moisture ingress and potential oxidative degradation.[1][2]
Light Exposure Store in the dark (amber vial or in a light-blocking container)Halogenated heterocyclic compounds can be sensitive to light, which may induce dehalogenation or other photochemical reactions.[3]
Container Tightly sealed, appropriate for chemical storagePrevents contamination and exposure to atmospheric moisture and oxygen.[4][5][6][7]
Incompatible Materials Strong oxidizing agentsAvoid co-storage with strong oxidizers to prevent vigorous and potentially hazardous reactions.[8]

Section 2: Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the optimal, detailed conditions for the long-term storage of this compound?

Answer: For long-term stability (>6 months), this compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, at 2-8°C, and protected from light.[4][5][6]

  • Scientific Rationale: The 2-bromo substituent on the oxazole ring is the most reactive site and is susceptible to degradation.[9] Low temperatures reduce the kinetic energy of the molecules, slowing down potential decomposition pathways. An inert atmosphere is crucial because the compound can be sensitive to moisture, which could lead to slow hydrolysis, and to oxygen, which could promote oxidative degradation over time. Light protection is a standard precaution for halogenated aromatic compounds, as UV energy can be sufficient to cleave the carbon-bromine bond, initiating radical reactions or decomposition.[3]

Q2: I received the compound as a solid. How can I tell if it has degraded?

Answer: Visual inspection is the first step. Signs of degradation may include a noticeable change in color (e.g., darkening from off-white/light yellow to brown), a change in texture (e.g., from crystalline solid to a clumpy or oily appearance), or a significant deviation from the expected melting point. For definitive assessment, analytical methods such as ¹H NMR, LC-MS, or TLC are recommended to check for the appearance of new impurity peaks.

  • Scientific Rationale: Degradation often produces a mixture of colored byproducts, leading to a visible change in the bulk material. Moisture absorption can cause the solid to become sticky or oily. Analytically, degradation will manifest as new signals in an NMR spectrum or additional spots/peaks in a chromatogram, indicating the formation of new chemical species.

Q3: Is it necessary to aliquot the compound upon receipt?

Answer: Yes, aliquoting is a highly recommended best practice. If you plan to use the compound for multiple experiments over time, dividing the bulk quantity into smaller, single-use vials is advisable.

  • Scientific Rationale: Aliquoting minimizes the number of times the main stock container is opened. This practice significantly reduces the cumulative exposure of the bulk material to atmospheric moisture and oxygen, thereby preserving its integrity. Each freeze-thaw cycle and atmospheric exposure event introduces a risk of contamination and degradation; aliquoting contains this risk to only a small portion of your total supply.

Q4: What specific chemical classes should I avoid storing near this compound?

Answer: You must store this compound away from strong oxidizing agents.[8] This includes, but is not limited to, peroxides, nitrates, perchlorates, and concentrated acids like nitric acid. Additionally, keep it segregated from strong bases, which could potentially promote nucleophilic substitution or elimination reactions at the C-Br bond.

  • Scientific Rationale: The oxazole ring and the phenyl group can be susceptible to oxidation under harsh conditions. More importantly, the compound's primary utility is often as a substrate in reactions like Suzuki or Sonogashira cross-coupling, which are sensitive to oxidative side reactions.[3][9][10] Storing it away from oxidizers prevents accidental contamination that could inhibit its intended reactivity.

Section 3: Troubleshooting Guide

Q: My this compound has turned from a light powder to a darker, slightly gummy solid. Can I still use it?

Answer: This change suggests potential degradation or moisture absorption. Before use, you must verify the compound's purity. Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Compare it against a reference spectrum (from the supplier or a database like PubChem) to check for impurity signals. An alternative is to run a TLC plate against a retained, properly stored sample if available. If significant impurities are detected (>5-10%), the material may not be suitable for sensitive downstream applications, especially catalysis.

Q: I suspect my compound has been exposed to air for an extended period. What is the primary concern?

Answer: The primary concern is moisture absorption. While the oxazole ring itself is relatively stable, the presence of water could lead to slow hydrolysis over time, especially if the container is stored at room temperature. The best course of action is to dry the material under a high vacuum for several hours before use, provided the compound is not heat-sensitive. For sensitive reactions, using a fresh, unopened vial is the safest option.

Q: My cross-coupling reaction using this reagent is failing or giving low yields. Could storage be the issue?

Answer: Yes, improper storage is a common cause of failure in cross-coupling reactions. The bromine atom is the reactive handle for these transformations.[1] If the compound has undergone partial dehalogenation due to light exposure or reaction with trace contaminants, the effective concentration of your starting material is lower than calculated. Furthermore, certain degradation byproducts could potentially poison the catalyst (e.g., Palladium catalysts). Always use a freshly opened or properly aliquoted and stored vial of the reagent for sensitive catalytic reactions.

Section 4: Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting

This protocol ensures the compound's integrity is maintained during subdivision.

  • Preparation: Move the main container of this compound and several smaller, pre-dried, and labeled amber glass vials into a glovebox or a glove bag with a dry, inert atmosphere (Nitrogen or Argon).

  • Equilibration: Allow the main container to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Carefully open the main container. Using a clean, dry spatula, dispense the desired amount of the solid into each of the smaller vials. Avoid creating excessive dust.[4][6]

  • Sealing: Tightly cap each vial immediately after dispensing. For extra protection, you can wrap the cap threads with parafilm.

  • Storage: Store the newly created aliquots in a dark, cool (2-8°C) and dry environment.[5][6] Record the aliquoting date on each vial.

  • Cleanup: Securely close the main stock container before removing it from the inert atmosphere.

Section 5: Compound Handling and Storage Workflow

This diagram outlines the decision-making process for ensuring the stability of this compound from receipt to final use.

G receive Receive Compound inspect Inspect Container Seal and Compound Appearance receive->inspect seal_ok Seal Intact? inspect->seal_ok appearance_ok Appearance OK? seal_ok->appearance_ok Yes contact_supplier Quarantine & Contact Supplier seal_ok->contact_supplier No appearance_ok->contact_supplier No long_term Long-Term Storage? appearance_ok->long_term Yes aliquot Aliquot in Inert Atmosphere (Protocol 1) long_term->aliquot Yes use_now Prepare for Immediate Use long_term->use_now No store_bulk Store Bulk Container: - Tightly Sealed - 2-8°C, Dark - Under Inert Gas aliquot->store_bulk store_aliquot Store Aliquots: - Tightly Sealed - 2-8°C, Dark aliquot->store_aliquot experiment Use in Experiment use_now->experiment store_aliquot->experiment

Caption: Workflow for handling this compound.

References

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

  • C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles. Organic Syntheses. Available at: [Link]

  • This compound (C9H6BrNO) - PubChemLite. Available at: [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole - PMC - NIH. Available at: [Link]

  • (PDF) 2-Bromo-4-phenyl-1,3-thiazole - ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI. Available at: [Link]

  • 2-(4-Bromophenyl)-1,3,4-oxadiazole - PubChem. Available at: [Link]

  • 2-Bromo-1,3-oxazole-4-carboxylic acid - PubChem. Available at: [Link]

Sources

Scalability challenges in the synthesis of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the challenges encountered during scale-up. We provide field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the successful and safe execution of your experiments.

Strategic Overview: Selecting a Scalable Synthetic Route

The synthesis of this compound presents several challenges, primarily related to the introduction of the bromine atom at the C2 position. While direct bromination of the 4-phenyloxazole core is possible, it often suffers from poor regioselectivity and the formation of difficult-to-remove byproducts, issues that are magnified at scale.

For a robust and scalable process, we recommend a two-step approach starting from the corresponding 2-aminooxazole precursor, followed by a Sandmeyer reaction. This strategy offers superior control over regioselectivity and generally provides a cleaner product profile. The key intermediate, 4-phenyl-1,3-oxazol-2-amine, can be synthesized from readily available starting materials.

The Sandmeyer reaction, while powerful, requires careful handling of diazonium salt intermediates, which are notoriously unstable.[1][2] This guide places a strong emphasis on the critical process parameters and safety protocols necessary for managing this transformation at scale.

Recommended Synthetic Workflow

The diagram below outlines the recommended two-step pathway, which balances yield, purity, and operational safety for both lab and pilot scales.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Bromination A α-Bromoacetophenone + Urea B 4-Phenyl-1,3-oxazol-2-amine A->B  Cyclocondensation C Diazotization (NaNO₂, HBr) B->C D Aryl Diazonium Salt (Intermediate) C->D  Low Temp. E Sandmeyer Reaction (CuBr) D->E F This compound (Final Product) E->F  N₂ Gas Evolution

Caption: Recommended two-step synthesis pathway for this compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints and expected outcomes. Adherence to safety precautions is paramount.

Protocol 1: Synthesis of 4-Phenyl-1,3-oxazol-2-amine

This procedure is a variation of the Bredereck reaction, which synthesizes oxazoles from α-haloketones and amides.[3][4]

ReagentMolar Eq.MW ( g/mol )Amount (for 10g product scale)
α-Bromoacetophenone1.0199.0512.4 g
Urea2.560.069.4 g
Ethanol--150 mL

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: To the flask, add α-bromoacetophenone (1.0 eq, 12.4 g) and urea (2.5 eq, 9.4 g) in ethanol (150 mL).

    • Causality Note: A molar excess of urea is used to drive the reaction to completion and minimize the formation of bis-addition byproducts.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The starting ketone is UV active and should be consumed.

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product hydrobromide salt should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Neutralization & Extraction: Suspend the crude salt in 100 mL of water and adjust the pH to ~9-10 with a 2M NaOH solution while stirring. The free amine will precipitate.

  • Final Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50°C.

  • Expected Outcome: A white to off-white solid. Typical yield: 80-90%. Purity (by HPLC) >98%.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This reaction involves the formation of a diazonium salt, which is a potentially explosive intermediate. Strict temperature control is critical. [1][2][5]

ReagentMolar Eq.MW ( g/mol )Amount (for 10g starting material)
4-Phenyl-1,3-oxazol-2-amine1.0160.1710.0 g
48% Hydrobromic Acid (HBr)4.080.9133.7 mL
Sodium Nitrite (NaNO₂)1.169.004.7 g
Copper(I) Bromide (CuBr)1.2143.4510.7 g

Step-by-Step Procedure:

  • Diazotization Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-phenyl-1,3-oxazol-2-amine (1.0 eq, 10.0 g) in 48% HBr (3.0 eq, 25.3 mL) and water (50 mL). Cool the slurry to -5°C to 0°C using an ice-salt bath.

    • Safety Note: Perform this reaction in a well-ventilated fume hood behind a blast shield.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq, 4.7 g) in water (20 mL) and add it dropwise via the dropping funnel to the amine slurry. Maintain the internal temperature below 5°C at all times. The addition should take approximately 30-45 minutes.

    • Causality Note: Slow addition and low temperature are essential to prevent the decomposition of nitrous acid and the highly unstable diazonium salt, which can lead to runaway reactions and the formation of phenolic byproducts.

  • Sandmeyer Reagent Prep: In a separate 1L beaker, dissolve copper(I) bromide (1.2 eq, 10.7 g) in 48% HBr (1.0 eq, 8.4 mL). Cool this solution to 0°C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution from Step 2 portion-wise to the stirred CuBr solution over 30 minutes. Vigorous evolution of nitrogen gas will occur. Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with 1M NaOH (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a solid. Purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).

  • Expected Outcome: A crystalline solid. Typical yield: 65-80%. Purity (by HPLC) >99%.

Troubleshooting Guide & FAQs

Step 1: Synthesis of 4-Phenyl-1,3-oxazol-2-amine

Q: My yield is significantly lower than expected (<70%). What happened?

  • A1: Incomplete Reaction: The reaction may not have gone to completion. Verify completion using TLC before work-up. If necessary, extend the reflux time.

  • A2: Loss during Neutralization: The pKa of the product is important. If the pH is not raised sufficiently (target 9-10), a significant portion of the product may remain dissolved in the aqueous phase as the protonated salt. Check the pH of the aqueous layer after filtration to ensure it's still basic.

  • A3: Impure Starting Material: Ensure the α-bromoacetophenone is of high purity. It can degrade over time, releasing HBr and undergoing self-condensation.

Q: The final product is discolored (yellow or brown). What are the impurities?

  • A: Side Reactions: The primary cause is often side reactions of the α-bromoacetophenone starting material. At reflux, it can undergo self-condensation or react with trace amounts of water. Ensure all reagents and solvents are of appropriate quality. A charcoal treatment of the neutralized product before final filtration can sometimes improve the color.

Step 2: Sandmeyer Bromination

Q: During the addition of sodium nitrite, the solution turned dark brown or black, and my final yield was very low.

  • A: Temperature Excursion: This is a classic sign that the temperature of the diazotization exceeded the critical 5°C limit. The diazonium salt has likely decomposed. On a larger scale, this is a serious safety hazard.

    • Solution: Improve your cooling efficiency. For larger scales, an acetone/dry ice bath may be necessary. Ensure the nitrite solution is pre-chilled and added very slowly, monitoring the internal temperature constantly.

Q: I isolated a significant amount of a phenolic byproduct (4-phenyl-1,3-oxazol-2-ol). Why?

  • A: Hydrolysis of Diazonium Salt: This occurs when the diazonium salt reacts with water instead of the bromide nucleophile. This is favored by:

    • Higher Temperatures: As mentioned above, poor temperature control accelerates decomposition and hydrolysis.

    • Insufficient Acid: An adequate concentration of HBr is needed to stabilize the diazonium salt and provide the bromide nucleophile. Ensure you are using at least 4 equivalents of concentrated HBr.

Q: The reaction produced a lot of tar-like material, making purification impossible.

  • A: Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[1][2] Uncontrolled radical coupling can lead to polymeric tars.

    • Solution: Ensure the copper(I) bromide is of good quality. Old or oxidized Cu(I) (evident by a green/blue color instead of white/light gray) can be less effective. Adding the diazonium salt to the copper solution (and not the other way around) helps maintain a high concentration of the catalyst relative to the intermediate, favoring the desired pathway over side reactions.

Q: How can I effectively remove residual copper salts from my final product?

  • A: Aqueous Washes: The primary method is a thorough work-up. Washing the organic extract with an aqueous solution of a chelating agent like ammonium chloride or dilute ammonia can help complex and remove copper salts. A final wash with brine is also crucial. For stubborn cases, filtering the organic solution through a short plug of silica gel can be effective before concentration.

Scalability-Specific FAQs

Q: How do I manage the exotherm and gas evolution during a 20L scale Sandmeyer reaction?

  • A: At this scale, surface-area-to-volume ratio decreases, making heat dissipation a major challenge.

    • Reactor Choice: Use a jacketed glass reactor with an efficient overhead stirrer and a high-performance cooling circulator.

    • Semi-Batch Addition: The diazotization should always be done via slow, controlled addition of the nitrite solution. The subsequent Sandmeyer step should also be a semi-batch process, adding the diazonium solution slowly to the copper catalyst.

    • Gas Venting: Ensure the reactor is equipped with a vent leading to a scrubber system to handle the large volume of N₂ gas produced, which may also carry HBr aerosols. Never run this reaction in a sealed or inadequately vented system.

Q: Are there safer, copper-free alternatives for this bromination?

  • A: Yes, while the copper-catalyzed Sandmeyer reaction is traditional, modern variations exist. For example, diazotization followed by reaction with bromoform or diiodomethane has been reported for Sandmeyer-type reactions.[2] These methods can sometimes offer a better safety profile and avoid heavy metal waste streams, although they may require significant process optimization.

Q: What are the Critical Process Parameters (CPPs) I must monitor during scale-up?

  • A:

    • Temperature (Diazotization): The most critical parameter. Must be maintained <5°C.

    • Addition Rate (All additions): Directly impacts temperature control and concentration of reactive intermediates.

    • Stirring Rate: Essential for maintaining thermal homogeneity and preventing localized "hot spots."

    • pH (Work-up): Crucial for ensuring complete isolation of the product.

Mechanistic Deep Dive: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[1] Its mechanism is supported by the frequent observation of biaryl byproducts, which arise from radical coupling.

  • Diazotization: The primary amine reacts with nitrous acid (formed in situ from NaNO₂ and HBr) to form the N-nitrosoamine, which tautomerizes and loses water to form the aryl diazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst initiates the reaction by transferring a single electron to the diazonium salt.

  • Radical Formation: The resulting diazonium radical rapidly loses dinitrogen gas (N₂) to form a highly reactive aryl radical.

  • Halogen Transfer & Catalyst Regeneration: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product (this compound) and regenerating the copper(I) catalyst.

G A Ar-N₂⁺ C Ar• A->C + e⁻ (from Cu(I)) B Cu(I)Br E Cu(II)Br₂ B->E - e⁻ D N₂ C->D - N₂ F Ar-Br C->F + Br• (from Cu(II)) E->B + e⁻ (regenerated)

Caption: Simplified radical mechanism of the Sandmeyer reaction.

References

  • Vertex AI Search, based on The Journal of Organic Chemistry - ACS Publications, "Rapid and Scalable Synthesis of Oxazoles Directly
  • Vertex AI Search, based on Organic Chemistry Portal, "Synthesis of 1,3-oxazoles".
  • Vertex AI Search, based on Organic Chemistry Portal, "Synthesis of 2-oxazolones".
  • Vertex AI Search, based on PubMed, "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis", 2020.
  • Vertex AI Search, based on Sciforum, "Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c
  • Vertex AI Search, based on MDPI, "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis", 2020.
  • Vertex AI Search, based on Wikipedia, "Fischer oxazole synthesis".
  • Vertex AI Search, based on Wikipedia, "Sandmeyer reaction".
  • Vertex AI Search, based on Organic Chemistry Portal, "Synthesis of 2-oxazolines".
  • Vertex AI Search, based on Wikipedia, "Van Leusen reaction".
  • Vertex AI Search, based on Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Oxazole".
  • Vertex AI Search, based on PMC, "5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules".
  • Vertex AI Search, based on PubMed, "Convenient one-pot synthesis of 2-oxazolines
  • Vertex AI Search, based on "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles".
  • Vertex AI Search, based on Indian Journal of Pharmaceutical Sciences, "Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Vertex AI Search, based on Wikipedia, "Robinson–Gabriel synthesis".
  • Vertex AI Search, based on BYJU'S, "Sandmeyer Reaction Mechanism".
  • Vertex AI Search, based on Indian Journal of Pharmaceutical Sciences, "Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Vertex AI Search, based on "Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source".
  • Vertex AI Search, based on YouTube, "OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV", 2021.
  • Vertex AI Search, based on "ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles.", 2025.
  • Vertex AI Search, based on PMC - NIH, "Recent trends in the chemistry of Sandmeyer reaction: a review".
  • Vertex AI Search, based on ResearchGate, "Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)
  • Vertex AI Search, based on ResearchGate, "(PDF) SYNTHESIS, CHARACTERIZATION OF NOVEL 4-ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES", 2025.
  • Vertex AI Search, based on Semantic Scholar, "Fischer oxazole synthesis".
  • Vertex AI Search, based on CUTM Courseware, "Oxazole.pdf".
  • Vertex AI Search, based on YouTube, "Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules)", 2022.
  • Vertex AI Search, based on PMC - PubMed Central, "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis", 2020.
  • Vertex AI Search, based on Slideshare, "Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole".
  • Vertex AI Search, based on ResearchGate, "Synthesis and Reactions of Oxazoles", 2025.
  • Vertex AI Search, based on CORE, "SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY".
  • Vertex AI Search, based on Asian Journal of Chemistry, "Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues for Pharmacological Properties", 2018.
  • Vertex AI Search, based on "METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW".
  • Vertex AI Search, based on ResearchGate, "Oxazoles and Oxazolines in Organic Synthesis | Request PDF".
  • Vertex AI Search, based on Organic Chemistry Portal, "Sandmeyer Reaction".
  • Vertex AI Search, based on "Reactions of Diazonium Salts: Sandmeyer and Rel
  • Vertex AI Search, based on ResearchGate, "Several conventional methods accessible for the synthesis of oxazole deriv
  • Vertex AI Search, based on ResearchGate, "Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF".
  • Vertex AI Search, based on "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review".
  • Vertex AI Search, based on ResearchGate, "Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram".

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-Bromo-4-phenyl-1,3-oxazole is a critical step in the development of various pharmaceutical intermediates and bioactive molecules. A common and effective method involves the direct bromination of 4-phenyl-1,3-oxazole. While seemingly straightforward, this electrophilic aromatic substitution can be accompanied by the formation of several byproducts that complicate purification and reduce yields. This guide provides a comprehensive, question-and-answer-based approach to identifying, understanding, and mitigating these common issues, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Section 1: Identification of Common Byproducts

Question 1: My reaction crude shows multiple spots on TLC and several peaks in the LC-MS analysis apart from the product. What are the most likely byproducts?

Answer: When synthesizing this compound via direct bromination of 4-phenyl-1,3-oxazole, several byproducts can arise from incomplete reaction, over-reaction, or side reactions. The most commonly observed impurities are:

  • Unreacted Starting Material: 4-phenyl-1,3-oxazole.

  • Dibrominated Species: 2,5-Dibromo-4-phenyl-1,3-oxazole is a frequent over-bromination product. The oxazole ring is activated towards electrophilic substitution, and controlling the stoichiometry can be challenging.

  • Isomeric Byproducts: Depending on the synthetic route, isomeric brominated oxazoles such as 5-Bromo-4-phenyl-1,3-oxazole could potentially form, although direct bromination of 4-phenyl-1,3-oxazole typically favors the C2 position.

  • Degradation Products: Under harsh conditions (e.g., strong acid, high temperatures), the oxazole ring can undergo cleavage, leading to various acyclic impurities.[1]

A typical LC-MS analysis would show the desired product (C₉H₆BrNO, MW: ~224.05)[2][3] and byproducts with corresponding molecular weights (e.g., dibrominated product, MW: ~302.95).

Question 2: How can I use NMR spectroscopy to confirm the identity of my product and distinguish it from the 2,5-dibromo byproduct?

Answer: ¹H NMR and ¹³C NMR are powerful tools for this purpose. The key is to look at the proton signals on the oxazole ring.

  • 4-phenyl-1,3-oxazole (Starting Material): Will show two distinct singlets for the C2-H and C5-H protons.

  • This compound (Product): The signal for the C2-H proton will disappear, and you will observe only the singlet for the C5-H proton.

  • 2,5-Dibromo-4-phenyl-1,3-oxazole (Byproduct): Both the C2-H and C5-H proton signals will be absent from the spectrum.

The phenyl group protons will be present in all three compounds, though their chemical shifts may be slightly altered by the changing electronic environment of the oxazole ring. A comparative summary is provided below.

CompoundKey ¹H NMR Signal (Oxazole Ring)Expected ¹³C NMR (Oxazole C-Br)
4-phenyl-1,3-oxazole~δ 8.0-8.2 (s, 1H, C2-H), ~δ 7.5-7.7 (s, 1H, C5-H)N/A
This compound ~δ 7.6-7.8 (s, 1H, C5-H)~δ 130-140 (C2-Br)
2,5-Dibromo-4-phenyl-1,3-oxazoleNo signals in the oxazole proton region~δ 130-140 (C2-Br), ~δ 110-120 (C5-Br)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Section 2: Understanding and Controlling Byproduct Formation

Question 3: I am observing a significant amount of the 2,5-dibromo byproduct. What is the mechanistic reason for this, and how can I prevent it?

Answer: The formation of 2,5-Dibromo-4-phenyl-1,3-oxazole is a classic case of over-reaction in an electrophilic aromatic substitution.

Mechanism: The oxazole ring is an electron-rich heterocycle. After the first bromination at the most reactive C2 position, the resulting this compound is still susceptible to a second electrophilic attack.[4] Although the bromine atom at C2 is deactivating, the reaction conditions may be forcing enough to allow for a second bromination, which typically occurs at the C5 position.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting dibromination.

Detailed Mitigation Strategies:

  • Control Stoichiometry: Carefully control the amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Use no more than 1.0 to 1.05 equivalents. Adding the agent portion-wise or as a solution via syringe pump can help maintain a low instantaneous concentration, favoring mono-bromination.

  • Temperature Management: Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can provide the activation energy for the first bromination while disfavoring the second.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from converting into the dibrominated species.

Question 4: My yield is low, and I have a lot of unreacted 4-phenyl-1,3-oxazole. What could be the issue?

Answer: Significant amounts of unreacted starting material typically point to issues with reaction kinetics or reagent activity.

Potential Causes & Solutions:

  • Insufficient Activation: The brominating agent may not be active enough or may have degraded. If using NBS, ensure it is from a reliable source and has been stored properly. Recrystallization of old NBS from water may be necessary.

  • Low Temperature: While low temperatures prevent over-bromination, a temperature that is too low can stall the reaction. If the reaction is sluggish at 0 °C, consider allowing it to proceed at room temperature.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Solvents like DMF or acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can react with the brominating agent.[5]

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to promote contact between reactants.

Section 3: Purification Strategies

Question 5: What is the most effective way to purify this compound from the common byproducts?

Answer: Column chromatography is the most reliable method for separating the product from both the less polar starting material and the more nonpolar dibrominated byproduct.

Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective.

    • Start with a low polarity eluent (e.g., 5% Ethyl Acetate/Hexanes) to elute the nonpolar 2,5-dibromo byproduct first.

    • Gradually increase the polarity (e.g., to 10-15% Ethyl Acetate/Hexanes) to elute the desired product, this compound.

    • The more polar starting material, 4-phenyl-1,3-oxazole, will elute last at higher ethyl acetate concentrations.

  • Fraction Monitoring: Use TLC to monitor the fractions and combine those containing the pure product.

Recrystallization: If the product is obtained with minor impurities after chromatography, recrystallization can be an effective final polishing step. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, may be suitable.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to maximize selectivity for the mono-brominated product.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-phenyl-1,3-oxazole (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile or DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography as described in Question 5.

Protocol 2: Analytical Characterization by LC-MS
  • Sample Prep: Prepare a ~1 mg/mL solution of the crude reaction mixture in methanol or acetonitrile.

  • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Run a linear gradient from 10% B to 95% B over 5-10 minutes.

  • Detection: Monitor at 254 nm and use Electrospray Ionization (ESI) in positive mode for mass detection.

  • Data Analysis: Identify peaks corresponding to the expected m/z values for the starting material, product, and key byproducts.

Caption: Synthetic pathway and common side reaction.

References

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link][4]

  • ResearchGate. (2015). Synthesis and Reactions of Oxazoles. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link][7]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link][1]

  • PubChemLite. (n.d.). This compound (C9H6BrNO). Retrieved from [Link][3]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE C-4 BROMINATION OF OXAZOLES: 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE. Retrieved from [Link][5]

Sources

Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the NMR Spectroscopic Signature of 2-Bromo-4-phenyl-1,3-oxazole, Featuring Comparative Analysis with Related Heterocyclic Systems.

In the intricate landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide, presented from the perspective of a Senior Application Scientist, delves into the ¹H and ¹³C NMR characterization of this compound, a heterocyclic scaffold of interest in medicinal chemistry.

Due to the limited availability of publicly accessible experimental NMR data for this compound, this guide will leverage predicted spectral data as a foundational reference. To ensure scientific rigor, a comparative analysis will be drawn against the experimentally determined NMR data of the closely related analogue, 2-Bromo-4-phenyl-1,3-thiazole, and other relevant substituted oxazoles. This approach allows for a robust interpretation of the expected spectral features of the target molecule, providing a valuable resource for researchers working with this and similar compounds.

The Structural Landscape: this compound

The molecular structure of this compound, with its constituent phenyl and brominated oxazole rings, dictates a unique electronic environment for each proton and carbon atom. Understanding this structure is key to interpreting its NMR spectra.

Figure 1. Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on computational models and serve as a valuable starting point for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-5 (oxazole)~8.0 - 8.2s
H-2'/6' (phenyl)~7.8 - 8.0d
H-3'/4'/5' (phenyl)~7.3 - 7.5m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (oxazole)~135 - 140
C-4 (oxazole)~150 - 155
C-5 (oxazole)~120 - 125
C-1' (phenyl, ipso)~128 - 132
C-2'/6' (phenyl)~125 - 128
C-3'/5' (phenyl)~128 - 130
C-4' (phenyl)~129 - 131

Comparative Analysis: The Thiazole Analogue

A powerful approach to validating and understanding the NMR spectrum of a compound is to compare it with a structurally similar molecule for which experimental data is available. 2-Bromo-4-phenyl-1,3-thiazole serves as an excellent comparator, with the only difference being the substitution of the oxygen atom in the oxazole ring with a sulfur atom.

Table 3: Experimental ¹H NMR Data for 2-Bromo-4-phenyl-1,3-thiazole

ProtonExperimental Chemical Shift (ppm)MultiplicityJ (Hz)
H-5 (thiazole)8.16s-
H-2'/6' (phenyl)7.92d7.32
H-3'/5' (phenyl)7.46t7.63
H-4' (phenyl)7.40-6.37m-
Solvent: DMSO-d₆

Key Observations and Interpretations:

  • Oxazole vs. Thiazole Ring Proton (H-5): The experimental chemical shift of the H-5 proton in the thiazole analogue (8.16 ppm) aligns well with the predicted range for the oxazole analogue (~8.0 - 8.2 ppm). This downfield shift is characteristic of protons on electron-deficient aromatic rings. The singlet multiplicity is expected as there are no adjacent protons.

  • Phenyl Group Protons: The chemical shifts and multiplicities of the phenyl protons in the thiazole analogue provide a strong basis for assigning the corresponding signals in the oxazole. The ortho protons (H-2'/6') are typically the most deshielded due to their proximity to the heterocyclic ring, appearing as a doublet. The meta (H-3'/5') and para (H-4') protons usually appear as a more complex multiplet in the upfield region of the aromatic spectrum. The electron-withdrawing nature of the bromo-oxazole/thiazole moiety contributes to the overall downfield shift of all phenyl protons compared to unsubstituted benzene (7.34 ppm).

Comparison with Other Substituted Oxazoles

To further refine our understanding, we can examine the NMR data of other 4-phenyl-1,3-oxazole derivatives.

  • 4-phenyl-1,3-oxazole: The unsubstituted parent compound provides a baseline. The proton at C-2 typically resonates around 8.3 ppm, while the proton at C-5 is found near 7.7 ppm. The introduction of a bromine atom at the C-2 position is expected to cause a slight upfield shift for the H-5 proton due to halogen-induced electronic effects.

  • 2-Methyl-4-phenyl-1,3-oxazole: In this case, the C-2 position is occupied by a methyl group. The H-5 proton signal would be informative for comparison, and the methyl protons would appear as a singlet in the aliphatic region (~2.5 ppm).

The consistent observation across these analogues is the characteristic chemical shift ranges for the oxazole and phenyl ring protons, which are influenced by the nature of the substituent at the C-2 position.

Experimental Protocol for High-Quality NMR Spectra Acquisition

To obtain reliable and reproducible NMR data for compounds like this compound, a meticulous experimental approach is crucial.

A Comparative Analysis of Reactivity: 2-Bromo- vs. 2-Chloro-4-phenyl-1,3-oxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Halo-4-phenyl-1,3-oxazoles in Synthesis

The 4-phenyl-1,3-oxazole motif is a cornerstone in medicinal chemistry and materials science, embedded in a wide array of biologically active compounds and functional materials. The synthetic utility of this scaffold is greatly enhanced by the strategic placement of a halogen at the 2-position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates, 2-bromo-4-phenyl-1,3-oxazole and 2-chloro-4-phenyl-1,3-oxazole, in seminal cross-coupling reactions. By examining the underlying chemical principles and presenting illustrative experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Step: Understanding Oxidative Addition in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis.[1][2][3] The catalytic cycle of these reactions is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This step, which is often rate-determining, involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new palladium(II) species. The facility of this oxidative addition is profoundly influenced by the nature of the halogen.

The generally accepted trend for halide reactivity in oxidative addition is I > Br > Cl > F.[4] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, necessitating less energy for cleavage and thus facilitating a faster rate of oxidative addition.[4] In the context of heteroaromatic compounds, it has been calculated that C-Cl bond dissociation energies are, on average, 7.55 ± 0.42 kcal/mol higher than those of their C-Br counterparts.

The electronic nature of the 4-phenyl-1,3-oxazole ring system also plays a crucial role. The C2 position of the oxazole ring is electron-deficient, which enhances the electrophilicity of the carbon center and makes the C-X bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.[5] While this electronic activation benefits both the bromo and chloro derivatives, the fundamental difference in bond strength typically ensures that this compound exhibits superior reactivity.

cluster_0 Oxidative Addition cluster_1 Transmetalation (Suzuki) cluster_2 Reductive Elimination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Oxidative Adduct Pd(0)L2->Ar-Pd(II)(X)L2 + Ar-X Ar-X 2-Halo-4-phenyl-1,3-oxazole Ar-Pd(II)(R)L2 Transmetalated Complex Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 + R-B(OR)2 R-B(OR)2 Boronic Acid/Ester Ar-Pd(II)(R)L2->Pd(0)L2 Regeneration Ar-R Coupled Product Ar-Pd(II)(R)L2->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions: A Data-Driven Overview

The following sections present a comparative summary of the reactivity of 2-bromo- and 2-chloro-4-phenyl-1,3-oxazole in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The provided data is illustrative and synthesized from established principles and reported outcomes for similar heteroaromatic systems, aiming to provide a clear comparative framework.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[1] In a representative reaction with phenylboronic acid, this compound is expected to provide a higher yield in a shorter reaction time and under milder conditions compared to its chloro analog.

FeatureThis compound2-Chloro-4-phenyl-1,3-oxazole
Catalyst System Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%) with a specialized ligand (e.g., SPhos, XPhos) (4-10 mol%)
Base K₂CO₃ or Cs₂CO₃K₃PO₄ or Cs₂CO₃
Solvent Toluene/H₂O or Dioxane/H₂OToluene/H₂O or Dioxane/H₂O
Temperature 80-90 °C100-120 °C
Reaction Time 2-6 hours12-24 hours
Illustrative Yield 85-95%60-75%
Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes.[2] The higher reactivity of the C-Br bond allows for the use of less forcing conditions for the coupling of this compound with an alkene like styrene.

FeatureThis compound2-Chloro-4-phenyl-1,3-oxazole
Catalyst System Pd(OAc)₂ (1-3 mol%) with PPh₃ (2-6 mol%)Pd(OAc)₂ (3-5 mol%) with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) (6-10 mol%)
Base Et₃N or K₂CO₃K₃PO₄ or Cs₂CO₃
Solvent DMF or TolueneDioxane or NMP
Temperature 100-110 °C120-140 °C
Reaction Time 8-12 hours18-36 hours
Illustrative Yield 70-85%45-60%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3] The coupling of this compound with an amine such as morpholine generally proceeds with higher efficiency than the corresponding reaction with the chloro derivative.

FeatureThis compound2-Chloro-4-phenyl-1,3-oxazole
Catalyst System Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., BINAP, Xantphos) (2-4 mol%)Pd₂(dba)₃ (2-4 mol%) with a highly active ligand (e.g., RuPhos, BrettPhos) (4-8 mol%)
Base NaOt-Bu or K₃PO₄NaOt-Bu or LHMDS
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 90-100 °C110-130 °C
Reaction Time 4-8 hours16-30 hours
Illustrative Yield 80-90%55-70%

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction for both 2-bromo- and 2-chloro-4-phenyl-1,3-oxazole, designed to be self-validating and reproducible.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 2-halo-4-phenyl-1,3-oxazole, phenylboronic acid, and base to a flame-dried flask. B 2. Evacuate and backfill with argon (3x). A->B C 3. Add palladium catalyst and ligand under an argon stream. B->C D 4. Add degassed solvent via syringe. C->D E 5. Heat the reaction mixture to the specified temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). F->G H 8. Wash with water and brine. G->H I 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. H->I J 10. Purify the crude product by flash column chromatography. I->J

Figure 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive stream of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-diphenyl-1,3-oxazole.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-4-phenyl-1,3-oxazole with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-phenyl-1,3-oxazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 8 mol%).

  • Solvent Addition: Add degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-diphenyl-1,3-oxazole.

Conclusion and Recommendations

The comparative analysis unequivocally demonstrates that this compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions when compared to its chloro counterpart. This enhanced reactivity, rooted in the lower C-Br bond dissociation energy, translates to tangible synthetic advantages, including milder reaction conditions, shorter reaction times, and often higher yields.

For researchers engaged in early-stage drug discovery and small-scale synthesis where reaction efficiency and speed are paramount, This compound is the recommended starting material.

However, the landscape of cross-coupling catalysis is continually evolving. The development of highly active and sophisticated catalyst systems has significantly expanded the utility of less reactive aryl chlorides.[1] For large-scale synthetic campaigns and process development, where cost-effectiveness and the availability of starting materials are critical considerations, the investment in optimizing a robust protocol for 2-chloro-4-phenyl-1,3-oxazole can be a highly prudent and economically advantageous strategy.

Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the trade-offs between reactivity, cost, and the specific demands of the synthetic objective.

References

  • Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ACS Publications. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Beilstein Journals. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • PubMed. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 With Aryl Bromides, Chlorides, and Triflates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2013). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2012). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. Retrieved from [Link]

  • National Institutes of Health. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 2-Bromo-4-phenyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The strategic introduction of a bromine atom, specifically at the 2-position of a 4-phenyl-1,3-oxazole, provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions, while also influencing the compound's physicochemical properties and crystal packing. Unambiguous determination of the three-dimensional atomic arrangement of these derivatives is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

This guide provides an in-depth comparison of the principal method for this task—Single-Crystal X-ray Diffraction (SC-XRD)—with complementary analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and compare methodologies to offer a holistic strategy for structural verification.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For the definitive, unambiguous determination of a molecule's solid-state structure, SC-XRD is unparalleled. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the crystalline state.

The Principle: Why SC-XRD is Definitive

The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. When a beam of monochromatic X-rays strikes the crystal, electrons surrounding the atoms scatter the X-rays. Due to the periodic arrangement of atoms, most scattered waves cancel each other out through destructive interference. However, in specific directions, they interfere constructively, producing a diffraction pattern of discrete spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, the electron density can be mapped, and a precise 3D model of the molecule can be built and refined.

Detailed Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each step is crucial for troubleshooting and achieving high-quality results.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refine Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (Column Chromatography/ Recrystallization) synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution growth Slow Evaporation or Vapor Diffusion dissolution->growth mount Crystal Selection & Mounting growth->mount collect X-ray Diffraction Data Collection mount->collect process Data Processing (Integration, Scaling) collect->process solve Structure Solution (Direct/Patterson Methods) process->solve refine Least-Squares Refinement solve->refine validate Validation (CIF, R-factors) refine->validate end end validate->end Final Structure

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis and Purification A foundational requirement for any crystallographic analysis is a pure compound. Synthetic procedures for oxazole derivatives are well-established, often involving methods like the Robinson-Gabriel synthesis or the van Leusen reaction.[4] Following synthesis, rigorous purification, typically via column chromatography or recrystallization, is essential to remove impurities that can inhibit crystal growth.

Step 2: The Art of Crystal Growth Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SC-XRD.

  • Causality: Slow solvent evaporation is the most common and intuitive method. As the solvent slowly evaporates, the solution becomes supersaturated, and the solute begins to crystallize. The slow rate provides the necessary time for molecules to adopt the most energetically favorable, ordered arrangement.

  • Protocol: Slow Evaporation

    • Dissolve the purified 2-bromo-4-phenyl-1,3-oxazole derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) in a small vial.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Alternative Protocol: Vapor Diffusion

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

    • The anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and inducing slow crystallization.

Step 3: Data Collection and Processing Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a goniometer head and placed into the X-ray diffractometer.[5] The crystal is cooled in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted spots.[5] This raw data is then processed to determine the unit cell dimensions, space group, and a list of reflection intensities.[5]

Step 4: Structure Solution and Refinement The processed data is used to solve the "phase problem" and generate an initial electron density map.[5] From this map, an initial model of the molecule is built. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and other parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[5] The quality of the final structure is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.

Part 2: Case Study Data for an Oxazole Derivative

ParameterValue[6]Significance
Formula C₁₃H₁₂BrNO₄Confirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell (the repeating block of the crystal).
Space Group P2₁/nDefines the symmetry elements present within the unit cell.
a (Å) 14.828The length of one side of the unit cell.
b (Å) 7.1335The length of a second side of the unit cell.
c (Å) 25.119The length of the third side of the unit cell.
β (°) 100.066The angle between the 'a' and 'c' axes in the monoclinic system.
Volume (ų) 2616.1The total volume of the unit cell.
Z 8The number of molecules contained within one unit cell.

This data provides a unique fingerprint for the crystalline form of the compound. Analysis of the refined structure reveals key details, such as the planarity of the oxazole ring and the dihedral angles between the various ring systems, which are crucial for understanding potential π-π stacking or other non-covalent interactions that stabilize the crystal packing.[7]

Part 3: A Multi-Technique Approach: Comparison with Alternative Methods

While SC-XRD is definitive for solid-state structure, it is not performed in isolation. A comprehensive analysis relies on a suite of techniques that provide complementary information.

Technique_Comparison Techniques Technique Information Provided Sample State Key Advantage XRD SC-XRD 3D Atomic Arrangement, Bond Lengths/Angles, Stereochemistry, Packing Solid (Single Crystal) Unambiguous Structure NMR NMR Spectroscopy Connectivity (¹H, ¹³C), Solution-State Conformation (NOE) Liquid (Solution) Reveals structure and dynamics in solution MS Mass Spectrometry Molecular Weight, Elemental Formula (HRMS), Fragmentation Gas Phase (Ionized) Confirms molecular formula DFT Computational (DFT) Optimized Geometry, Electronic Properties, Predicted Spectra In Silico (Gas Phase/Solvent Model) Predictive power and mechanistic insight

Caption: Comparison of structural elucidation and characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.[8][9]

  • ¹H and ¹³C NMR: These experiments confirm the carbon-hydrogen framework of the molecule. The chemical shifts of protons and carbons in the oxazole and phenyl rings provide information about the electronic environment of each atom.[3]

  • Comparison to XRD: NMR confirms the molecular connectivity that is later visualized by XRD. However, NMR depicts an averaged structure in a dynamic solution environment, whereas XRD provides a static snapshot of the molecule in the solid state. Conformations can differ between the two states due to crystal packing forces.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Function: HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the determination of a unique molecular formula.

  • Comparison to XRD: While XRD confirms the arrangement of atoms, HRMS first confirms which atoms are present and in what numbers. It is a crucial preliminary step to validate the identity of the synthesized compound before attempting crystallization.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly DFT, serve as a powerful predictive and validation tool.[10][11][12]

  • Function: DFT calculations can predict the lowest energy conformation (geometry optimization) of a molecule in the gas phase or with a solvent model.[13] This provides theoretical bond lengths and angles.

  • Comparison to XRD: Comparing the experimental bond lengths and angles from an XRD structure to those calculated by DFT is a superb method of validation.[13] Small discrepancies are expected and can be attributed to the influence of intermolecular forces (e.g., hydrogen bonds, π-stacking) in the solid state, which are absent in a gas-phase calculation.[14] This comparison helps to quantify the impact of the crystal environment on the molecular structure.

Conclusion: An Integrated Strategy for Structural Elucidation

The structural analysis of a novel this compound derivative is not a task for a single technique but requires an integrated, multi-faceted approach. The process begins with HRMS to confirm the molecular formula and NMR to establish the chemical connectivity in solution. These spectroscopic methods validate that the correct molecule has been synthesized.

The subsequent, crucial step is Single-Crystal X-ray Diffraction , which provides the only definitive, high-resolution 3D structure of the molecule in the solid state. This experimental result can then be further corroborated by DFT calculations , which offer a theoretical model for comparison, helping to rationalize the observed conformation and the effects of crystal packing. By synergistically employing these spectroscopic, diffraction, and computational methods, researchers can achieve a comprehensive and irrefutable understanding of their molecule's structure, paving the way for informed drug development and materials science applications.

References

  • Ahmed, B., Kateb, E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 239-246. [Link]

  • Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]

  • Chemical Synthesis Database. (2025). 4-phenyl-1,3-oxazole. Retrieved from Chemical Synthesis Database. [Link]

  • Doroshenko, A. O., et al. (2010). 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2739. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). American Journal of Biomedical Research, 27(4S). [Link]

  • Gompper, R., & Christmann, O. (1959). A new synthesis of oxazole derivatives. Chemische Berichte, 92(8), 1944-1949. [Link]

  • Kumar, A., & Kumar, V. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-286. [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 133-140. [Link]

  • ResearchGate. (2014). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. [Link]

  • ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • Shekarkhand, M., Zare, K., Monajjemi, M., Tazikeh-Lemeski, E., & Sayadian, M. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Journal of the Mexican Chemical Society, 64(4), 366-376. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Vora, J. J., Parmar, K. B., Patel, N. B., & Chauhan, G. M. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. MOJ Bioorganic & Organic Chemistry, 1(1), 1-10. [Link]

  • Wang, X., et al. (2017). Experimental and Computational Studies of the Reactions of N and O Atoms with Small Heterocyclic Anions. The Journal of Physical Chemistry A, 121(21), 4149-4157. [Link]

  • Ziaei, Z. M., & Mokhtary, M. (2023). A Theoretical Investigation of Heterocycles with N‒O Bonds: Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews, 5(4), 333-348. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-4-phenyl-1,3-oxazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to offer a mechanistic interpretation of the fragmentation pathways. By understanding the underlying principles, analysts can more accurately identify this and related compounds, and predict the fragmentation of novel derivatives. This guide will also compare the fragmentation behavior to that of related chemical classes to highlight the influence of the bromine and phenyl substituents on the oxazole core.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring an oxazole ring substituted with both a bromine atom and a phenyl group.[1][2] The molecular formula is C₉H₆BrNO, with a molecular weight of approximately 224.05 g/mol .[1] Such structures are of interest in medicinal chemistry and materials science due to the diverse reactivity imparted by the halogen and the aromatic system. Mass spectrometry is a cornerstone technique for the structural elucidation of these molecules. Understanding its fragmentation pattern is crucial for unambiguous identification in complex matrices.

Predicted Mass Spectrum and Isotopic Signature

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[3] This results in a pair of peaks of roughly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z).

For this compound, the molecular ion region is expected to show two prominent peaks at m/z 223 (containing ⁷⁹Br) and m/z 225 (containing ⁸¹Br) in an approximate 1:1 ratio. The nominal molecular weight is 224.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to be governed by the interplay between the phenyl ring, the oxazole core, and the bromo substituent. The major fragmentation pathways are likely to involve initial cleavages of the oxazole ring and the loss of the bromine atom.

Pathway A: The Alpha-Cleavage and Loss of Bromine

A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom.[4][5][6] For this compound, the initial molecular ion can undergo cleavage of the C-Br bond to lose a bromine radical.

  • [M]⁺˙ (m/z 223/225) → [M - Br]⁺ (m/z 144) + Br˙

This results in a prominent fragment ion at m/z 144 . This species, the 4-phenyl-1,3-oxazol-2-yl cation, is stabilized by the aromatic phenyl group.

Pathway B: Oxazole Ring Fragmentation

Phenyl-substituted oxazoles are known to undergo characteristic fragmentation of the heterocyclic ring, often involving the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[7]

Following the initial ionization, the molecular ion can undergo a rearrangement and cleavage of the oxazole ring. A likely pathway involves the loss of CO, followed by the loss of a bromo-nitrile species.

  • [M]⁺˙ (m/z 223/225) → [M - CO]⁺˙ (m/z 195/197) → [M - CO - BrCN]⁺˙ (m/z 89)

This would lead to a phenylacetylene radical cation at m/z 102 and a fragment corresponding to the benzoyl cation at m/z 105 . A more direct fragmentation of the ring can also be envisioned.

A key fragmentation pathway for phenyl-substituted oxazoles is the formation of the benzoyl cation.

  • [M]⁺˙ (m/z 223/225) → [C₆H₅CO]⁺ (m/z 105)

This fragment is highly stabilized and is often a base peak in the spectra of such compounds. The formation of the phenyl cation is also a common fragmentation pathway for aromatic compounds.[8]

  • [M]⁺˙ (m/z 223/225) → [C₆H₅]⁺ (m/z 77)

Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Fragmentation_Pattern M [C₉H₆BrNO]⁺˙ m/z 223/225 Molecular Ion F144 [C₉H₆NO]⁺ m/z 144 M->F144 - Br˙ F105 [C₇H₅O]⁺ m/z 105 Benzoyl Cation M->F105 Ring Cleavage F77 [C₆H₅]⁺ m/z 77 Phenyl Cation F105->F77 - CO

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis: The Influence of Substituents

To fully appreciate the fragmentation pattern of this compound, it is instructive to compare it with simpler, related structures.

CompoundKey Fragmentation PathwaysInfluence of Substituent
Benzene Strong molecular ion, loss of H˙ to form [C₆H₅]⁺ (m/z 77).The stable aromatic ring dominates the spectrum.
Bromobenzene Prominent M⁺ and M+2 peaks, loss of Br˙ to form [C₆H₅]⁺ (m/z 77) is a major pathway.[6]The C-Br bond is a labile site for fragmentation.
4-Phenyloxazole Molecular ion, loss of CO and HCN from the oxazole ring, formation of benzoyl cation ([C₇H₅O]⁺, m/z 105).[7]The oxazole ring is the primary site of fragmentation.
This compound Combines features of the above. Expect to see the characteristic Br isotopic pattern, loss of Br˙, and fragmentation of the oxazole ring (e.g., formation of the benzoyl cation).The bromine provides a clear isotopic signature and an additional fragmentation pathway. The phenyl group stabilizes fragment ions.

This comparison highlights how the fragmentation of this compound is a composite of the behaviors of its constituent parts. The presence of the bromine atom provides a readily identifiable isotopic signature and a facile loss of a bromine radical. The phenyl group contributes to the stability of resulting cations, and the oxazole ring dictates a set of characteristic neutral losses.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Perform serial dilutions to a final concentration of approximately 10-100 µg/mL, depending on the sensitivity of the instrument.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes.

Data Analysis Workflow
  • Total Ion Chromatogram (TIC) Review: Identify the chromatographic peak corresponding to this compound.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the peak of interest.

  • Spectral Interpretation:

    • Identify the molecular ion peaks (m/z 223 and 225) and confirm the 1:1 isotopic ratio for bromine.

    • Identify and propose structures for the major fragment ions based on the predicted pathways (e.g., m/z 144, 105, 77).

    • Compare the obtained spectrum with a library of known spectra if available.

Data_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Interpretation A GC Separation B EI Ionization (70 eV) A->B C Mass Analysis (Quadrupole) B->C D TIC Peak Identification C->D E Background Subtraction D->E F Mass Spectrum Generation E->F G Molecular Ion & Isotope Pattern Confirmation F->G H Fragment Ion Identification G->H I Pathway Elucidation H->I J Library Comparison (Optional) I->J

Caption: Workflow for GC-MS data analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. By systematically evaluating the contributions of the bromo, phenyl, and oxazole moieties, a detailed and predictive fragmentation map can be constructed. The characteristic isotopic signature of bromine, coupled with the facile loss of a bromine radical and the typical fragmentation of the phenyl-oxazole core, provides a unique fingerprint for the identification of this compound. This guide provides a foundational framework for analysts to interpret the mass spectra of this and related halogenated heterocyclic systems, enabling more confident structural elucidation in various scientific applications.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Mass Spectrometry of Oxazoles. Semantic Scholar. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 2-Bromo-oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of 2-Aryloxazoles

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds, from kinase inhibitors to natural products. The 2-aryloxazole substructure, in particular, is of high strategic importance. However, its synthesis via traditional cross-coupling methods is not without challenges. The C2 position of the oxazole ring is electron-deficient, and the nitrogen atom can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or unproductive pathways.[1][2]

The Suzuki-Miyaura reaction stands out as a powerful and versatile method for C-C bond formation due to its mild conditions and high functional group tolerance.[3][4] Nevertheless, achieving high efficiency in the coupling of 2-bromo-oxazoles requires careful selection of the catalytic system—a decision that hinges on a nuanced understanding of the interplay between the palladium or nickel source, the supporting ligand, the base, and the solvent.

This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of 2-bromo-oxazoles. It is designed to equip researchers, scientists, and drug development professionals with the data and mechanistic insights necessary to select the optimal conditions for their specific synthetic targets, thereby minimizing reaction optimization time and maximizing success.

The Palladium-Catalyzed Approach: A Tale of Ligand Evolution

Palladium-based catalysts are the most common choice for Suzuki-Miyaura reactions.[4] The success of these systems in coupling challenging substrates like 2-bromo-oxazoles is critically dependent on the phosphine ligand, which modulates the reactivity and stability of the palladium center.

First-Generation Catalysts: The Triphenylphosphine Era

The classical Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) catalyst is a foundational system in cross-coupling chemistry.[5][6]

  • Mechanism & Rationale: PPh₃ is a moderately electron-rich and sterically accessible ligand. In the catalytic cycle, it stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination.[7][8] For many standard substrates, this catalyst provides a reliable and cost-effective option.

  • Performance & Limitations: While effective for simple aryl bromides, Pd(PPh₃)₄ often struggles with more demanding substrates like 2-bromo-oxazoles. The potential for catalyst inhibition by the oxazole nitrogen and the relatively slow rates of oxidative addition can lead to lower yields and the need for higher reaction temperatures.[9] Dehalogenation, where the bromo-substituent is replaced by a hydrogen atom, can also be a significant side reaction.[10]

Second-Generation Catalysts: The Dawn of Bulky, Electron-Rich Ligands

To overcome the limitations of first-generation catalysts, the Buchwald and Fu groups, among others, developed a suite of bulky and electron-rich phosphine ligands.[11][12][13] These ligands have revolutionized Suzuki-Miyaura couplings, particularly for heteroaromatic substrates.[12][13]

  • Key Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exemplary ligands from this class.[12][13][14]

  • Mechanism & Rationale: The bulkiness of these ligands promotes the formation of monoligated L-Pd(0) species, which are highly reactive in the oxidative addition step.[12] Their strong electron-donating ability accelerates the rate-determining oxidative addition into the C-Br bond and facilitates the final reductive elimination step to release the product and regenerate the catalyst.[12] This combination of steric bulk and electron richness makes them exceptionally effective for coupling electron-deficient and potentially coordinating heterocycles like 2-bromo-oxazoles.[12]

  • Performance: Catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and ligands like SPhos or XPhos consistently outperform Pd(PPh₃)₄ for this transformation, providing higher yields under milder conditions.[13][14] They are particularly adept at coupling sterically hindered boronic acids and are less prone to catalyst deactivation.[13]

Comparative Performance Data

The following table summarizes the typical performance of different palladium-based catalytic systems for the Suzuki coupling of 2-halo-heterocycles, providing a strong indication of expected performance for 2-bromo-oxazoles.

Catalyst SystemLigandBaseSolventTemp (°C)Yield Range (%)Key Observations
System 1: Traditional
Pd(PPh₃)₄PPh₃K₂CO₃ / K₃PO₄Dioxane/H₂O or Toluene/H₂O85-11020-85[5][6]Often requires higher temperatures and longer reaction times. Prone to side reactions like dehalogenation and homocoupling.[10]
System 2: Buchwald Ligands
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or 2-MeTHF80-10085-98[12]Highly efficient for a broad range of aryl and heteroaryl bromides. SPhos is particularly effective for heteroaromatic substrates.[12]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane or TolueneRT-10090-99[13][14]XPhos is a highly universal and robust ligand, effective for both aryl bromides and more challenging aryl chlorides.[13]

The Nickel-Catalyzed Alternative: A Cost-Effective and Powerful Approach

In recent years, nickel catalysis has emerged as a powerful and economical alternative to palladium for cross-coupling reactions.[15][16] Nickel is more earth-abundant and significantly cheaper than palladium, making it an attractive option for large-scale synthesis.[15][16]

  • Mechanism & Rationale: Nickel-catalyzed Suzuki reactions follow a similar catalytic cycle to palladium, but with some key differences in reactivity. Nickel catalysts are often more effective for coupling unreactive electrophiles, such as aryl chlorides or phenol derivatives (e.g., tosylates, mesylates).[17][18] They can also exhibit different chemoselectivity compared to palladium.

  • Performance & Catalyst Systems: Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ have demonstrated high efficiency in coupling various heteroaromatic halides.[15][19] These systems, often using bases like K₃PO₄ in solvents such as t-amyl alcohol or 2-MeTHF, can provide yields comparable to or even exceeding those of palladium systems, particularly for challenging substrates.[15][19]

Catalyst SystemLigandBaseSolventTemp (°C)Yield Range (%)Key Observations
System 3: Nickel-Based
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol or 2-MeTHF100-12085-95[15][19]A cost-effective alternative to palladium. Highly effective for a range of heteroaromatic halides and can be run in more environmentally friendly "green" solvents.[15]

Experimental Protocols & Workflows

Authoritative and reproducible protocols are the bedrock of successful synthesis. Below are detailed, self-validating experimental procedures for catalyst screening and a representative Suzuki coupling reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is key to troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst System Screening

A systematic approach is crucial when optimizing a new transformation. This workflow outlines a logical progression for screening catalysts, ligands, bases, and solvents.

Screening_Workflow start Define Substrates: 2-Bromo-oxazole & Boronic Acid setup Prepare Stock Solutions (Substrates, Base, Catalyst Precursors) start->setup array Set Up Reaction Array (Vary Ligand/Catalyst) setup->array run Run Reactions (Constant Temp, Time, Base, Solvent) array->run analyze1 Analyze by LC-MS/GC-MS (Identify Best Ligand/Catalyst) run->analyze1 optimize_base Optimize Base (K₂CO₃, K₃PO₄, Cs₂CO₃) analyze1->optimize_base Best System Found analyze2 Analyze Results (Identify Best Base) optimize_base->analyze2 optimize_solvent Optimize Solvent (Dioxane, Toluene, 2-MeTHF) analyze2->optimize_solvent Best Base Found analyze3 Analyze Results (Identify Best Solvent) optimize_solvent->analyze3 end Final Optimized Conditions analyze3->end Best Solvent Found

Caption: A generalized workflow for screening and optimizing catalyst systems.

Representative Protocol: Suzuki Coupling using a Pd(OAc)₂/SPhos System

This protocol is based on established methodologies for coupling heteroaryl bromides and serves as an excellent starting point for 2-bromo-oxazoles.[12]

Materials:

  • 2-Bromo-oxazole (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq)

  • Anhydrous Toluene or 2-MeTHF (to make a ~0.1 M solution)

Procedure:

  • Vessel Preparation: To a dry reaction vial or round-bottom flask equipped with a magnetic stir bar, add the 2-bromo-oxazole, arylboronic acid, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the phosphine ligand and deactivation of the catalyst.[10]

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add the required amount of this catalyst solution to the reaction vessel via syringe.

  • Solvent Addition: Add the remaining anhydrous, degassed solvent to the reaction vessel to achieve the desired concentration.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryloxazole.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of 2-bromo-oxazoles, the choice of catalyst is paramount to achieving high yields and avoiding common pitfalls.

  • For General Application and High Performance: Palladium catalysts employing bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are the recommended starting point.[12][13] They consistently provide high yields under relatively mild conditions and exhibit broad substrate scope. The use of a strong, non-aqueous base like anhydrous K₃PO₄ is often beneficial.[3][20]

  • For Cost-Sensitive and Large-Scale Synthesis: Nickel-based catalysts , such as NiCl₂(PCy₃)₂, represent a highly viable and economical alternative.[15][19] While they may require slightly higher temperatures, their performance with heteroaromatic halides is excellent, justifying their evaluation in any process development workflow.[19]

  • To be Avoided for this Application: Traditional catalysts like Pd(PPh₃)₄ should generally be avoided for this specific transformation unless simpler systems have failed, as they are likely to give inferior yields and require more forcing conditions.[6]

Ultimately, the optimal catalyst system will be substrate-dependent. A systematic screening approach, as outlined in this guide, will always be the most effective strategy for identifying the ideal reaction conditions for a novel 2-bromo-oxazole coupling partner.

References

  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Technical Support Center: Suzuki Coupling with 2-Bromo-5-chlorobenzo[d]oxazole. Benchchem.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
  • Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. Sci-Hub.
  • A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Suzuki Coupling Mechanism. YouTube.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • trans-Dichlorobis(XPhos)palladium(II)
  • Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids.
  • Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids.
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
  • Struggling with Suzuki Reaction. Reddit r/Chempros.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
  • Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP.

Sources

A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel 2-Bromo-4-phenyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure

The 1,3-oxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind effectively with a wide range of biological targets, including enzymes and receptors.[1] Oxazole derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[2][3]

The starting scaffold for our investigation, 2-Bromo-4-phenyl-1,3-oxazole, represents a versatile and strategically important building block. The bromine atom at the 2-position is an excellent handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki or Stille couplings.[4] This allows for the systematic synthesis of a library of novel compounds, each with unique substitutions, to explore structure-activity relationships (SAR).

This guide provides a comprehensive framework for the in-vitro characterization of such a novel library. We will proceed through a logical, phased testing funnel, from broad cytotoxicity screening to more focused target-based and mechanistic assays. Our approach emphasizes not just the execution of protocols but the causal reasoning behind experimental choices, ensuring a robust and self-validating evaluation of each novel compound.

Synthetic Strategy: From Scaffold to Library

A common and effective method to diversify the this compound core is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the oxazole core and various aryl or heteroaryl boronic acids, yielding a library of 2,4-disubstituted oxazole derivatives.[4] This approach is favored for its mild reaction conditions and tolerance of a wide range of functional groups.

cluster_products Novel Compound Library start This compound process Suzuki-Miyaura Cross-Coupling start->process reagents Aryl Boronic Acid (R1-B(OH)2) Pd Catalyst, Base reagents->process end1 Compound OX-1 (R1 = 4-methoxyphenyl) process->end1 R1 end2 Compound OX-2 (R1 = 3-pyridinyl) process->end2 R2 end3 Compound OX-3 (R1 = 4-fluorophenyl) process->end3 R3

Caption: General workflow for synthesizing a library of novel oxazole derivatives.

A Phased Approach to In-Vitro Evaluation

A structured, funnel-based approach is critical for efficiently screening novel compounds. This methodology allows for the rapid identification of promising candidates while systematically building a comprehensive profile of their biological activity.

A Phase 1: Primary Screening Broad Cytotoxicity Assessment (e.g., MTT Assay on Cancer & Normal Cell Lines) B Phase 2: Target-Oriented Assay Enzyme Inhibition Screening (e.g., Kinase or COX Inhibition Assay) A->B Active Compounds Proceed C Phase 3: Mechanistic Elucidation Apoptosis vs. Necrosis Determination (e.g., Annexin V / PI Staining) B->C Target Hits Proceed D Lead Candidate Profile (Potent, Selective, Known MOA) C->D

Caption: A logical funnel for the in-vitro evaluation of novel compounds.

Phase 1: Primary Cytotoxicity Screening

The initial step in evaluating any new compound library, especially for anticancer potential, is to assess its general cytotoxicity.[5] This provides a baseline measure of potency and helps prioritize compounds for further study. The MTT assay is a robust, reliable, and widely accepted colorimetric method for this purpose.

Causality Behind Experimental Choices:

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[6] Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Cell Line Selection: It is crucial to test compounds on at least one cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and one non-cancerous cell line (e.g., HEK293, normal human dermal fibroblasts). This dual-line approach is not just for determining potency against cancer but, more importantly, for calculating a Selectivity Index (SI) . A high SI (IC₅₀ in normal cells / IC₅₀ in cancer cells) indicates that the compound is preferentially toxic to cancer cells, a highly desirable trait for a therapeutic candidate.

Comparative Cytotoxicity Data

The primary quantitative output of this phase is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell viability by 50%.[8]

CompoundCell LineAssay TypeIncubation TimeIC₅₀ (µM) [Mean ± SD]Selectivity Index (SI)
OX-1 MCF-7 (Breast Cancer)MTT48 hours8.4 ± 0.79.5
HEK293 (Normal)MTT48 hours79.8 ± 5.2
OX-2 MCF-7 (Breast Cancer)MTT48 hours25.1 ± 2.12.1
HEK293 (Normal)MTT48 hours52.7 ± 4.5
OX-3 MCF-7 (Breast Cancer)MTT48 hours> 100N/A
HEK293 (Normal)MTT48 hours> 100
Doxorubicin MCF-7 (Breast Cancer)MTT48 hours1.2 ± 0.210.8
(Positive Control)HEK293 (Normal)MTT48 hours13.0 ± 1.5

Interpretation: Based on this hypothetical data, Compound OX-1 emerges as the most promising candidate from the primary screen. It demonstrates potent cytotoxicity against the MCF-7 cancer cell line and a favorable selectivity index, suggesting it is significantly less toxic to normal cells compared to the cancer cells. OX-2 is moderately active but less selective, while OX-3 is inactive at the tested concentrations.

Phase 2: Target-Oriented Enzyme Inhibition Assay

Many oxazole derivatives exert their effects by inhibiting specific enzymes.[1] Assuming our compounds were designed to target a particular enzyme family, such as cyclooxygenase (COX) enzymes involved in inflammation, the next logical step is a direct biochemical inhibition assay.[9] This confirms whether the observed cytotoxicity is mediated by on-target activity.

Causality Behind Experimental Choices:

  • Assay Principle: An enzyme inhibition assay measures the ability of a compound to reduce the rate of a specific enzymatic reaction.[10][11] The assay typically involves combining the purified enzyme, a substrate that produces a detectable signal (e.g., colorimetric or fluorescent), and the inhibitor compound.[12]

  • Controls are Key: A robust assay design includes multiple controls. A "no inhibitor" control establishes 100% enzyme activity, while a "no enzyme" control provides the background signal. A known inhibitor of the target enzyme (e.g., Meloxicam for COX-2) serves as a positive control to validate the assay's performance.[13]

  • Determining Inhibition Modality: By measuring the inhibitor's IC₅₀ at various substrate concentrations, one can gain insight into the mechanism of inhibition (e.g., competitive, non-competitive).[13] For initial screening, a fixed substrate concentration (typically at or below the Michaelis constant, Kₘ) is sufficient.[13]

Comparative Enzyme Inhibition Data
CompoundTarget EnzymeIC₅₀ (µM) [Mean ± SD]
OX-1 COX-21.5 ± 0.3
OX-2 COX-215.8 ± 1.9
OX-3 COX-2> 50
Meloxicam (Positive Control)COX-22.5 ± 0.4

Interpretation: The enzyme inhibition data strongly correlates with the cytotoxicity results. Compound OX-1 is a potent inhibitor of the target enzyme, even more so than the reference drug Meloxicam. This provides compelling evidence that the cytotoxic effect of OX-1 is likely mediated through the inhibition of this specific enzyme target.

Phase 3: Mechanistic Elucidation (Apoptosis vs. Necrosis)

Identifying a compound as cytotoxic and a potent enzyme inhibitor is a significant step. However, understanding the mode of cell death is crucial for drug development. Apoptosis (programmed cell death) is generally a preferred mechanism for anticancer drugs over necrosis (uncontrolled cell death), as the latter can trigger an inflammatory response.[14] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to distinguish between these cell fates.[14]

Causality Behind Experimental Choices:

  • Assay Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

  • Interpreting the Four Quadrants: By analyzing cells with both stains via flow cytometry, we can differentiate the cell population into four distinct groups:

    • Viable Cells: Annexin V- / PI-

    • Early Apoptotic Cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

    • Necrotic Cells (Primary): Annexin V- / PI+ (less common)

a b a->b Annexin V-FITC → c c->a Propidium Iodide → d q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant analysis of a typical Annexin V / PI flow cytometry plot.

Interpretation: If treatment with Compound OX-1 leads to a significant increase in the percentage of cells in the Annexin V+ / PI- (early apoptotic) and Annexin V+ / PI+ (late apoptotic) quadrants compared to the vehicle control, it strongly suggests that the compound induces cell death primarily through an apoptotic pathway.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a self-validating system for assessing compound cytotoxicity.[6][15][16]

  • Cell Seeding:

    • Trypsinize and count cells (e.g., MCF-7 and HEK293).

    • Seed 5,000 - 10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 2X serial dilution of the novel compounds (OX-1, OX-2, OX-3) and the positive control (Doxorubicin) in culture medium. The final concentration should range from 0.01 µM to 100 µM.

    • Vehicle Control: Prepare wells with medium containing the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the highest compound concentration. This validates that the solvent itself is not causing toxicity.

    • Untreated Control: Prepare wells with fresh medium only (represents 100% viability).

    • Blank Control: Prepare wells with medium only, no cells. This is for background absorbance subtraction.[16]

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the appropriate wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]

    • Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the untreated control wells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[17]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: (% Viability) = (Absorbance_Treated / Absorbance_Untreated) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 2: Biochemical Enzyme Inhibition Assay (General)

This protocol provides a framework for determining the in vitro inhibitory activity of a compound against a purified enzyme.[12][18]

  • Reagent Preparation:

    • Prepare a concentrated stock of the purified target enzyme (e.g., COX-2) in an appropriate assay buffer.

    • Prepare a concentrated stock of the enzyme's substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds (OX-1, OX-2, OX-3) and a positive control inhibitor (Meloxicam) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Test Wells: Add assay buffer, a fixed amount of enzyme, and varying concentrations of the test compound to each well.

    • Positive Control: Add assay buffer, enzyme, and varying concentrations of the known inhibitor. This validates the assay's sensitivity to inhibition.

    • 100% Activity Control: Add assay buffer, enzyme, and the vehicle (e.g., DMSO) used to dissolve the compounds.

    • 0% Activity Control (Background): Add assay buffer, vehicle, and substrate, but no enzyme. This accounts for any non-enzymatic signal.[13]

    • Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fixed concentration of the substrate to all wells simultaneously using a multichannel pipette.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) kinetically over a set period.

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration: (% Inhibition) = 100 - [(V₀_Inhibitor / V₀_100%_Activity) * 100].

    • Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

The this compound scaffold serves as an exceptional starting point for the development of novel, biologically active compounds. The systematic, multi-phase in-vitro evaluation strategy detailed in this guide provides a robust and efficient pathway for identifying and characterizing promising drug candidates. By progressing from broad cytotoxicity screening to specific target-based assays and finally to mechanistic studies, researchers can build a comprehensive data package that validates a compound's potential. The hypothetical case of Compound OX-1 illustrates this ideal progression: demonstrating high potency, favorable selectivity for cancer cells, direct on-target enzyme inhibition, and induction of a desirable apoptotic cell death mechanism. This structured approach, grounded in sound scientific principles and validated by rigorous controls, is indispensable for advancing novel chemical entities from the bench toward preclinical development.

References

  • Identifying the Cellular Targets of Bioactive Small Molecules With Activity-Based Probes. (N/A). Google Cloud.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (2025). BenchChem.
  • A comprehensive review on biological activities of oxazole deriv
  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (N/A).
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). African Journal of Biomedical Research.
  • Kakkar, S., & Narasimhan, B. (2019).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. (2025). BenchChem.
  • Kozak, J., & Tuszynski, J. A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • MTT assay protocol. (N/A). Abcam.
  • Wang, B., et al. (2022).
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). Source unavailable.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS.
  • Teruya, T., et al. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • MTT Cell Proliferation Assay. (N/A).
  • MTT Assay. (2025). Protocols.io.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (2025). BenchChem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • What is an Inhibition Assay? (N/A). Biobide Blog.
  • Auld, D. S. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • Enzyme inhibition assay: Significance and symbolism. (2025). Wisdomlib.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (N/A). Indian Journal of Pharmaceutical Sciences.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-phenyl-1,3-oxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatile 1,3-Oxazole Scaffold in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This scaffold is a key structural component in numerous natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[4][5][6][7] The unique electronic and structural features of the oxazole ring, with its pyridine-type nitrogen and furan-type oxygen, allow for diverse molecular interactions with biological targets.[2][8]

This guide focuses on a specific, yet highly promising, subset of this family: the 2-bromo-4-phenyl-1,3-oxazole analogs. The presence of a bromine atom at the C2 position not only influences the molecule's biological activity but also serves as a versatile synthetic handle for further structural modifications. The 4-phenyl group provides a critical point for substitutions to fine-tune the molecule's properties. Understanding the structure-activity relationships (SAR) of these analogs is paramount for the rational design of more potent and selective therapeutic agents.

The Core Scaffold: this compound

The foundational structure of the analogs discussed herein is the this compound. The key features of this scaffold are:

  • The 1,3-Oxazole Core: A planar, aromatic ring system that provides a rigid framework for the substituents.

  • The 2-Bromo Substituent: This halogen atom can act as a hydrogen bond acceptor and its electron-withdrawing nature influences the overall electronic profile of the oxazole ring. It is also a key reactive site for introducing further diversity.

  • The 4-Phenyl Group: This aromatic ring offers a large surface area for potential π-π stacking interactions with biological targets. Substitutions on this ring are a primary strategy for modulating activity.

  • The 5-Position: While the core topic focuses on 2,4-disubstituted oxazoles, modifications at the C5 position can also significantly impact biological outcomes.

Below is a diagram illustrating the key positions for modification on the this compound scaffold.

SAR_positions cluster_0 This compound Scaffold cluster_1 Key Modification Points mol mol R1 Position 2 (Br) R2 4-Phenyl Ring R3 Position 5

Caption: Key positions for structural modification on the this compound scaffold.

Synthetic Strategies for this compound Analogs

A common and effective method for the synthesis of 2,4-disubstituted 1,3-oxazoles is the reaction of a substituted amide with an α-haloketone, such as 2-bromo-1-phenylethanone and its derivatives.[9] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional reflux methods.[9]

Experimental Protocol: Microwave-Assisted Synthesis of a 2,4-Disubstituted 1,3-Oxazole Analog

This protocol describes a general procedure for the synthesis of a 2,4-disubstituted 1,3-oxazole analog.

  • Reactant Preparation: In a microwave-safe vessel, combine 1 equivalent of the desired substituted amide and 1.1 equivalents of 1-(substituted-phenyl)-2-bromoethan-1-one.

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF), to the reaction vessel.

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-30 minutes).

  • Reaction Quenching and Extraction: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

synthesis_workflow start Start reactants Combine Substituted Amide and α-Bromo Ketone in DMF start->reactants microwave Microwave Irradiation (e.g., 120°C, 10-30 min) reactants->microwave quench Quench with Water and Extract with Ethyl Acetate microwave->quench purify Purify by Column Chromatography quench->purify end End: Pure 2,4-Disubstituted 1,3-Oxazole purify->end

Caption: Workflow for the microwave-assisted synthesis of 2,4-disubstituted 1,3-oxazole analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be significantly influenced by the nature and position of substituents on the core scaffold.

Modifications at the 2-Position

The bromine atom at the 2-position is a key determinant of activity. While direct SAR studies on a series of 2-halo-4-phenyl-1,3-oxazoles are not extensively documented in the provided search results, the reactivity of the 2-bromo group is well-established for creating further analogs. For instance, 2-(halomethyl)oxazoles are reactive scaffolds for substitution reactions to produce 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles.[10] The 2-bromomethyl analog is more reactive than its chloro-counterpart.[10]

Modifications on the 4-Phenyl Ring

Substituents on the 4-phenyl ring play a pivotal role in modulating the biological activity. Both electron-donating and electron-withdrawing groups can have a profound impact.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO2) or bromo (-Br) on the phenyl ring has been explored in the synthesis of related thiazole analogs, suggesting a common strategy for creating diverse chemical libraries.[11] In some series of oxazole derivatives, the presence of an electron-withdrawing moiety like a chloro group at the para position of a phenyl ring improved activity against certain microbial strains.[12]

  • Electron-Donating Groups (EDGs): The introduction of EDGs such as methoxy (-OCH3) or methyl (-CH3) groups can also enhance biological activity. For instance, in a series of 2-phenyl-oxazole-4-carboxamide derivatives, substitutions on the phenyl ring led to potent apoptosis inducers.[13]

Comparative Analysis of Biological Activities

The following table summarizes the structure-activity relationships of various substituted oxazole analogs, providing a comparative overview of their biological effects.

Analog / Modification Biological Target / Activity Key SAR Findings & IC50/MIC Values Reference
2-Phenyl-oxazole-4-carboxamide derivativesApoptosis Induction (Anticancer)Compound 1k with specific substitutions on the phenyl ring showed an EC50 of 270 nM in DLD-1 cells.[13]
2-Aryl-6-carboxamide benzoxazole derivativesAcetylcholinesterase (AChE) InhibitionCompound 36 exhibited potent, selective, mixed-type dual inhibition of both AChE and BChE.[14]
2,4-Disubstituted 1,3-oxazole analoguesGeneral Pharmacological PropertiesMicrowave-assisted synthesis provided excellent yields of various analogs with diverse substitutions.[9]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivativesAntibacterialThe presence of a p-(phenoxy-methyl)benzene moiety increased activity against S. aureus and E. coli.[12]

Biological Evaluation: A Representative Protocol

To assess the biological activity of newly synthesized this compound analogs, a variety of in vitro assays can be employed. The following is a representative protocol for evaluating the enzyme inhibitory activity of these compounds.

Experimental Protocol: Enzyme Inhibition Assay
  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent, such as DMSO. Make serial dilutions to obtain a range of concentrations for testing.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of each concentration of the test compound.

    • Add the enzyme solution to each well and incubate for a specific period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution.

  • Data Acquisition: Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

assay_workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds assay Incubate Compounds with Enzyme, then Add Substrate prepare_compounds->assay prepare_reagents Prepare Enzyme and Substrate Solutions prepare_reagents->assay measure Measure Reaction Rate (Absorbance/Fluorescence) assay->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End: IC50 Value analyze->end

Caption: Workflow for a typical enzyme inhibition assay to evaluate the biological activity of oxazole analogs.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, although not exhaustive for this specific scaffold in the available literature, highlight the critical importance of substitutions at the 2-position and on the 4-phenyl ring. The bromine atom at the 2-position is a valuable tool for synthetic chemists, enabling the creation of diverse libraries of analogs for biological screening.

Future research in this area should focus on a more systematic exploration of the SAR of 2-halo-4-phenyl-1,3-oxazoles, with a particular emphasis on comparing the effects of different halogens at the 2-position. Furthermore, expanding the range of substituents on the 4-phenyl ring and exploring modifications at the 5-position will be crucial for fine-tuning the biological activity and selectivity of these compounds. The integration of computational modeling and in silico screening could also accelerate the discovery of new and potent this compound-based drug candidates.

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.
  • A comprehensive review on biological activities of oxazole derivatives.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities | Bentham Science. (2026-01-10).
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021-10-17).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025-11-21).
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH.
  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed.
  • Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues for Pharmacological Properties | Asian Journal of Chemistry. (2018-01-31).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate.
  • Recent advance in oxazole-based medicinal chemistry - PubMed. (2018-01-20).
  • Structure activity relationship of synthesized compounds - ResearchGate.
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-4-phenyl-1,3-oxazole (CAS No. 1060816-19-4). As a brominated heterocyclic compound, this chemical requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. The following procedures are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for laboratory safety.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

This compound is classified as a hazardous substance. Understanding its specific risks is fundamental to appreciating the necessity of the disposal procedures outlined.

  • Primary Hazards: According to the Globally Harmonized System (GHS), this compound is an irritant. Direct contact can cause skin irritation (H315) and serious eye irritation (H319). Inhalation of dust or aerosols may lead to respiratory irritation (H335)[1][2].

  • Thermal Decomposition: In the event of a fire or incineration, halogenated organic compounds can decompose to release highly toxic and corrosive vapors, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr)[3]. The release of HBr is of particular concern as it can form hydrobromic acid in the presence of moisture, posing a severe respiratory and corrosive threat.

  • Environmental Hazards: Discharge of this chemical into drains or the environment must be strictly avoided[4]. Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. The U.S. Environmental Protection Agency (EPA) specifically regulates wastes from the production of organobromine chemicals under the Resource Conservation and Recovery Act (RCRA), highlighting the significant environmental risk associated with this class of compounds[5].

Key Safety and Hazard Data
ParameterInformationSource(s)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Signal Word Warning[1][2]
Required PPE Nitrile or neoprene gloves, chemical splash goggles, lab coat. Work in a certified chemical fume hood.[1]
Incompatible Materials Strong oxidizing agents, strong reducing agents.[3]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides (HBr).[3]

Core Disposal Principles: Segregation and Containerization

The foundation of safe chemical disposal lies in rigorous segregation and proper containerization. This is a critical control point to prevent dangerous chemical reactions and ensure compliant disposal.

Step 1: Waste Segregation

Immediately upon generation, all waste containing this compound must be classified as halogenated organic waste .

  • Causality: Halogenated solvents and solids are managed differently from non-halogenated waste streams. Mixing them can make entire batches of solvent unsuitable for recovery or recycling and significantly increases disposal costs[6]. More critically, accidental mixing with incompatible materials, such as strong oxidizing agents, could lead to a fire or explosion.

  • Protocol:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" in the laboratory area where the chemical is used.

    • NEVER mix this waste with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).

    • NEVER mix with aqueous waste, acids, or bases[6].

Step 2: Proper Containerization
  • Select a Compatible Container: Use a sealable, airtight container made of a material compatible with brominated organic compounds, such as glass or high-density polyethylene (HDPE). The original manufacturer's container is often a suitable choice[7][6].

  • Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container before adding the first drop of waste[7]. The label must include:

    • The full chemical name: "Waste this compound"

    • All chemical components and their approximate percentages if it is a mixture.

    • The relevant hazard warnings (e.g., "Irritant," "Environmentally Hazardous").

    • The date of accumulation.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1][4]. It should be kept in a designated satellite accumulation area within the laboratory.

Disposal Methodologies and Step-by-Step Protocols

The required method for ultimate disposal is through a licensed chemical destruction facility. On-site treatment is not recommended for this class of compound.

Protocol 3.1: Disposal of Solid Waste and Contaminated Materials

This applies to unused reagent, contaminated personal protective equipment (PPE), absorbent materials from small spills, and contaminated labware (e.g., weigh boats, TLC plates).

  • Collection: Carefully place all solid waste materials into the designated, labeled halogenated organic waste container.

  • Avoid Dust Formation: Handle the solid chemical in a way that avoids creating dust. If sweeping is necessary after a spill, use spark-proof tools and ensure adequate ventilation[1][4].

  • Final Disposal: Once the container is full or the project is complete, ensure the cap is tightly sealed. Complete a chemical collection request form as per your institution's Environmental Health & Safety (EH&S) procedures to have the waste transferred to a central hazardous waste facility[7].

Protocol 3.2: Disposal of Liquid Waste (Solutions)

This applies to reaction mixtures or solutions containing this compound.

  • Collection: Pour the liquid waste directly into a designated, labeled halogenated organic liquid waste container.

  • Container Management: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. Keep the container closed at all times except when adding waste.

  • Arrangement for Disposal: Follow your institution's EH&S protocol for the pickup and disposal of the liquid waste container.

Protocol 3.3: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol)[4].

  • Rinsate Disposal: Crucially, the rinsate from all three rinses is considered hazardous waste. Collect the rinsate and dispose of it in the halogenated organic liquid waste container[6].

  • Final Container Disposal: After triple rinsing, the container can often be offered for recycling. However, it is best practice to puncture the container to render it unusable for other purposes before disposal[4]. Confirm this final step with your institution's EH&S guidelines.

Emergency Procedures: Small Spill Management

This protocol is for small, incidental spills (cleanable within 10 minutes by trained personnel) inside a chemical fume hood. For large spills, or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's emergency response team immediately[7].

  • Ensure Safety: Wear the minimum required PPE: nitrile gloves, chemical splash goggles, and a lab coat[7].

  • Containment: Prevent the spill from spreading.

  • Absorption: Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, compatible container. Use non-sparking tools[1][4].

  • Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water. All cleaning materials are considered hazardous waste.

  • Disposal: Place all contaminated absorbents and cleaning materials into the designated solid halogenated organic waste container. Label and dispose of it according to Protocol 3.1.

  • Reporting: Report the incident to your supervisor or Principal Investigator as per laboratory policy.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G cluster_routine Routine Disposal cluster_spill Spill Management start Waste Generation (this compound) decision1 Spill or Routine Waste? start->decision1 decision2 Liquid or Solid? decision1->decision2 Routine proc_spill Protocol 4.0: Follow Emergency Spill Procedure decision1->proc_spill Spill proc_solid Protocol 3.1: Collect in Solid Halogenated Waste decision2->proc_solid Solid proc_liquid Protocol 3.2: Collect in Liquid Halogenated Waste decision2->proc_liquid Liquid decision3 Is Container Empty? proc_solid->decision3 proc_liquid->decision3 proc_decon Protocol 3.3: Triple Rinse, Dispose of Rinsate as Hazardous decision3->proc_decon Yes end_routine Arrange for EH&S Pickup decision3->end_routine No proc_decon->end_routine spill_waste Collect Spill Debris in Solid Halogenated Waste proc_spill->spill_waste spill_waste->end_routine

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-4-phenyl-1,3-oxazole demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound. Our objective is to establish a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential hazards and the rationale for each protective measure.

Hazard Profile of this compound: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound. Based on available safety data, this compound presents a triad of primary hazards.

According to GHS classifications, this compound is known to:

  • Cause serious eye irritation (H319) [1][2]

  • Cause skin irritation (H315) [1][2]

  • May cause respiratory irritation (H335) [1][2]

The causality is clear: the chemical nature of this brominated heterocyclic compound allows it to interact with and potentially damage mucosal membranes, skin, and the respiratory tract. Therefore, our PPE strategy is not merely about compliance but about creating impermeable barriers to prevent these specific interactions.

The Last Line of Defense: A Multi-Layered PPE Strategy

While engineering controls like fume hoods are the primary defense, PPE is the critical final barrier between the researcher and the chemical. The selection of PPE must directly counteract the identified hazards.

H319 Serious Eye Irritation (H319) Goggles Chemical Splash Goggles & Face Shield H319->Goggles H315 Skin Irritation (H315) Gloves Chemical-Resistant Gloves (Double Layer) H315->Gloves prevents contact Coat Flame-Resistant Lab Coat H315->Coat H335 Respiratory Irritation (H335) Respirator Respirator (if needed) H335->Respirator

Caption: Hazard-Barrier Diagram linking specific risks of this compound to the corresponding PPE.

Summary of Required Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound. Specific experimental conditions may warrant additional protection.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Tightly-fitting chemical splash goggles. A face shield worn over goggles for splash hazards.Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards[3][4]. This is non-negotiable due to the H319 "serious eye irritation" classification[1][2]. Safety glasses alone are insufficient as they do not protect against splashes or fine dust. A face shield is required when handling larger volumes (>1L) or during procedures with a high splash potential[4].
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene). Flame-resistant lab coat.Given the H315 "skin irritation" hazard, direct contact must be avoided[1][2]. Double-gloving is recommended for extended handling periods or when working with solutions. A flame-resistant lab coat protects against incidental contact and splashes[4]. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes[4][5].
Respiratory Protection Use within a certified chemical fume hood is mandatory. A NIOSH-approved respirator may be required for spills or emergencies.The H335 "may cause respiratory irritation" classification necessitates that all handling of the solid and its solutions be performed in a well-ventilated area, preferably a fume hood, to prevent the formation and inhalation of dust and aerosols[1][2][3]. If exposure limits are exceeded, a full-face respirator should be used[3].

Procedural Guidance: A Step-by-Step Operational Plan

This protocol provides a self-validating workflow. Each step is designed to mitigate the risks identified in the hazard profile.

start Start: Review SDS & Procedure prep 1. Prepare Work Area (Fume Hood, Spill Kit) start->prep don 2. Don Required PPE (Goggles, Coat, Gloves) prep->don weigh 3. Weigh Compound (Use anti-static weigh paper) don->weigh dissolve 4. Dissolution (Add solid to solvent slowly) weigh->dissolve handle 5. Perform Experiment dissolve->handle decon 6. Decontaminate (Glassware & Surfaces) handle->decon doff 7. Doff PPE Correctly decon->doff waste 8. Segregate & Label Waste doff->waste dispose 9. Store for Disposal waste->dispose end End dispose->end

Caption: Step-by-step workflow for safely handling this compound.

Experimental Protocol
  • Preparation and Pre-Handling:

    • Verification: Before starting, ensure a current Safety Data Sheet (SDS) for this compound is accessible.

    • Work Area Setup: All handling must occur within a certified chemical fume hood. Ensure an eyewash station and safety shower are unobstructed and have been recently tested[6]. A spill kit appropriate for chemical powders and solvents should be readily available.

    • PPE Inspection: Inspect all PPE for signs of damage (e.g., cracks in goggles, holes in gloves) before use.

  • Handling the Compound:

    • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated work area[7]. A lab coat should be donned first, followed by eye protection, and finally gloves.

    • Weighing: When weighing the solid compound, use anti-static weigh paper or a tared container to minimize dust generation. Perform this task deep within the fume hood to capture any airborne particles.

    • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly while stirring. Never add solvent to the bulk solid, as this can cause splashing.

  • Post-Handling and Decontamination:

    • Surface Cleaning: After handling is complete, decontaminate all surfaces (fume hood sash, work surface, etc.) and equipment with an appropriate solvent and then wipe clean.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out as it's removed), and finally eye protection.

    • Hygiene: Wash hands thoroughly with soap and water after removing all PPE[1][6].

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the safety lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh papers, and pipette tips, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Containerization:

    • Solid Waste: Place in a sealed, labeled container.

    • Liquid Waste: Store in a compatible, sealed, and labeled container.

  • Disposal Protocol: The final disposal of the waste must be conducted through a licensed chemical destruction facility or via controlled incineration, in strict accordance with all local, state, and federal regulations[1][2][3]. Do not discharge any waste containing this compound into sewer systems[3]. Contaminated packaging should be triple-rinsed (if appropriate) or punctured to prevent reuse before disposal[3].

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth College. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-phenyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-phenyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.